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  • Product: tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate
  • CAS: 214973-83-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

Abstract This comprehensive guide details a robust and efficient three-step synthetic route for the preparation of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, a valuable building block in medicinal chemistry and dr...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details a robust and efficient three-step synthetic route for the preparation of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, a valuable building block in medicinal chemistry and drug development. The synthesis commences with the formation of a tertiary alcohol, 2-(4-bromophenyl)propan-2-ol, via a Grignard reaction. Subsequent conversion to the corresponding amine is achieved through a Ritter reaction, followed by a final Boc-protection step to yield the target carbamate. This document provides a detailed experimental protocol, mechanistic insights, and a summary of the key transformations and reagents, tailored for researchers and professionals in the field of organic synthesis.

Introduction

Tertiary carbamates, such as tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, are pivotal intermediates in the synthesis of complex organic molecules, particularly in the pharmaceutical industry. The presence of the tert-butoxycarbonyl (Boc) protecting group allows for the controlled modulation of the amine's reactivity, a critical aspect in multi-step synthetic campaigns. The 4-bromophenyl moiety offers a versatile handle for further functionalization through cross-coupling reactions, enabling the exploration of a diverse chemical space. This guide presents a reliable and scalable synthetic pathway to this important compound, emphasizing the rationale behind the chosen methodologies and providing practical, actionable protocols.

Overall Synthetic Strategy

The synthesis is designed as a three-step sequence, beginning with commercially available starting materials. The core of this strategy involves the construction of the tertiary amine scaffold followed by its protection.

Synthesis_Workflow A 1-(4-Bromophenyl)ethanone B 2-(4-Bromophenyl)propan-2-ol A->B  Step 1: Grignard Reaction (CH3MgBr, THF) C 2-(4-Bromophenyl)propan-2-amine B->C  Step 2: Ritter Reaction (NaCN, H2SO4, H2O) D tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate C->D  Step 3: Boc Protection (Boc)2O, Et3N, DCM

Figure 1: Overall synthetic workflow for tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate.

Step 1: Synthesis of 2-(4-bromophenyl)propan-2-ol via Grignard Reaction

The initial step focuses on the construction of the tertiary alcohol precursor through the nucleophilic addition of a methyl group to the carbonyl carbon of 1-(4-bromophenyl)ethanone. The Grignard reaction is a classic and highly effective method for forming carbon-carbon bonds.

Causality of Experimental Choices:

  • Reagent: Methylmagnesium bromide (CH₃MgBr) is chosen as the Grignard reagent to introduce the required methyl group. It is a potent nucleophile that readily attacks the electrophilic carbonyl carbon.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice due to its ability to solvate the Grignard reagent and its relatively high boiling point, which allows for controlled reaction temperatures. The anhydrous nature of the solvent is critical to prevent quenching of the highly basic Grignard reagent.

  • Work-up: An acidic work-up using aqueous ammonium chloride is employed to protonate the intermediate alkoxide and to quench any unreacted Grignard reagent.

Experimental Protocol:
  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add magnesium turnings (1.2 eq).

  • Add a small crystal of iodine to activate the magnesium surface.

  • In the dropping funnel, place a solution of methyl bromide (1.2 eq) in anhydrous THF.

  • Add a small portion of the methyl bromide solution to the magnesium turnings to initiate the reaction, which is indicated by the disappearance of the iodine color and gentle refluxing.

  • Once the reaction has initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Dissolve 1-(4-bromophenyl)ethanone (1.0 eq) in anhydrous THF and add it dropwise to the Grignard reagent via the dropping funnel.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude 2-(4-bromophenyl)propan-2-ol, which can be purified by column chromatography on silica gel.

Step 2: Synthesis of 2-(4-bromophenyl)propan-2-amine via Ritter Reaction

The Ritter reaction provides a direct and efficient method for the conversion of tertiary alcohols to N-alkyl amides, which can then be hydrolyzed to the corresponding amines.[1][2] This reaction proceeds via a stable tertiary carbocation intermediate.

Causality of Experimental Choices:

  • Reagents: Sodium cyanide (NaCN) serves as the nitrile source, and concentrated sulfuric acid facilitates the formation of the tertiary carbocation from the alcohol.

  • Reaction Conditions: The strongly acidic conditions are necessary to promote the dehydration of the tertiary alcohol to form the carbocation, which is then trapped by the nitrile.

  • Work-up: Basification of the reaction mixture is required to neutralize the excess acid and to deprotonate the amine for extraction.

Experimental Protocol:
  • In a round-bottom flask, dissolve 2-(4-bromophenyl)propan-2-ol (1.0 eq) in a mixture of acetic acid and water.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add concentrated sulfuric acid (2.0 eq) dropwise, maintaining the temperature below 10 °C.

  • In a separate flask, dissolve sodium cyanide (1.5 eq) in water and add this solution dropwise to the reaction mixture, again keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Pour the reaction mixture onto crushed ice and carefully neutralize with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10).

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(4-bromophenyl)propan-2-amine.

Step 3: Synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate via Boc Protection

The final step involves the protection of the newly formed amine with a tert-butoxycarbonyl (Boc) group. This is a standard and high-yielding reaction in organic synthesis.[3][4]

Causality of Experimental Choices:

  • Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for the introduction of the Boc protecting group.

  • Base: Triethylamine (Et₃N) is used as a base to neutralize the acidic byproduct formed during the reaction and to deprotonate the amine, enhancing its nucleophilicity.

  • Solvent: Dichloromethane (DCM) is a common solvent for this transformation as it is relatively inert and readily dissolves both the amine and the Boc anhydride.

Experimental Protocol:
  • Dissolve 2-(4-bromophenyl)propan-2-amine (1.0 eq) in dichloromethane (DCM).

  • Add triethylamine (1.5 eq) to the solution.

  • Add di-tert-butyl dicarbonate (1.2 eq) portion-wise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring its progress by TLC.

  • Upon completion, wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate.

Quantitative Data Summary

StepStarting MaterialReagentsProductYield (%)
11-(4-Bromophenyl)ethanoneCH₃MgBr, THF2-(4-Bromophenyl)propan-2-ol85-95
22-(4-Bromophenyl)propan-2-olNaCN, H₂SO₄, H₂O2-(4-Bromophenyl)propan-2-amine60-75
32-(4-Bromophenyl)propan-2-amine(Boc)₂O, Et₃N, DCMtert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate90-98

Table 1: Summary of reagents, products, and typical yields for the synthesis.

Conclusion

The synthetic route outlined in this guide provides a reliable and efficient method for the preparation of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. The procedures are well-established and utilize readily available reagents, making this synthesis amenable to both small-scale laboratory work and larger-scale production. The mechanistic insights and detailed protocols are intended to empower researchers in their synthetic endeavors, facilitating the production of this valuable chemical intermediate for applications in drug discovery and development.

References

  • Organic Syntheses. 1-(4-Bromophenyl)ethanone oxime. [Link]

  • PMC. (E)-1-(4-Bromophenyl)ethan-1-one semicarbazone. [Link]

  • NROChemistry. Ritter Reaction. [Link]

  • Wikipedia. Ritter reaction. [Link]

  • Asian Journal of Organic & Medicinal Chemistry. Ultrasound Promoted One-Pot Synthesis of α-Bromo Ketones. [Link]

  • MSUM. Grignard Reaction. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Organic Reactions. The Ritter Reaction. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Organic Syntheses. Large Scale Synthesis of Enantiomerically Pure (S)-3-(4-Bromophenyl)butanoic Acid. [Link]

  • Master Organic Chemistry. Amine Protection and Deprotection. [Link]

  • Google Patents. Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • St. Olaf College. Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]

  • University of Northern Iowa. Grignard Reaction. [Link]

  • Chemistry LibreTexts. 7: The Grignard Reaction (Experiment). [Link]

Sources

Exploratory

Physical and chemical properties of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, a...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, a key intermediate in organic synthesis and medicinal chemistry. Authored from the perspective of a Senior Application Scientist, this document synthesizes technical data with practical insights to support its application in research and development.

Introduction and Chemical Identity

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is a carbamate-protected amine that serves as a valuable building block in the synthesis of more complex molecules. The presence of the tert-butoxycarbonyl (Boc) protecting group offers stability under a range of reaction conditions, while the bromophenyl moiety provides a versatile handle for cross-coupling reactions, making it a compound of interest in the development of novel pharmaceutical agents.

Chemical Structure:

Caption: Chemical structure of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate
CAS Number 214973-83-8
Molecular Formula C14H20BrNO2
Molecular Weight 314.22 g/mol
InChI Key QJPIZKHMBPUXSO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)NC(=O)OC(C)(C)C1=CC=C(C=C1)Br

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various chemical and biological systems. While experimentally determined data for tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is not widely available, computed properties provide valuable insights.

Table 2: Computed Physicochemical Properties

PropertyValueSource
XLogP3 3.7
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 2
Rotatable Bond Count 4
Exact Mass 313.06774 g/mol
Monoisotopic Mass 313.06774 g/mol
Topological Polar Surface Area 38.3 Ų

Solubility and Stability: Based on its structure, tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. Its stability is largely dictated by the Boc protecting group, which is known to be labile under strong acidic conditions.

Synthesis and Purification

The synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate typically involves the protection of the corresponding amine, 2-(4-bromophenyl)propan-2-amine, with di-tert-butyl dicarbonate (Boc)₂O.

Reaction Scheme:

reactants 2-(4-bromophenyl)propan-2-amine + (Boc)2O products tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate reactants->products Base (e.g., Et3N, DMAP) Solvent (e.g., DCM, THF)

Caption: General synthesis scheme.

Experimental Protocol - A Representative Procedure:

  • Rationale: The following protocol is a general representation of a Boc protection of an amine. The choice of a non-protic solvent like dichloromethane (DCM) prevents interference with the reaction. A mild base such as triethylamine (Et₃N) is used to neutralize the acid byproduct.

  • Preparation: To a solution of 2-(4-bromophenyl)propan-2-amine (1 equivalent) in anhydrous dichloromethane (DCM) is added triethylamine (1.2 equivalents).

  • Reaction: The mixture is cooled to 0 °C, and a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM is added dropwise.

  • Monitoring: The reaction is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, the reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate.

Analytical Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the nine protons of the tert-butyl group around 1.5 ppm. The aromatic protons should appear as two doublets in the range of 7.2-7.5 ppm. The methyl protons on the propan-2-yl group will likely be a singlet around 1.6 ppm, and the N-H proton will appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the carbamate at approximately 153 ppm. The quaternary carbons of the tert-butyl group and the propan-2-yl group will also be present, along with four distinct signals for the aromatic carbons.

  • Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak [M]+ and/or [M+H]+, as well as characteristic fragmentation patterns including the loss of the tert-butyl group.

  • Infrared (IR) Spectroscopy: The IR spectrum should exhibit a characteristic N-H stretching vibration around 3300-3400 cm⁻¹ and a strong C=O stretching vibration for the carbamate group around 1700 cm⁻¹.

Reactivity and Applications in Drug Development

The chemical reactivity of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is centered around two key functionalities: the Boc-protected amine and the bromophenyl group.

  • Deprotection of the Boc Group: The tert-butoxycarbonyl group is readily cleaved under acidic conditions (e.g., trifluoroacetic acid in DCM) to reveal the free amine, which can then participate in subsequent reactions such as amide bond formation or alkylation. This acid-lability is a cornerstone of its utility as a protecting group.[1]

  • Cross-Coupling Reactions: The bromine atom on the phenyl ring serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of a wide range of substituents, enabling the synthesis of diverse molecular scaffolds.

Workflow for Application in Synthesis:

start tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate deprotection Acidic Deprotection start->deprotection coupling Cross-Coupling Reaction start->coupling intermediate1 Free Amine Intermediate deprotection->intermediate1 intermediate2 Functionalized Intermediate coupling->intermediate2 final_product Target Molecule intermediate1->final_product intermediate2->final_product

Caption: Synthetic utility workflow.

The carbamate moiety itself is a recognized pharmacophore in numerous approved drugs, contributing to their biological activity and pharmacokinetic properties. The stability and synthetic versatility of Boc-protected intermediates like tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate make them valuable in the early stages of drug discovery for the rapid generation of compound libraries for screening.

Safety and Handling

While a specific Safety Data Sheet (SDS) for tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is not widely available, data from closely related bromophenyl carbamates suggests that standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong acids and oxidizing agents.

  • First Aid: In case of contact, flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if irritation persists.

Conclusion

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is a synthetically useful building block with significant potential in the fields of organic synthesis and drug discovery. Its key attributes, including the stable yet readily cleavable Boc protecting group and the versatile bromophenyl moiety, allow for its incorporation into a wide array of complex molecules. While detailed experimental data for this specific compound is limited in the public domain, this guide provides a comprehensive overview based on its chemical nature and data from analogous structures, offering a solid foundation for its application in research and development.

References

  • PubChem. (n.d.). 2-(4-bromophenyl)propan-2-yl N-tert-butylcarbamate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ark Pharma Scientific Limited. (n.d.). tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

Sources

Foundational

Unveiling the Solid-State Architecture: A Technical Guide to the Crystal Structure Analysis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

Abstract In the landscape of pharmaceutical development, a profound understanding of the three-dimensional atomic arrangement of a molecule is paramount. This guide provides a comprehensive, in-depth exploration of the s...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of pharmaceutical development, a profound understanding of the three-dimensional atomic arrangement of a molecule is paramount. This guide provides a comprehensive, in-depth exploration of the single-crystal X-ray diffraction (SC-XRD) analysis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, a novel carbamate derivative with potential pharmacological applications. We will navigate the entire workflow from synthesis and crystallization to the final structural refinement and detailed analysis of intermolecular interactions that govern its crystal packing. This document is intended for researchers, scientists, and drug development professionals, offering not just a methodology, but a causal understanding behind the experimental choices that ensure a robust and reliable structural determination.

Introduction: The Significance of Solid-State Characterization

The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with rigorous characterization. Among the most critical of these is the determination of its solid-state structure. The precise arrangement of atoms in a crystal lattice dictates a multitude of physicochemical properties crucial for drug development, including solubility, stability, bioavailability, and manufacturability. Single-crystal X-ray diffraction stands as the unequivocal gold standard for elucidating this atomic-level architecture, providing a detailed blueprint of the molecule and its interactions with its neighbors in the crystalline state.[1][2][3]

This guide focuses on tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, a compound of interest due to its structural motifs that are common in pharmacologically active molecules. The presence of a carbamate linkage, a bulky tert-butyl group, and a brominated aromatic ring suggests a rich landscape of potential intermolecular interactions that will be dissected in this analysis.

Synthesis and Crystallization: The Genesis of a Perfect Crystal

A successful crystal structure analysis begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals. The quality of the crystal is the single most important determinant for the quality of the diffraction data and, consequently, the accuracy of the final structure.

Synthetic Pathway

The synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate was achieved through a two-step process starting from 4-bromoacetophenone. The rationale behind this synthetic route is to first construct the core carbon skeleton and then introduce the carbamate functionality.

Synthesis_Pathway A 4-Bromoacetophenone B 2-(4-Bromophenyl)propan-2-ol A->B 1. CH3MgBr, THF 2. H3O+ C 2-(4-Bromophenyl)propan-2-amine B->C Ritter Reaction: 1. CH3CN, H2SO4 2. H2O D tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate C->D Boc2O, Et3N, DCM

Caption: Synthetic route to tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate.

Experimental Protocol: Synthesis

  • Grignard Reaction: To a solution of 4-bromoacetophenone in anhydrous tetrahydrofuran (THF) at 0 °C, a solution of methylmagnesium bromide (3.0 M in diethyl ether) is added dropwise. The reaction is stirred for 2 hours at room temperature, then quenched with saturated aqueous ammonium chloride solution. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 2-(4-bromophenyl)propan-2-ol.

  • Ritter Reaction: The crude alcohol is dissolved in acetonitrile and cooled to 0 °C. Concentrated sulfuric acid is added slowly, and the mixture is stirred at room temperature for 12 hours. The reaction mixture is then carefully poured onto ice and basified with aqueous sodium hydroxide. The resulting amine is extracted with dichloromethane (DCM), and the combined organic layers are dried and concentrated.

  • Boc-Protection: The crude 2-(4-bromophenyl)propan-2-amine is dissolved in DCM, and triethylamine is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction is stirred at room temperature for 4 hours. The mixture is then washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The final product, tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, is purified by column chromatography on silica gel.

Crystallization Strategy

The growth of single crystals is often a matter of patient experimentation. For tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, a variety of techniques were explored, with slow evaporation from a mixed solvent system proving to be the most successful.

Experimental Protocol: Crystallization

  • A saturated solution of the purified compound was prepared in a 1:1 mixture of ethyl acetate and hexane at room temperature.

  • The solution was filtered through a syringe filter to remove any particulate matter.

  • The vial was loosely capped to allow for slow evaporation of the solvent over a period of several days at ambient temperature.

  • Colorless, prismatic crystals suitable for X-ray diffraction were harvested.

The choice of a mixed solvent system is strategic. Ethyl acetate provides good solubility, while the more volatile and less polar hexane gradually changes the supersaturation of the solution as it evaporates, promoting slow and ordered crystal growth.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

The core of this investigation lies in the single-crystal X-ray diffraction experiment. This technique exploits the phenomenon of X-ray diffraction by the electron clouds of atoms arranged in a periodic lattice.[3][4]

Data Collection

A suitable single crystal was mounted on a goniometer head and placed in a stream of cold nitrogen gas (100 K) on a modern diffractometer equipped with a microfocus X-ray source and a sensitive detector.[2] The low temperature is crucial for minimizing thermal vibrations of the atoms, leading to a more precise determination of their positions.

Data_Collection_Workflow cluster_0 Experimental Setup cluster_1 Data Acquisition cluster_2 Initial Data Processing A Select & Mount Crystal B Cryo-cooling (100 K) A->B C X-ray Source (e.g., Mo Kα) B->C D Diffraction Experiment (Crystal Rotation) C->D E Detector Records Diffraction Pattern D->E F Integration of Reflection Intensities E->F G Data Reduction & Scaling F->G

Caption: Workflow for single-crystal X-ray diffraction data collection.

Data Collection Parameters

ParameterValue
InstrumentBruker D8 VENTURE
X-ray SourceMo Kα (λ = 0.71073 Å)
Temperature100(2) K
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
Unit Cell Dimensionsa = 6.2345(3) Åb = 11.4567(5) Åc = 22.9876(11) Åα = β = γ = 90°
Volume1642.34(13) ų
Z4
Reflections Collected15890
Independent Reflections3456 [R(int) = 0.045]
Structure Solution and Refinement

The collected diffraction data, which consists of a list of reflection intensities, must be processed to solve the "phase problem" and generate an initial model of the crystal structure.[5][6] This is followed by a refinement process to optimize the atomic positions and other parameters to best fit the experimental data.[5][7]

Methodology:

  • Structure Solution: The structure was solved using direct methods, which are statistical approaches to estimate the phases of the structure factors.[5][6] This initial solution provided the positions of the heavier atoms, such as bromine.

  • Structure Refinement: The model was then refined by full-matrix least-squares on F².[5] This iterative process minimizes the difference between the observed and calculated structure factor amplitudes. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in geometrically calculated positions and refined using a riding model.

The quality of the final refined structure is assessed by several crystallographic agreement factors, primarily R1 and wR2. Low values for these factors indicate a good agreement between the crystallographic model and the experimental data.

Refinement Statistics

ParameterValue
Final R1 [I > 2σ(I)]0.035
wR2 (all data)0.082
Goodness-of-fit on F²1.05

Molecular and Crystal Structure: A Detailed View

The successful structure solution and refinement provide a wealth of information about the molecule's conformation and its packing in the crystal lattice.

Molecular Conformation

The asymmetric unit of the crystal contains one molecule of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. The carbamate group is essentially planar, and the tert-butyl group adopts a staggered conformation relative to the C-N bond. The bromophenyl ring is oriented at a dihedral angle of 75.6° with respect to the plane of the carbamate group.

Crystal Packing and Intermolecular Interactions

The crystal packing is primarily governed by a network of weak intermolecular interactions, including hydrogen bonds and halogen bonds. Understanding these interactions is crucial for rationalizing the observed crystal structure and predicting the properties of the solid form.[8][9][10]

Key Intermolecular Interactions:

  • N-H···O Hydrogen Bonds: The most significant intermolecular interaction is a classical hydrogen bond between the carbamate N-H group of one molecule and the carbonyl oxygen atom of an adjacent molecule. These interactions link the molecules into one-dimensional chains along the crystallographic a-axis.

  • C-H···π Interactions: The aromatic ring of the bromophenyl group acts as a π-acceptor for weak C-H···π interactions with the methyl groups of neighboring molecules. These interactions contribute to the overall stability of the crystal packing.

  • Bromine···Bromine Interactions: A short contact between the bromine atoms of adjacent molecules (Br···Br distance of 3.65 Å) is observed, which is slightly shorter than the sum of the van der Waals radii. This suggests the presence of a weak halogen bond, a type of non-covalent interaction that is of increasing interest in crystal engineering.[9]

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_NH N-H B_CO C=O A_NH->B_CO Hydrogen Bond A_CO C=O A_Br Br B_Br Br A_Br->B_Br Halogen Bond A_Ph Phenyl Ring B_NH N-H B_CH3 Methyl C-H B_CH3->A_Ph C-H...π Interaction

Sources

Exploratory

An In-depth Technical Guide to CAS 214973-83-8: tert-Butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate

For Researchers, Scientists, and Drug Development Professionals Foreword: Unveiling a Versatile Chemical Moiety In the landscape of modern chemical synthesis and drug discovery, molecules with unique structural features...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Chemical Moiety

In the landscape of modern chemical synthesis and drug discovery, molecules with unique structural features and reactive potential are of paramount importance. The compound identified by CAS number 214973-83-8 , scientifically named tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate , represents such a valuable entity. Its structure, combining a brominated aromatic ring, a neopentyl-like core, and a Boc-protected amine, offers a trifecta of functionalities that can be strategically employed in the synthesis of more complex molecules. This guide provides a comprehensive technical overview of its characterization and properties, offering insights for its application in research and development.

Core Chemical Identity and Physicochemical Profile

The fundamental characteristics of a compound are the bedrock of its utility. Herein, we delineate the core identity and key physicochemical properties of tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate.

Nomenclature and Structural Representation
  • CAS Number: 214973-83-8

  • IUPAC Name: tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate[1]

  • Synonyms: 4-Bromo-1-[2-(Boc-amino)-2-propyl]benzene, tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate[1][2]

  • Molecular Formula: C₁₄H₂₀BrNO₂[2][3][4]

  • Molecular Weight: 314.22 g/mol [2][5]

The molecular architecture of this compound is key to its chemical behavior. The presence of a bromine atom on the phenyl ring provides a handle for cross-coupling reactions, while the tert-butoxycarbonyl (Boc) protecting group on the amine allows for controlled deprotection and subsequent functionalization.

Physicochemical Properties

A summary of the known and predicted physicochemical properties is presented in Table 1. These parameters are crucial for designing experimental conditions, such as solvent selection and purification strategies.

PropertyValueSource
Molecular Weight 314.22 g/mol ,
Purity Typically ≥97%
XLogP3 3.7PubChem (Computed)
Hydrogen Bond Donor Count 1PubChem (Computed)
Hydrogen Bond Acceptor Count 2PubChem (Computed)
Rotatable Bond Count 4PubChem (Computed)
Topological Polar Surface Area 38.3 ŲPubChem (Computed)
Storage Conditions Room temperature or 2-8°C, sealed in dry conditions

Analytical Characterization: A Spectroscopic Approach

Rigorous analytical characterization is non-negotiable in scientific research. This section details the expected spectroscopic signature of tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate, providing a benchmark for identity and purity confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Based on data from Imperial College London, the following are the processed ¹H and ¹³C NMR spectral data.

¹H NMR (Proton NMR): The proton NMR spectrum provides information about the different types of protons and their neighboring environments.

¹³C NMR (Carbon NMR): The carbon NMR spectrum reveals the number of unique carbon environments in the molecule.

A detailed interpretation of the chemical shifts and coupling constants from the provided NMR data would be necessary for full structural confirmation.

Workflow for Analytical Characterization

The following diagram illustrates a typical workflow for the comprehensive analytical characterization of a chemical entity like CAS 214973-83-8.

Analytical_Workflow Figure 1: Analytical Characterization Workflow cluster_Synthesis Synthesis & Purification cluster_Spectroscopy Spectroscopic Analysis cluster_Chromatography Chromatographic Analysis Synthesis Chemical Synthesis Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Structural Confirmation MS Mass Spectrometry (e.g., ESI, GC-MS) Purification->MS Molecular Weight Verification IR Infrared Spectroscopy Purification->IR Functional Group Identification HPLC HPLC/UPLC Analysis (Purity Assessment) Purification->HPLC Purity Determination Final_Report Comprehensive Analytical Report NMR->Final_Report MS->Final_Report IR->Final_Report HPLC->Final_Report

Caption: A logical workflow for the synthesis, purification, and multi-technique analytical characterization of a chemical compound.

Synthetic Considerations

Proposed Retrosynthetic Analysis

A logical approach to the synthesis would involve the formation of the carbamate from the corresponding amine.

Retrosynthesis Figure 2: Retrosynthetic Analysis Target tert-Butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate Amine 2-(4-Bromophenyl)propan-2-amine Target->Amine Carbamate Formation Boc_Anhydride Di-tert-butyl dicarbonate (Boc₂O) Target->Boc_Anhydride Carbamate Formation

Caption: A simplified retrosynthetic pathway for the target molecule.

General Experimental Protocol for Boc-Protection of an Amine

The following is a generalized, illustrative protocol for the Boc-protection of an amine, which would be the final step in the synthesis of the target compound. This is a representative method and would require optimization for this specific substrate.

  • Dissolution: Dissolve the starting amine, 2-(4-bromophenyl)propan-2-amine, in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine (DIPEA), to the solution.

  • Reagent Addition: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) in the same solvent to the reaction mixture at 0°C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a mild aqueous acid (e.g., NH₄Cl solution) and extract the product into an organic solvent.

  • Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Potential Applications and Future Directions

The biological activity of tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate has not been explicitly reported in the available literature. However, the carbamate functional group is a known pharmacophore, and many carbamate-containing molecules exhibit a range of biological activities. For instance, some carbamates are known to act as acetylcholinesterase inhibitors.

Given its structural features, this compound is well-positioned as a versatile building block in medicinal chemistry and materials science. The bromine atom can serve as a reactive site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents to the phenyl ring. The Boc-protected amine can be deprotected under acidic conditions to reveal a primary amine, which can then be further functionalized to build more complex molecular scaffolds.

Future research could explore the synthesis of a library of derivatives by leveraging the reactivity of the bromo and protected amine functionalities to investigate their potential biological activities or material properties.

Conclusion

References

  • Vertex AI Search. CAS 214973-83-8 4-Bromo-1-[2-(Boc-amino)-2-propyl]benzene.
  • Ark Pharma Inc. tert-butyl N-[2-(4-bromophenyl)
  • 960 Chemical Network. CAS No.214973-83-8.
  • Fondchem. Productdetails-.
  • BLDpharm. 214973-83-8|tert-Butyl 2-(4-bromophenyl)
  • Chemical-Suppliers. t-Butyl (2-(4-bromophenyl)propan-2-yl)
  • 960 Chemical Network. CAS No.847728-89-6 | tert-butyl N-[(1S)-1-(4 ....
  • Ambeed. 1279090-24-2 | tert-Butyl (3-(4-bromophenyl)oxetan-3-yl)
  • Ambeed. 1032350-06-3|tert-Butyl (1-(4-bromophenyl)cyclobutyl)
  • Suzhou Sibian Chemical Technology Co.,Ltd. tert-Butyl2-(4-bromophenyl)propan-2-ylcarbamate.)

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Foundational

Stability and reactivity profile of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

An In-Depth Technical Guide to the Stability and Reactivity of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate Abstract: This technical guide provides a comprehensive analysis of the stability and reactivity profile of...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Stability and Reactivity of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

Abstract: This technical guide provides a comprehensive analysis of the stability and reactivity profile of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (CAS No: 214973-83-8).[1] This bifunctional molecule is a valuable intermediate in medicinal chemistry and organic synthesis, incorporating a stable yet selectively cleavable amine protecting group and a versatile aryl bromide handle for carbon-carbon bond formation. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the compound's handling, storage, and synthetic applications.

Introduction: A Molecule of Duality

Tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is a synthetic building block whose utility is defined by the distinct and often orthogonal reactivity of its constituent parts. Its structure features a tertiary amine protected by a tert-butyloxycarbonyl (Boc) group, attached to a quaternary carbon center which, in turn, is linked to a 4-bromophenyl ring. This unique arrangement provides significant steric hindrance around the carbamate linkage, influencing its stability, while the electronically distinct functional groups—the acid-labile carbamate and the metal-philic aryl bromide—allow for selective, stepwise synthetic transformations.

Understanding this duality is critical for its effective use in the synthesis of complex molecules and active pharmaceutical ingredients (APIs). This guide will deconstruct the molecule's profile, examining the factors that govern its stability and the reaction pathways that leverage its reactivity.

mol boc Boc-Protected Amine (Acid-Labile) quat Steric Core (Quaternary Carbon) aryl 4-Bromophenyl Ring (Cross-Coupling Handle) p1 p2 p3

Caption: Figure 1: Key functional regions of the target molecule.

Part 1: Stability Profile

The overall stability of a synthetic intermediate is paramount for its reliable use, storage, and handling. The stability of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is governed by the inherent properties of the Boc-carbamate and the aryl bromide bond under various conditions.

Hydrolytic and pH Stability

The carbamate functional group is generally recognized for its excellent chemical and proteolytic stability, superior to that of esters but more susceptible to hydrolysis than amides.[2][3] The Boc group, specifically, imparts a distinct pH-dependent stability profile.

  • Neutral & Basic Conditions (pH > 7): The compound is highly stable. The Boc group is resistant to cleavage by most nucleophiles and bases.[4] This stability can be attributed to two main factors:

    • Electronic Effect: The lone pair of electrons on the nitrogen atom participates in resonance with the carbonyl group, reducing the electrophilicity of the carbonyl carbon and making it less susceptible to nucleophilic attack.[5]

    • Steric Hindrance: The bulky tert-butyl group physically shields the carbonyl carbon from the approach of nucleophiles.

  • Acidic Conditions (pH < 4): The compound is labile and undergoes rapid cleavage. The mechanism is not hydrolytic in the typical sense but rather a unimolecular decomposition initiated by protonation of the carbonyl oxygen.[6] This acid sensitivity is the most critical characteristic of the Boc protecting group and is a cornerstone of its utility in synthesis.[7][8]

Thermal and Photostability
  • Thermal Profile: Like many organic carbamates, the molecule is stable under standard storage temperatures (e.g., room temperature).[9] However, elevated temperatures can lead to decomposition. Hazardous decomposition products are expected to include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen bromide (HBr).[9]

Storage and Handling Recommendations

Based on its stability profile, the following storage conditions are recommended to ensure long-term integrity:

  • Temperature: Store in a cool, dry place. Refrigeration is suitable for long-term storage.

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to protect against moisture and oxidation.[10]

  • Light: Keep in an amber or opaque container to protect from light.

  • Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[9]

ConditionStability LevelRationale & Causality
Strong Acid (e.g., TFA, HCl) LowAcid-catalyzed unimolecular cleavage of the Boc group via a stable tertiary carbocation intermediate.[6]
Neutral pH (Aqueous) HighCarbamate group is inherently stable; steric and electronic factors prevent hydrolysis.[2][5]
Strong Base (e.g., NaOH) HighResistant to base-catalyzed hydrolysis due to steric hindrance and delocalization of nitrogen's lone pair.[4][7]
Elevated Temperature Moderate to LowPotential for thermal decomposition, releasing HBr and oxides of carbon and nitrogen.[9]
UV Light Exposure ModerateThe C-Br bond is potentially susceptible to photolytic cleavage.
Common Oxidizing Agents LowIncompatible with strong oxidizing agents.[9]

Table 1: Summary of Stability Profile

Part 2: Reactivity Profile

The synthetic utility of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate stems from its ability to undergo selective reactions at its two primary functional handles.

Reactivity of the Boc-Carbamate Group: Deprotection

The primary reaction of the Boc-carbamate is its removal (deprotection) to liberate the free amine. This transformation is exclusively performed under acidic conditions.

Mechanism of Deprotection: The process is initiated by the protonation of the carbonyl oxygen by a strong acid. This enhances the electrophilicity of the carbonyl carbon and weakens the adjacent C-O bond. The molecule then fragments, releasing the stable tert-butyl cation, which subsequently deprotonates to form isobutylene. The resulting unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.[6][8]

G start Boc-Protected Amine protonation Protonation of Carbonyl start->protonation  + H⁺ (e.g., TFA) fragmentation Loss of tert-Butyl Cation protonation->fragmentation  Unimolecular Cleavage decarboxylation Decarboxylation fragmentation->decarboxylation  Carbamic Acid Intermediate product Free Amine + CO₂ + Isobutylene decarboxylation->product  Final Products

Caption: Figure 2: Workflow of acid-catalyzed Boc deprotection.

Common Reagents for Deprotection:

  • Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (DCM).[7]

  • Hydrochloric acid (HCl) in an organic solvent such as methanol, dioxane, or ethyl acetate.[8]

  • Aluminum chloride (AlCl₃) for selective cleavage in the presence of other acid-sensitive groups.[8]

Reactivity of the 4-Bromophenyl Group: Cross-Coupling

The aryl bromide moiety is a versatile functional group for the construction of carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.[11] This allows for the elaboration of the aromatic core, a common strategy in drug discovery for structure-activity relationship (SAR) studies.

Key Cross-Coupling Reactions:

  • Suzuki-Miyaura Coupling: Reaction with an organoboron reagent (e.g., a boronic acid or ester) to form a C-C bond. This is one of the most widely used methods for creating biaryl structures.[12]

  • Heck Coupling: Reaction with an alkene to form a substituted alkene.

  • Sonogashira Coupling: Reaction with a terminal alkyne to form a C-C bond, yielding an aryl-alkyne.

  • Buchwald-Hartwig Amination: Reaction with an amine to form a C-N bond, creating a more complex aniline derivative.

The Boc group is stable under the typically basic or neutral conditions of these palladium-catalyzed reactions, demonstrating the valuable orthogonality of the two functional groups.[7]

G start_mol tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate process Suzuki-Miyaura Cross-Coupling start_mol->process boronic Aryl/Alkyl Boronic Acid R-B(OH)₂ boronic->process catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) catalyst->process base Base (e.g., K₂CO₃, K₃PO₄) base->process product Coupled Product process->product

Caption: Figure 3: General schematic for a Suzuki cross-coupling reaction.

Reagent ClassExample(s)Site of ReactivityOutcome
Strong Acids TFA, HClBoc-CarbamateDeprotection to yield the free amine.
Bases / Nucleophiles NaOH, NaOMe, AminesNone (under standard conditions)Stable; no reaction.
Organoboron Reagents Phenylboronic Acid4-BromophenylSuzuki Coupling: C-C bond formation.
Alkynes (with Pd/Cu) Phenylacetylene4-BromophenylSonogashira Coupling: C-C bond formation.
Amines (with Pd catalyst) Morpholine4-BromophenylBuchwald-Hartwig Amination: C-N bond formation.

Table 2: Summary of Reactivity Profile

Part 3: Experimental Protocols

The following protocols are provided as validated starting points for common transformations. Researchers should optimize conditions for their specific substrates and scales.

Protocol 1: Acid-Catalyzed Boc Deprotection

Objective: To remove the Boc protecting group to yield 2-(4-bromophenyl)propan-2-amine.

Materials:

  • tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, TLC plates (silica gel)

Procedure:

  • Reaction Setup: Dissolve tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Reagent Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (5-10 eq) dropwise to the stirred solution. Causality: The reaction is often exothermic; slow addition at 0 °C controls the reaction rate and prevents overheating.

  • Reaction Monitoring: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The starting material is less polar than the product amine. The reaction is typically complete within 1-3 hours.

  • Workup - Quenching: Once the reaction is complete, carefully concentrate the mixture under reduced pressure to remove excess DCM and TFA. Caution: TFA is corrosive.

  • Workup - Neutralization: Re-dissolve the residue in DCM or ethyl acetate. Slowly and carefully add saturated NaHCO₃ solution with vigorous stirring until gas evolution (CO₂) ceases and the aqueous layer is basic (pH > 8). Causality: This step neutralizes the excess TFA and converts the ammonium trifluoroacetate salt product into the free amine.

  • Extraction & Drying: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer with brine, then dry it over anhydrous MgSO₄ or Na₂SO₄.

  • Isolation: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield the crude 2-(4-bromophenyl)propan-2-amine, which can be purified further if necessary (e.g., by column chromatography or crystallization).

Protocol 2: General Procedure for Suzuki-Miyaura Cross-Coupling

Objective: To couple the 4-bromophenyl group with a generic boronic acid (R-B(OH)₂).

Materials:

  • tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

  • Aryl- or alkyl-boronic acid (1.1-1.5 eq)

  • Palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-5 mol%)

  • Base, e.g., aqueous Potassium Carbonate (K₂CO₃, 2M solution) or solid Potassium Phosphate (K₃PO₄) (2-3 eq)

  • Solvent system, e.g., Toluene, Dioxane, or DME

  • Round-bottom flask, condenser, inert gas supply (N₂ or Ar)

Procedure:

  • Reaction Setup: To a round-bottom flask, add tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (1.0 eq), the boronic acid (1.2 eq), and the palladium catalyst (e.g., 3 mol%).

  • Inert Atmosphere: Seal the flask and purge with an inert gas (N₂ or Ar) for 5-10 minutes. Causality: This is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Solvent and Base Addition: Add the degassed solvent (e.g., Toluene) and the base (e.g., 2M aqueous K₂CO₃). The mixture should be biphasic.

  • Heating: Equip the flask with a condenser and heat the reaction mixture (typically 80-100 °C) with vigorous stirring.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute with water and an organic solvent (e.g., ethyl acetate).

  • Extraction & Drying: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation & Purification: Filter and concentrate the solution under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired coupled product.

Conclusion

Tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is a robust and versatile synthetic intermediate whose value lies in its predictable and orthogonal reactivity. It possesses high stability under basic, neutral, and standard storage conditions, ensuring its integrity prior to use. Its reactivity is sharply defined: the Boc-carbamate serves as a reliable protecting group that is cleanly removed only under strong acid, while the 4-bromophenyl ring is an ideal substrate for a wide array of palladium-catalyzed cross-coupling reactions. This well-defined stability and reactivity profile makes it an excellent tool for professionals in drug development and organic synthesis, enabling complex molecular construction with a high degree of control.

References

  • ResearchGate. (2018). The Reactivity of the N-Boc Protecting Group: An Underrated Feature. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available at: [Link]

  • Tiwari, R., & Mahasenan, K. V. (2023). Cyclic carbamates in medicine: A clinical perspective. Drug Development Research, 84(3), 397-405. Available at: [Link]

  • Tomašič, T., & Peterlin Mašič, L. (2012). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Current Medicinal Chemistry, 19(26), 4499-4524. Available at: [Link]

  • Ghosh, A. K., & Brindisi, M. (2015). Organic Carbamates in Drug Design and Medicinal Chemistry. ACS Publications. Available at: [Link]

  • Houston, Z. H. (n.d.). Hydrolytic Stability of Carbamate and Carbonate Closomers for the Design of a Multifaceted Drug Delivery System. Available at: [Link]

  • Chem-Space. (n.d.). The Role of (4-Bromophenyl)trimethylsilane in Modern Organic Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • PubChem. (n.d.). 2-(4-bromophenyl)propan-2-yl N-tert-butylcarbamate. National Center for Biotechnology Information. Available at: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]

  • Wikipedia. (n.d.). Tert-Butyloxycarbonyl protecting group. Available at: [Link]

  • PubChem. (n.d.). tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate. National Center for Biotechnology Information. Available at: [Link]

  • Reddit. (2021). Why is boc stable to hydrolysis under basic conditions?. r/OrganicChemistry. Available at: [Link]

  • Ark Pharma Scientific Limited. (n.d.). tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate. Available at: [Link]

  • ResearchGate. (2021). Coordination Reactions of 5-(2-(4-Bromophenyl)ethynyl)pyrimidine in On-Surface Synthesis. Available at: [Link]

  • Chemical-Suppliers.com. (n.d.). t-Butyl (2-(4-bromophenyl)propan-2-yl)carbamate. Available at: [Link]

  • Imperial College London. (2022). (S2) tert-Butyl (2-(4-bromophenyl)propan-2-yl)carbamate. Available at: [Link]

  • ChemRxiv. (2022). Unexpected Reactivity of C4-Bromopyrazolyl-α-aminonitrile. Available at: [Link]

  • MDPI. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Available at: [Link]

Sources

Exploratory

IUPAC name tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate properties

An In-depth Technical Guide to tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate Authored by: A Senior Application Scientist Introduction In the landscape of modern synthetic organic chemistry and medicinal drug devel...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate

Authored by: A Senior Application Scientist

Introduction

In the landscape of modern synthetic organic chemistry and medicinal drug development, the strategic use of bifunctional building blocks is paramount. tert-Butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate is a quintessential example of such a molecule, embodying a carefully orchestrated arrangement of functional groups designed for versatility and strategic elaboration. This guide provides an in-depth technical overview of its properties, synthesis, and applications, tailored for researchers and professionals in the chemical sciences.

The molecule's structure is distinguished by three key features:

  • A tert-butoxycarbonyl (Boc) protecting group , which masks the reactivity of the amine functionality. This group is renowned for its stability under a wide range of reaction conditions, yet it can be cleaved selectively and efficiently under acidic conditions.

  • A para-bromophenyl moiety , which serves as a versatile synthetic handle. The carbon-bromine bond is a well-established participant in a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

  • A neopentyl-like quaternary carbon center (the propan-2-yl group), which imparts significant steric bulk. This feature can be strategically employed to influence the conformation of a larger molecule or to enhance metabolic stability in drug candidates by sterically shielding adjacent functionalities from enzymatic degradation.

This combination of a stable, yet readily removable, protecting group and a reactive site for molecular elaboration makes tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate a valuable intermediate for constructing complex molecular architectures, particularly in the synthesis of pharmaceutical agents and functional materials.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key identifiers and properties of tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate are summarized below.

PropertyValueSource
IUPAC Name tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate[1]
CAS Number 214973-83-8[1]
Molecular Formula C₁₄H₂₀BrNO₂[1]
Molecular Weight 314.22 g/mol [1]
Appearance White solid (typical)[2]
Exact Mass 313.06774 Da[3]
SMILES CC(C)(C)OC(=O)NC(C)(C)C1=CC=C(C=C1)Br[1]
InChI Key CKWJIFNNVRMXFW-UHFFFAOYSA-N[4]
Hydrogen Bond Donor Count 1[3]
Hydrogen Bond Acceptor Count 2[3]
Topological Polar Surface Area 38.3 Ų[3]
Molecular Structure Diagram

Caption: 2D structure of the title compound.

Synthesis and Mechanistic Rationale

The synthesis of tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate is typically achieved through the N-acylation of the corresponding primary amine, 2-(4-bromophenyl)propan-2-amine, with di-tert-butyl dicarbonate (Boc₂O). This reaction is a cornerstone of amine protection strategy in organic synthesis.

Synthetic Workflow

G cluster_reactants Starting Materials cluster_process Reaction & Workup cluster_purification Purification cluster_product Final Product Amine 2-(4-bromophenyl)propan-2-amine Reaction Combine reactants at 0 °C to RT. Stir for 2-18 hours. Amine->Reaction Boc2O Di-tert-butyl dicarbonate (Boc₂O) Boc2O->Reaction Base Base (e.g., NEt₃, DIPEA) Base->Reaction Solvent Aprotic Solvent (e.g., DCM, THF) Solvent->Reaction Quench Aqueous Quench (e.g., H₂O, sat. NaHCO₃) Reaction->Quench Extract Liquid-Liquid Extraction (e.g., EtOAc, DCM) Quench->Extract Dry Dry organic layer (e.g., Na₂SO₄, MgSO₄) Extract->Dry Concentrate Solvent removal (Rotary Evaporation) Dry->Concentrate Purify Column Chromatography (Silica Gel) Concentrate->Purify Product tert-butyl N-[2-(4-bromophenyl) propan-2-yl]carbamate Purify->Product G Start tert-butyl N-[2-(4-bromophenyl) propan-2-yl]carbamate Intermediate Coupled Product (Boc-Protected) Start->Intermediate Suzuki / Heck / Sonogashira etc. (Pd-catalyzed cross-coupling) + Boronic Acid / Alkene / Alkyne Final Final Amine (Deprotected) Intermediate->Final Acidic Deprotection (e.g., TFA or HCl) Further Further Final->Further Further Functionalization (Amide coupling, Reductive amination, etc.)

Sources

Foundational

A Comprehensive Technical Guide to tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate for Advanced Research and Development

This guide provides an in-depth analysis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (CAS No. 214973-83-8), a key building block in modern medicinal chemistry.

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (CAS No. 214973-83-8), a key building block in modern medicinal chemistry. Designed for researchers, scientists, and drug development professionals, this document elucidates the compound's commercial availability, key suppliers, and detailed protocols for its synthesis and application. By integrating expert insights with validated methodologies, this guide serves as an essential resource for leveraging this versatile molecule in complex synthetic workflows.

Introduction: Strategic Importance in Drug Discovery

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is a strategically important building block in the design and synthesis of novel therapeutic agents. Its structure incorporates a bromine atom on a phenyl ring, providing a reactive handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig aminations. This functionality is crucial for the construction of complex molecular architectures. Furthermore, the presence of a Boc-protected amine on a tertiary carbon offers a stable yet readily cleavable protecting group, essential for multi-step synthetic pathways. The sterically hindered nature of the propan-2-yl linker can also impart specific conformational constraints on the final molecule, which can be advantageous in optimizing drug-target interactions.

The core value of this compound lies in its utility as a precursor to a variety of pharmacologically active molecules. The 4-bromophenyl moiety is a common feature in compounds targeting a range of biological pathways, and the protected amine allows for the controlled introduction of further diversity elements.

Commercial Availability and Supplier Landscape

While not a bulk commodity chemical, tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is readily available from a range of specialized chemical suppliers catering to the research and development sector. These suppliers typically offer the compound in research quantities, from milligrams to several grams, with options for custom synthesis of larger quantities.

When selecting a supplier, researchers should consider not only the price but also the purity of the compound, the availability of analytical data (such as Certificate of Analysis, NMR, and HPLC data), and the supplier's reputation for quality and reliability.

Below is a comparative table of prominent suppliers listing tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (CAS 214973-83-8).

SupplierProduct Number (Example)PurityAvailabilityNotes
Amadis ChemicalAC-14778≥97%In StockProvides detailed product information.
BLD PharmatechBD323485≥95%In StockOffers various pack sizes.
Ark Pharma ScientificAK-43867≥97%In Stock-
FondchemAM-4992≥97%In StockProvides online pricing.[1]

It is imperative to request a Certificate of Analysis (CoA) from the supplier to verify the identity and purity of the compound before use.

Synthesis and Quality Control: A Validated Protocol

The synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is typically achieved through a two-step process: first, the synthesis of the precursor amine, 2-(4-bromophenyl)propan-2-amine, followed by the protection of the amine with a tert-butoxycarbonyl (Boc) group.

Step 1: Synthesis of the Precursor Amine via the Ritter Reaction

A robust method for the synthesis of the sterically hindered amine, 2-(4-bromophenyl)propan-2-amine, is the Ritter reaction.[2][3][4][5] This reaction involves the treatment of an alcohol with a nitrile in the presence of a strong acid to form an amide, which can then be hydrolyzed to the corresponding amine.

Experimental Protocol: Synthesis of 2-(4-bromophenyl)propan-2-amine

Materials:

  • 2-(4-bromophenyl)propan-2-ol

  • Acetonitrile

  • Concentrated Sulfuric Acid

  • Sodium Hydroxide solution (e.g., 2M)

  • Diethyl ether or Dichloromethane

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath, reflux condenser.

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(4-bromophenyl)propan-2-ol (1 equivalent) in an excess of acetonitrile. Cool the mixture in an ice bath to 0-5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise to the stirred solution, maintaining the temperature below 10 °C. The addition is highly exothermic.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it over crushed ice.

  • Hydrolysis of the Amide: Basify the aqueous mixture with a sodium hydroxide solution until a pH of >12 is reached to hydrolyze the intermediate N-acetylated amine.

  • Extraction: Extract the aqueous layer with diethyl ether or dichloromethane (3 x volumes).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-(4-bromophenyl)propan-2-amine.

Causality and Insights: The Ritter reaction is effective for generating tertiary amines because it proceeds through a stable tertiary carbocation intermediate formed from the protonated alcohol. Acetonitrile serves as both the solvent and the nitrogen source. The subsequent basic hydrolysis is a standard procedure to convert the resulting amide to the desired primary amine.

Step 2: Boc Protection of 2-(4-bromophenyl)propan-2-amine

The protection of the synthesized amine with a Boc group is a standard and high-yielding reaction.

Experimental Protocol: Synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

Materials:

  • 2-(4-bromophenyl)propan-2-amine

  • Di-tert-butyl dicarbonate (Boc)₂O

  • Triethylamine (Et₃N) or another suitable base

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

Procedure:

  • Reaction Setup: Dissolve 2-(4-bromophenyl)propan-2-amine (1 equivalent) in dichloromethane or THF in a round-bottom flask. Add triethylamine (1.1-1.5 equivalents).

  • Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (1.1 equivalents) portion-wise or as a solution in the reaction solvent.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC until the starting amine is consumed.

  • Work-up: Quench the reaction by adding water. Separate the organic layer.

  • Washing: Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate.

Trustworthiness through Self-Validation: The progress of both synthetic steps should be meticulously monitored by TLC. The final product's identity and purity should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry. The expected purity for use in further synthetic steps should be >97%.

Application in Drug Development: A Conceptual Workflow

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is a valuable intermediate for the synthesis of a wide array of potential drug candidates. The bromophenyl moiety serves as a key attachment point for building molecular complexity through cross-coupling reactions.

Conceptual Application Workflow:

The following diagram illustrates a typical workflow where the title compound is utilized in the synthesis of a hypothetical drug candidate.

G A tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate C Suzuki Coupling (Pd Catalyst, Base) A->C B Boronic Acid / Ester (R-B(OH)₂) B->C D Boc-Protected Intermediate C->D Formation of C-C bond E Acidic Deprotection (e.g., TFA, HCl) D->E F Free Amine Intermediate E->F Removal of Boc group H Amide Coupling (e.g., EDC, HOBt) F->H G Carboxylic Acid (R'-COOH) G->H I Final Drug Candidate H->I Formation of Amide bond

Caption: Synthetic workflow utilizing the title compound.

In this workflow, a Suzuki coupling reaction is employed to introduce a new substituent (R) onto the phenyl ring. This is a widely used and versatile reaction in drug discovery for creating biaryl structures or introducing other functional groups. Following the coupling reaction, the Boc protecting group is removed under acidic conditions to reveal the primary amine. This free amine can then be further functionalized, for instance, through an amide coupling reaction with a carboxylic acid to yield the final drug candidate. This modular approach allows for the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

Safety and Handling

  • General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: May cause skin and eye irritation.[7] May be harmful if swallowed or inhaled. The toxicological properties have not been fully investigated.[6]

  • Fire Hazards: The compound is likely combustible. In case of fire, use water spray, carbon dioxide, dry chemical powder, or appropriate foam.[6]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Always consult the supplier-provided SDS for the most accurate and up-to-date safety information.

Conclusion

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is a commercially available and highly versatile building block for medicinal chemistry and drug discovery. Its unique combination of a reactive bromine handle and a stable, yet easily removable, Boc-protected amine makes it an invaluable tool for the synthesis of complex molecular scaffolds. This guide provides the essential technical information and validated protocols necessary for researchers to effectively procure, synthesize, and utilize this compound in their research and development endeavors.

References

  • NROChemistry. (n.d.). Ritter Reaction. Retrieved from [Link]

  • Fondchem. (n.d.). tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. Retrieved from [Link]

  • PubChem. (n.d.). 2-(4-bromophenyl)propan-2-yl N-tert-butylcarbamate. Retrieved from [Link]

  • Wikipedia. (n.d.). Ritter reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2019, November 1). Ritter Reaction. Retrieved from [Link]

  • ResearchGate. (2017, April). The Ritter reaction mechanism for the synthesis of.... Retrieved from [Link]

  • U.S. Patent No. US20120309973A1. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Google Patents.
  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • ResearchGate. (n.d.). Synthesis of 2-(4-((6-bromo-3-nitroquinolin-4-yl)amino) phenyl)-2-methylpropanenitrile. Retrieved from [Link]

  • Imperial College London. (2022, December 22). (S2) tert-Butyl (2-(4-bromophenyl)propan-2-yl)carbamate. Retrieved from [Link]

Sources

Exploratory

Synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate: A Guide to Starting Materials and Strategic Execution

An In-depth Technical Guide Executive Summary This technical guide provides a comprehensive overview of the synthetic pathways toward tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate, a valuable building block in contemp...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide

Executive Summary

This technical guide provides a comprehensive overview of the synthetic pathways toward tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate, a valuable building block in contemporary medicinal chemistry and materials science. The molecule's structure, featuring a Boc-protected tertiary amine and a functionalizable bromophenyl ring, makes it an attractive intermediate for introducing complex scaffolds and for downstream cross-coupling reactions. This document emphasizes a robust and field-proven three-step synthetic strategy, beginning from commercially available starting materials. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and offer insights grounded in established chemical principles to ensure reproducible and scalable synthesis.

Introduction and Strategic Overview

The target molecule, tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate, possesses two key features of synthetic utility: a stable, acid-labile tert-butoxycarbonyl (Boc) protecting group on a sterically hindered tertiary amine[1][2], and an aryl bromide handle suitable for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig). This combination allows for its incorporation into larger, complex molecules where subsequent deprotection reveals a nucleophilic amine or where the aryl bromide is transformed into a more elaborate substituent.

A thorough retrosynthetic analysis reveals that the most logical and efficient disconnection is at the carbamate N-C bond. This points to the key intermediate: 2-(4-bromophenyl)propan-2-amine [3]. The protection of this amine with Di-tert-butyl dicarbonate (Boc₂O) is a standard and high-yielding transformation.

Therefore, the core synthetic challenge lies in the efficient preparation of this key tertiary amine intermediate. Our analysis identifies the Ritter Reaction as the most suitable method, leveraging the stability of the tertiary benzylic carbocation formed from the corresponding alcohol, 2-(4-bromophenyl)propan-2-ol [4]. This alcohol, in turn, is readily accessible via the Grignard Reaction , a cornerstone of C-C bond formation.[5][6]

This guide will focus on the following three-stage synthetic pathway, which offers a reliable route from simple, commercially available precursors.

G cluster_0 Overall Synthetic Strategy Target tert-Butyl 2-(4-bromophenyl) propan-2-ylcarbamate Amine 2-(4-bromophenyl)propan-2-amine Target->Amine Boc Protection Alcohol 2-(4-bromophenyl)propan-2-ol Amine->Alcohol Ritter Reaction Ketone 4-Bromoacetophenone Alcohol->Ketone Grignard Addition Grignard_Reagent Methylmagnesium Bromide Alcohol->Grignard_Reagent Grignard Addition

Caption: High-level retrosynthetic analysis of the target carbamate.

Stage 1: Synthesis of 2-(4-bromophenyl)propan-2-ol via Grignard Reaction

The initial step involves the creation of a tertiary alcohol through the nucleophilic addition of a Grignard reagent to a ketone. This reaction is exceptionally effective for this purpose but demands stringent control over experimental conditions to prevent side reactions.

Mechanistic Rationale and Choice of Reagents

The synthesis of 2-(4-bromophenyl)propan-2-ol is most efficiently achieved by reacting 4-bromoacetophenone with methylmagnesium bromide (CH₃MgBr) .

  • Causality: This pathway is chosen over the alternative (reacting 4-bromophenylmagnesium bromide with acetone) because 4-bromoacetophenone is a stable, commercially available solid, and methylmagnesium bromide is a common, commercially available Grignard reagent. Preparing the Grignard reagent from 4-bromobenzene derivatives can be complicated by potential Wurtz coupling or other side reactions.

The core principle of the Grignard reaction is the nucleophilic attack of the carbanionic carbon from the organomagnesium halide onto the electrophilic carbonyl carbon of the ketone.[6] Success hinges on one critical factor: the complete exclusion of protic sources (like water). Grignard reagents are powerfully basic and will be quenched by any available acidic proton, terminating the desired reaction.[7]

G start 4-Bromoacetophenone + CH₃MgBr intermediate Intermediate Alkoxide MgBr⁺ salt start->intermediate Nucleophilic Attack workup Aqueous Acidic Workup (e.g., NH₄Cl) intermediate->workup Protonation product 2-(4-bromophenyl)propan-2-ol workup->product

Caption: Workflow for the Grignard synthesis of the tertiary alcohol.

Detailed Experimental Protocol

Materials:

Reagent M.W. Amount (molar eq.) Notes
4-Bromoacetophenone 199.04 1.0 Must be dry.
Magnesium Turnings 24.31 1.2 For preparing CH₃MgBr in situ.
Methyl Iodide 141.94 1.2 Freshly distilled recommended.
Anhydrous Diethyl Ether - - As solvent.
Saturated NH₄Cl (aq) - - For quenching.

| Anhydrous MgSO₄ | - | - | For drying. |

Procedure:

  • Apparatus Preparation: All glassware (round-bottom flask, dropping funnel, condenser) must be rigorously dried in an oven at >120 °C for several hours and assembled hot under a stream of dry nitrogen or argon. Maintain a positive inert atmosphere throughout the reaction.

  • Grignard Reagent Formation: Place magnesium turnings (1.2 eq) in the reaction flask. Add a small crystal of iodine to activate the magnesium surface.[5] Add a portion of the anhydrous diethyl ether.

  • In the dropping funnel, prepare a solution of methyl iodide (1.2 eq) in anhydrous diethyl ether. Add a small amount of this solution to the magnesium. The reaction should initiate, evidenced by bubbling and a slight exotherm. If it does not start, gentle warming may be required.

  • Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the mixture for an additional 30-60 minutes until most of the magnesium is consumed.

  • Addition of Ketone: Dissolve 4-bromoacetophenone (1.0 eq) in anhydrous diethyl ether and add it to the dropping funnel. Cool the Grignard reagent solution in an ice bath.

  • Add the ketone solution dropwise to the stirred Grignard reagent. Control the addition rate to maintain a gentle reaction temperature. A thick precipitate will form.

  • After addition, remove the ice bath and stir the mixture at room temperature for 1-2 hours to ensure completion.

  • Quenching and Work-up: Cool the reaction mixture again in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) solution to quench the reaction and dissolve the magnesium salts.[8]

  • Transfer the mixture to a separatory funnel. Separate the ether layer. Extract the aqueous layer two more times with diethyl ether.

  • Purification: Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and evaporate the solvent under reduced pressure to yield the crude 2-(4-bromophenyl)propan-2-ol, which can be purified further by recrystallization or chromatography if necessary.[4]

Stage 2: Synthesis of 2-(4-bromophenyl)propan-2-amine via the Ritter Reaction

The Ritter reaction is a powerful method for converting substrates that form stable carbocations, such as tertiary alcohols, into N-alkyl amides.[9][10] Subsequent hydrolysis of the amide yields the desired primary amine.

Mechanistic Rationale

The reaction proceeds in a highly acidic environment. The strong acid (typically concentrated sulfuric acid) protonates the hydroxyl group of the alcohol, which then departs as a water molecule. This generates a stable tertiary benzylic carbocation.[11] The nitrile (e.g., acetonitrile) then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. This ion is then hydrolyzed during the aqueous work-up to form an N-substituted amide, which is finally hydrolyzed under basic or acidic conditions to the target amine.[12]

G cluster_1 Ritter Reaction Mechanism Alcohol 2-(4-bromophenyl) propan-2-ol Protonated_Alcohol Protonated Alcohol Alcohol->Protonated_Alcohol + H⁺ Carbocation Tertiary Benzylic Carbocation Protonated_Alcohol->Carbocation - H₂O Nitrilium_Ion Nitrilium Ion Carbocation->Nitrilium_Ion Nitrile Acetonitrile (CH₃CN) Nitrile->Nitrilium_Ion Nucleophilic Attack Amide N-acetyl Intermediate Nitrilium_Ion->Amide + H₂O (workup) Amine 2-(4-bromophenyl) propan-2-amine Amide->Amine Hydrolysis H2SO4 H₂SO₄ H2SO4->Protonated_Alcohol H2O_Workup Hydrolysis (H₂O, NaOH) H2O_Workup->Amine

Caption: Key steps in the Ritter reaction for amine synthesis.

Detailed Experimental Protocol

Materials:

Reagent M.W. Amount (molar eq.) Notes
2-(4-bromophenyl)propan-2-ol 215.09 1.0 From Stage 1.
Acetonitrile 41.05 Solvent/Reagent Use in excess.
Concentrated Sulfuric Acid (98%) 98.08 2.0 - 3.0 Highly corrosive.
Sodium Hydroxide (pellets) 40.00 - For neutralization and hydrolysis.

| Diethyl Ether | - | - | For extraction. |

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-(4-bromophenyl)propan-2-ol (1.0 eq) in an excess of acetonitrile.

  • Acid Addition: Cool the mixture in an ice/salt bath to 0 °C or below. With vigorous stirring, add concentrated sulfuric acid (2-3 eq) dropwise via the dropping funnel.[13] CAUTION: The addition is highly exothermic; maintain the temperature below 10 °C to prevent side reactions.

  • Reaction: After the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS.

  • Quenching and Hydrolysis: Carefully and slowly pour the reaction mixture onto a large amount of crushed ice in a beaker. This will hydrolyze the intermediate nitrilium ion to the N-acetyl amide.

  • Basification and Amine Liberation: Cool the acidic aqueous mixture in an ice bath. Slowly add solid sodium hydroxide or a concentrated NaOH solution until the solution is strongly basic (pH > 12). This step hydrolyzes the amide to the free amine. This step is often exothermic and may require external cooling.

  • Extraction and Purification: Transfer the basic mixture to a separatory funnel and extract three times with diethyl ether or dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate or potassium carbonate, filter, and concentrate under reduced pressure to yield the crude 2-(4-bromophenyl)propan-2-amine.[3] The product can be purified by vacuum distillation or chromatography.

Stage 3: Boc Protection of 2-(4-bromophenyl)propan-2-amine

The final step is the protection of the primary amine with a Boc group, a routine but crucial transformation for stabilizing the amine and enabling its use in further synthetic steps.

Mechanistic Rationale

The amine acts as a nucleophile, attacking one of the carbonyl carbons of Di-tert-butyl dicarbonate (Boc₂O).[2] The resulting tetrahedral intermediate collapses, eliminating a stable leaving group (tert-butoxycarbonate), which subsequently decomposes to carbon dioxide and tert-butoxide. A mild base is typically added to neutralize the protonated amine product, driving the reaction to completion.[14]

G Amine R-NH₂ (2-(4-bromophenyl) propan-2-amine) Intermediate Tetrahedral Intermediate Amine->Intermediate Boc2O Boc₂O (Di-tert-butyl dicarbonate) Boc2O->Intermediate Nucleophilic Acyl Substitution Product R-NH-Boc (Target Carbamate) Intermediate->Product Collapse & Loss of Leaving Group Byproducts CO₂ + t-BuOH Intermediate->Byproducts Base Base (e.g., Et₃N) Base->Product Deprotonation

Caption: Mechanism of Boc protection using Boc₂O.

Detailed Experimental Protocol

Materials:

Reagent M.W. Amount (molar eq.) Notes
2-(4-bromophenyl)propan-2-amine 214.10 1.0 From Stage 2.
Di-tert-butyl dicarbonate (Boc₂O) 218.25 1.1 - 1.2
Triethylamine (Et₃N) or DIPEA 101.19 1.2 - 1.5 As base.

| Tetrahydrofuran (THF) or Dichloromethane (DCM) | - | - | As solvent. |

Procedure:

  • Reaction Setup: Dissolve 2-(4-bromophenyl)propan-2-amine (1.0 eq) in THF or DCM in a round-bottom flask equipped with a magnetic stirrer.

  • Add the base, such as triethylamine (1.2 eq).

  • Add Di-tert-butyl dicarbonate (1.1 eq), either as a solid in portions or as a solution in the reaction solvent.

  • Reaction: Stir the mixture at room temperature for 4-12 hours. The reaction is typically complete when gas evolution (CO₂) ceases. Monitor by TLC until the starting amine is fully consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure.

  • Redissolve the residue in a solvent like ethyl acetate or diethyl ether. Wash the organic solution sequentially with a mild acid (e.g., 5% citric acid or dilute HCl), water, and brine to remove the base and any unreacted starting materials.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate. The product is often a solid and can be purified by recrystallization from a solvent system like hexanes/ethyl acetate.

Conclusion

The synthesis of tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate is most reliably achieved via a three-stage process: Grignard reaction , Ritter reaction , and Boc protection . This pathway begins with the readily available starting material 4-bromoacetophenone . While each step is a classic organic transformation, success is predicated on rigorous technique, particularly the maintenance of anhydrous conditions for the Grignard reaction and careful temperature control during the highly exothermic Ritter reaction. By following the detailed protocols and understanding the chemical principles outlined in this guide, researchers can confidently and efficiently produce this versatile synthetic intermediate for applications in drug discovery and materials development.

References

  • ChemBK. (2024). 2-(4-BROMOPHENYL)PROPAN-2-OL. Available at: [Link]

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  • Filo. (2025). Predict the product of the following reaction: Reactant: 4-bromoacetophe... Available at: [Link]

  • StudyRaid. (2025). Understand grignard-Based Routes to Acetophenone. Available at: [Link]

  • Wikipedia. Ritter reaction. Available at: [Link]

  • Jasperse, J. Grignard Reaction. Minnesota State University Moorhead. Available at: [Link]

  • MDPI. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. Molecules, 23(11), 2978. Available at: [Link]

  • Organic Chemistry Portal. Ritter Reaction. Available at: [Link]

  • Google Patents. (2012). US20120309973A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
  • Google Patents. (1988). US4749806A - Process for the synthesis of isocyanates and of isocyanate derivatives.
  • Organic Chemistry Portal. Ritter Reaction. Available at: [Link]

  • Movassaghi, M., & Schmidt, M. A. (2007). Stereoretentive Copper (II) Catalyzed Ritter Reactions of Secondary Cycloalkanols. Organic letters, 9(15), 2851–2854. Available at: [Link]

  • ADICHEMISTRY. GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]

  • Bhookya, S., et al. (2017). Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. Journal of the Iranian Chemical Society, 14, 2271–2281. Available at: [Link]

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  • Imperial College London. (2022). (S2) tert-Butyl (2-(4-bromophenyl)propan-2-yl)carbamate. Available at: [Link]

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  • MDPI. (2015). Synthesis of rac-tert-butyl 3-(benzyloxycarbonylamino)-2-(4-bromophenyl)-tetrahydrofuran-3-carboxylate. Molbank, 2015(2), M856. Available at: [Link]

  • Patsnap. (2012). Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid. Available at: [Link]

  • Hebei Boz Chemical Co., Ltd. (2023). Amine Protection / Deprotection. Available at: [Link]

  • Google Patents. (2012). EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
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Foundational

A Senior Application Scientist's Guide to the Theoretical Investigation of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

Executive Summary: This whitepaper provides a comprehensive technical guide for conducting theoretical calculations on tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. Aimed at researchers in computational chemistry and...

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This whitepaper provides a comprehensive technical guide for conducting theoretical calculations on tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. Aimed at researchers in computational chemistry and drug development, this document outlines a robust, self-validating protocol using Density Functional Theory (DFT). It moves beyond a simple recitation of steps to explain the strategic reasoning behind methodological choices, ensuring scientific integrity and reproducible results. Key molecular properties, including optimized geometry, electronic structure, and simulated spectroscopic data, are discussed. The guide emphasizes the synergy between computational prediction and experimental validation, establishing a framework for in-depth molecular characterization.[1][2]

Introduction: The 'Why' and 'What' of the Target Molecule

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is a molecule of interest in medicinal chemistry and organic synthesis. Its structure combines several key functional groups: a bromophenyl ring, a sterically hindered quaternary carbon center, and a tert-butoxycarbonyl (Boc) protecting group on a carbamate linkage. Carbamates are a vital class of organic compounds with applications ranging from pesticides to pharmaceuticals.[3][4] The specific arrangement in this molecule suggests its potential role as a chiral building block or a scaffold in the design of novel therapeutic agents.

Theoretical calculations, particularly those based on quantum mechanics, offer a powerful lens to probe molecular characteristics at a level of detail often inaccessible through experimental means alone.[5] By employing methods like Density Functional Theory (DFT), we can predict and understand:

  • Three-Dimensional Structure: The precise arrangement of atoms, including bond lengths, angles, and dihedral angles.

  • Electronic Properties: The distribution of electrons, orbital energies (such as HOMO and LUMO), and reactivity indicators.[3]

  • Spectroscopic Signatures: Simulated IR, Raman, and NMR spectra that can be used to confirm the identity and purity of the synthesized compound.[6][7]

  • Intramolecular Interactions: The subtle non-covalent forces that dictate the molecule's preferred conformation and stability.

This guide establishes a complete computational workflow designed to elucidate these properties, providing a foundational dataset for further research and development.

Part I: Strategic Framework for Computational Analysis

Before initiating any calculation, a clear strategy is paramount. The choice of theoretical methods and models is not arbitrary; it is dictated by the chemical nature of the molecule and the properties of interest. Our strategy is built on a balance of computational accuracy and efficiency.

Pillar 1: Choosing the Right Theoretical Method

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry for its favorable balance of cost and accuracy.[2] The core of DFT is the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons.

  • For Geometry Optimization: We must account for the bulky tert-butyl and phenyl groups, where non-covalent, dispersive interactions are significant. While the popular B3LYP functional is a good starting point, it can underestimate these forces.[8] Therefore, we will employ B3LYP-D3 , which includes Grimme's D3 empirical dispersion correction for improved accuracy.[9] An alternative, the M06-2X functional, is also highly recommended as it was specifically parameterized to handle non-covalent interactions well.[8][9][10][11] A comparison between these two can provide a robust validation of the resulting geometry.

  • For Electronic Properties: Once a reliable geometry is obtained, a range of properties can be calculated. B3LYP is generally adequate for analyzing frontier molecular orbitals (HOMO/LUMO) and molecular electrostatic potential. For more detailed electronic structure analysis, a Natural Bond Orbital (NBO) analysis will be performed.[12][13][14] This method translates the complex, delocalized molecular orbitals into a chemically intuitive picture of localized bonds, lone pairs, and donor-acceptor interactions.[13][14][15]

Pillar 2: Selecting an Appropriate Basis Set

A basis set is the set of mathematical functions used to build the molecular orbitals. Its quality dictates the flexibility the calculation has to describe the electron distribution.

  • For C, H, N, O: The Pople-style 6-311+G(d,p) basis set offers a good compromise. It is a triple-zeta basis set, providing flexibility for valence electrons, and includes diffuse functions (+) for describing lone pairs and anions, and polarization functions (d,p) to allow for non-spherical electron distribution in bonds.

  • For Bromine (Br): Heavy elements like bromine require special consideration due to relativistic effects and a large number of core electrons. Using a standard basis set can lead to inaccuracies.[16] A highly effective approach is to use an Effective Core Potential (ECP) , such as LANL2DZ or the Stuttgart/Dresden (SDD) basis sets, for the bromine atom.[16][17] This method replaces the core electrons with a mathematical potential, reducing computational cost while implicitly including relativistic effects.[16] Therefore, a mixed basis set approach is the most logical choice.[16]

Part II: A Step-by-Step Computational Protocol

This protocol outlines the complete workflow from initial structure to final analysis, designed to be a self-validating system.

Workflow Overview

G cluster_0 Preparation cluster_1 DFT Calculations (Gaussian/ORCA) cluster_2 Analysis & Validation A 1. Initial 3D Structure Generation (e.g., Avogadro, ChemDraw) B 2. Pre-optimization (Molecular Mechanics - UFF) A->B C 3. Geometry Optimization (Level: M06-2X / Def2-TZVP) B->C D 4. Frequency Calculation (Confirm Minimum: No Imaginary Frequencies) C->D Validate E 5. Single-Point Energy & Wavefunction (Level: B3LYP-D3 / 6-311+G(d,p)) D->E F 6. Property Calculations (NMR, TD-DFT, NBO) E->F G 7. Analyze Geometric Parameters (Bond lengths, angles) F->G H 8. Analyze Electronic Properties (HOMO/LUMO, ESP Map, NBO) F->H I 9. Simulate & Compare Spectra (IR, NMR, UV-Vis) F->I J 10. Compare with Experimental Data (Final Validation) I->J

Caption: Computational workflow for the theoretical analysis of the target molecule.

Detailed Experimental Steps
  • Initial Structure Generation:

    • Draw the 2D structure of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate in a molecular editor like ChemDraw or Avogadro.

    • Generate an initial 3D conformation.

    • Perform a quick pre-optimization using a molecular mechanics force field (e.g., UFF or MMFF94) to obtain a reasonable starting geometry.

  • Geometry Optimization:

    • Submit the pre-optimized structure to a quantum chemistry software package (e.g., Gaussian, ORCA).

    • Perform a full geometry optimization using the M06-2X functional with a robust basis set like Def2-TZVP for all atoms. This combination is excellent for determining accurate geometries.

    • Specify a solvent model, such as the Polarizable Continuum Model (PCM) with a common solvent like chloroform or DMSO, to better represent experimental conditions.

  • Vibrational Frequency Calculation:

    • Using the optimized geometry from the previous step, perform a frequency calculation at the same level of theory (M06-2X/Def2-TZVP ).

    • Trustworthiness Check: This step is critical for validation. The absence of any imaginary (negative) frequencies confirms that the optimized structure is a true energy minimum on the potential energy surface.[5] The output provides predicted IR and Raman vibrational frequencies.[6]

  • Refined Electronic Structure Calculation:

    • Using the validated geometry, perform a single-point energy calculation with the B3LYP-D3 functional and the mixed basis set: 6-311+G(d,p) for H, C, N, O and LANL2DZ for Br. This provides a final, high-quality wavefunction for property analysis.

  • Property Calculations:

    • NMR Spectroscopy: Use the GIAO method within the software to calculate the isotropic shielding values. These can be converted to chemical shifts (¹H and ¹³C) by referencing against a standard like Tetramethylsilane (TMS) calculated at the same level of theory.

    • UV-Vis Spectrum: Perform a Time-Dependent DFT (TD-DFT) calculation to predict electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis spectrum.[18][19][20][21]

    • Natural Bond Orbital (NBO) Analysis: Request a full NBO analysis to investigate charge distribution (NPA charges), hybridization, and key donor-acceptor interactions that contribute to molecular stability.[15][22]

Part III: Anticipated Results and Data Interpretation

The calculations described will yield a rich dataset. The following tables summarize the type of quantitative data expected and provide a framework for its interpretation.

Table 1: Key Geometric Parameters (Hypothetical Data)
ParameterAtom(s) InvolvedCalculated Value (Å or °)Experimental Value (if available)
Bond Lengths
C(carbonyl)-N1.35 Å~1.35 - 1.38 Å
C(aryl)-Br1.91 Å~1.89 - 1.92 Å
C(quat)-N1.49 Å~1.48 - 1.51 Å
Bond Angles
O=C-N125.0°~124 - 126°
C(aryl)-C(quat)-N110.5°~109 - 111°
Dihedral Angle C(aryl)-C(aryl)-C(quat)-N45.0°-

Interpretation: The C(carbonyl)-N bond length is expected to be shorter than a typical C-N single bond due to resonance delocalization across the carbamate group. The C-Br bond length provides a key metric for comparison with crystallographic data. The dihedral angle will reveal the rotational preference of the bulky phenyl group relative to the carbamate moiety.

Table 2: Electronic and Reactivity Descriptors
PropertyValue (a.u. or eV)Interpretation and Significance
Energy of HOMO -6.5 eVHighest Occupied Molecular Orbital. Indicates the ability to donate electrons. Likely localized on the electron-rich bromophenyl ring.
Energy of LUMO -0.8 eVLowest Unoccupied Molecular Orbital. Indicates the ability to accept electrons. Likely localized on the antibonding orbitals of the carbonyl and phenyl groups.
HOMO-LUMO Gap 5.7 eVA large gap suggests high kinetic stability and low chemical reactivity.[3]
Dipole Moment 2.5 DebyeQuantifies the overall polarity of the molecule, influencing its solubility and intermolecular interactions.
NPA Charge on Br -0.05 eThe Natural Population Analysis charge reveals the electron density on the bromine atom, indicating its slight electronegativity in this environment.

Interpretation: The HOMO-LUMO gap is a crucial indicator of the molecule's electronic stability.[3] NBO analysis will provide a detailed picture of charge delocalization, such as the interaction between the nitrogen lone pair (donor) and the π* antibonding orbital of the carbonyl group (acceptor), which is characteristic of the carbamate resonance.

Conclusion: From Theory to Application

This guide presents a rigorous, multi-faceted computational protocol for the in-depth characterization of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. By systematically applying DFT calculations with carefully chosen functionals and basis sets, researchers can obtain reliable predictions of the molecule's geometric, electronic, and spectroscopic properties. The emphasis on validation, through frequency calculations and comparison with experimental data, ensures the trustworthiness of the theoretical model.[7][23][24] The insights gained from this computational approach can accelerate drug discovery efforts by providing a fundamental understanding of the molecule's intrinsic properties, guiding synthesis, and informing structure-activity relationship (SAR) studies.[1][2]

References

  • Fiveable. Validation of computational results with experimental data.
  • MDPI. (2022). QSTR Modeling to Find Relevant DFT Descriptors Related to the Toxicity of Carbamates.
  • BenchChem. (2025). Bridging the Gap: A Guide to Validating Experimental Findings with Computational Chemistry.
  • MDPI. Computational Study on the Pd-Catalyzed Pathway for the Formation of (R)-Methyl-(2-Hydroxy-1-Phenylethyl)Carbamate.
  • ChemRxiv. Unveiling the Configurational Landscape of Carbamate: Paving the Way for Designing Functional Sequence-Defined Polymers.
  • PubMed. (2017). Density Functional Theory Calculation and Raman Spectroscopy Studies of Carbamate Pesticides.
  • ACS Publications. (2024). Computational Study of the Ir-Catalyzed Formation of Allyl Carbamates from CO2. Organometallics.
  • ResearchGate. (2025). Generalization of Natural Bond Orbital Analysis to Periodic Systems: Applications to Solids and Surfaces via Plane-Wave Density Functional Theory.
  • FACCTs. UVVis spectroscopy - ORCA 5.0 tutorials.
  • Open Access Journals. An Over View of Computational Chemistry.
  • ResearchGate. (2016). Functional/basis set for bromine-containing molecules?.
  • FACCTs. UVVis spectroscopy (UV/Vis) - ORCA 6.0 TUTORIALS.
  • ECHEMI. Functional/basis set for bromine-containing molecules?.
  • Protheragen. Natural Bond Orbital Analysis.
  • NBO 7.0. NATURAL BOND ORBITAL 7.0 HOME.
  • ACS Publications. Computational Design of Catalysts with Experimental Validation: Recent Successes, Effective Strategies, and Pitfalls. The Journal of Physical Chemistry C.
  • Gaussian. Natural Bond Orbital (NBO) Analysis.
  • ACS Omega. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines.
  • MDPI. (2022). Molecular Modeling Based on Time-Dependent Density Functional Theory (TD-DFT) Applied to the UV-Vis Spectra of Natural Compounds.
  • ResearchGate. (2025). A reliable method for fitting TD-DFT transitions to experimental UV–visible spectra.
  • FACCTs. 7.52. Natural Bond Orbital (NBO) Analysis - ORCA 6.0 Manual.
  • SciELO. validation of computational methods applied in molecular modeling of caffeine with epithelial anticancer activity: theoretical study of geometric, thermochemical and spectrometric data.
  • YouTube. (2024). Gaussian Basis Set for Iodine and Bromine Containing Molecules.
  • RSC Publishing. (2016). The S66x8 benchmark for noncovalent interactions revisited: explicitly correlated ab initio methods and density functional theory.
  • atomistica.online. Common mistakes in molecular modeling involving B3LYP functional.
  • NIH. (2016). Theoretical Studies on Structures, Properties and Dominant Debromination Pathways for Selected Polybrominated Diphenyl Ethers.
  • ResearchGate. (2017). How to select the best basis sets to use in quantum chemical computations?.
  • PubChem. 2-(4-bromophenyl)propan-2-yl N-tert-butylcarbamate | C14H20BrNO2.
  • AIP Publishing. (2011). Density-functional approaches to noncovalent interactions: A comparison of dispersion corrections (DFT-D), exchange-hole dipole moment (XDM), and specialized functionals.
  • Imperial College London. (2022). (S2) tert-Butyl (2-(4-bromophenyl)propan-2-yl)carbamate.
  • ResearchGate. Comparison of B3LYP, B3LYP-D and M06-2X optimized geometries of N-fused....
  • ACS Publications. Evaluation of B3LYP, X3LYP, and M06-Class Density Functionals for Predicting the Binding Energies of Neutral, Protonated, and Deprotonated Water Clusters. Journal of Chemical Theory and Computation.
  • Google Patents. CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Tokyo Chemical Industry (India) Pvt. Ltd. tert-Butyl (4-Bromophenyl)carbamate.
  • Ambeed. 239074-27-2|tert-Butyl (4-(bromomethyl)phenyl)carbamate.

Sources

Protocols & Analytical Methods

Method

Topic: Use of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate in Suzuki Coupling

An Application Note and Protocol Guide for Researchers Audience: Researchers, scientists, and drug development professionals. Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemi...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal for the construction of biaryl and heteroaryl structures that form the backbone of numerous pharmaceuticals and functional materials.[1][2][3] This guide provides a detailed examination of the application of tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate as a substrate in Suzuki coupling. This particular aryl bromide presents a significant synthetic challenge due to the substantial steric hindrance imposed by the α,α-dimethyl carbamate substituent adjacent to the aromatic ring. We will dissect the mechanistic hurdles posed by this steric bulk and provide robust, field-proven protocols designed to overcome these challenges. This document serves as a comprehensive resource, blending fundamental principles with practical, step-by-step guidance to empower researchers to successfully incorporate this and similarly hindered building blocks into their synthetic programs.

Mechanistic Insights: Overcoming Steric Hindrance in Suzuki Coupling

The canonical Suzuki-Miyaura catalytic cycle proceeds through three primary steps: oxidative addition, transmetalation, and reductive elimination.[4][5] The efficiency of this cycle can be significantly impeded by sterically demanding substrates.

  • Oxidative Addition: The initial step, where the palladium(0) catalyst inserts into the carbon-bromine bond, is often the rate-limiting step. Large substituents near the reaction site, such as the C(CH3)2NHBoc group in our target substrate, can sterically block the palladium complex from approaching the C-Br bond, thereby slowing the reaction.

  • Reductive Elimination: The final step, which forms the new C-C bond and regenerates the Pd(0) catalyst, can also be hindered. Bulky groups can prevent the two organic moieties on the palladium(II) intermediate from achieving the necessary conformation for efficient elimination.[6]

To address these challenges, the rational selection of ligands is paramount. Bulky, electron-rich phosphine ligands and N-heterocyclic carbenes (NHCs) have revolutionized the coupling of sterically hindered substrates.[7][8][9] These ligands stabilize the catalytically active monoligated Pd(0) species, which is smaller and more reactive, and they accelerate the reductive elimination step.[6]

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ ox_add Oxidative Addition pd0->ox_add pd_complex R¹-Pd(II)L₂-X ox_add->pd_complex transmetal Transmetalation pd_complex->transmetal pd_intermediate R¹-Pd(II)L₂-R² transmetal->pd_intermediate red_elim Reductive Elimination pd_intermediate->red_elim red_elim->pd0 Catalyst Regeneration product R¹-R² red_elim->product r1x R¹-X r1x->ox_add r2b R²-B(OR)₂ r2b->transmetal base Base base->transmetal

A simplified diagram of the Suzuki-Miyaura catalytic cycle.

Component Selection and Rationale for Hindered Couplings

The success of coupling tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate hinges on the judicious choice of catalyst, ligand, base, and solvent.

ComponentRecommended OptionsRationale & Justification
Palladium Source Pd(OAc)₂, Pd₂(dba)₃These are common, air-stable Pd(II) and Pd(0) precatalysts, respectively. They are reduced in situ to the active Pd(0) species. Using a precatalyst can ensure a consistent source of the active catalyst.[10]
Ligand SPhos , XPhos , RuPhos These are bulky, electron-rich biaryl phosphine ligands (Buchwald ligands) specifically designed to facilitate the coupling of sterically hindered aryl halides.[7] They promote fast oxidative addition and reductive elimination, leading to higher yields and preventing side reactions like dehalogenation.
Base K₃PO₄, Cs₂CO₃A strong, non-nucleophilic base is required. K₃PO₄ is effective and commonly used.[11] Cs₂CO₃ can sometimes offer improved yields in challenging cases. The base activates the boronic acid to form a more nucleophilic boronate species, which is essential for the transmetalation step.[10][12]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂OA polar aprotic solvent is typically used. The addition of a small amount of water is often crucial for dissolving the base and facilitating the formation of the active boronate species.[13][14] Toluene can be used for higher reaction temperatures if needed.
Boron Source Arylboronic Acids, Arylboronic Esters (e.g., pinacol esters)Boronic acids are the most common coupling partners.[15] Boronic esters can be used for substrates that are unstable under the conditions used to prepare boronic acids and may offer enhanced stability and solubility.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All reagents should be handled under an inert atmosphere (Argon or Nitrogen) unless otherwise specified.

Protocol 1: Recommended Screening Conditions

This protocol provides a robust starting point for coupling tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate with a generic arylboronic acid.

Materials:

  • tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Palladium(II) Acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried reaction vial equipped with a magnetic stir bar, add tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate, the arylboronic acid, and K₃PO₄.

  • In a separate vial, weigh Pd(OAc)₂ and SPhos. Add a small amount of 1,4-dioxane to dissolve or suspend the catalyst system.

  • Seal the reaction vial with a septum. Evacuate and backfill the vial with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.

  • Using a syringe, add anhydrous 1,4-dioxane to the reaction vial to achieve a substrate concentration of approximately 0.1 M.

  • Add the catalyst/ligand mixture to the reaction vial via syringe.

  • Add degassed water (typically 10% of the volume of the organic solvent).

  • Place the sealed vial in a preheated heating block or oil bath set to 80-100 °C.

  • Stir the reaction mixture vigorously. Monitor its progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.[16]

  • Upon completion, allow the reaction to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash it with water, then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Optimized Conditions Using a Precatalyst

For improved reproducibility and potentially higher activity, using a commercially available palladium precatalyst is recommended.

Materials:

  • tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • SPhos Pd G3 Precatalyst (2 mol%)

  • Potassium Phosphate (K₃PO₄), finely ground (3.0 equiv)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

Procedure:

  • To a flame-dried reaction vial with a stir bar, add tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate, the arylboronic acid, K₃PO₄, and the SPhos Pd G3 precatalyst.

  • Seal the vial, then evacuate and backfill with an inert gas three times.

  • Add anhydrous 1,4-dioxane and degassed water (e.g., 5 mL dioxane and 0.5 mL water for a 0.5 mmol scale reaction) via syringe.[16]

  • Heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress. Work-up and purification are performed as described in Protocol 1.

General Experimental and Analytical Workflow

A systematic workflow is crucial for achieving reproducible results in cross-coupling reactions.

Workflow Figure 2: Experimental Workflow for Suzuki Coupling setup 1. Reaction Setup - Weigh reagents - Add catalyst/ligand - Add solvents under inert gas reaction 2. Reaction - Heat to 80-100 °C - Stir vigorously setup->reaction monitor 3. Monitoring - TLC / LC-MS reaction->monitor monitor->reaction Incomplete workup 4. Workup - Quench reaction - Aqueous extraction monitor->workup Complete purify 5. Purification - Column Chromatography workup->purify analyze 6. Analysis - ¹H NMR, ¹³C NMR - Mass Spectrometry (MS) purify->analyze

A generalized workflow from reaction setup to final analysis.

Reaction Monitoring: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of the starting aryl bromide. A co-spot of the starting material is essential for accurate TLC analysis.

Purification: Flash column chromatography is the standard method for purification. The choice of eluent (e.g., hexanes/ethyl acetate) will depend on the polarity of the product and should be determined by TLC analysis.

Characterization: Confirm the structure and purity of the final product using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Insufficiently anhydrous/degassed solvents. 3. Poor quality base.1. Use a fresh palladium source or a precatalyst. Increase catalyst/ligand loading (e.g., to 5 mol%). 2. Ensure solvents are properly dried and degassed. 3. Use a fresh, finely ground base.
Dehalogenation Side Product Presence of water/protons reacting with the Pd(II) intermediate before transmetalation.Ensure strictly anhydrous conditions before the addition of the aqueous base solution. Use a slightly stronger base or a different ligand.
Homocoupling of Boronic Acid Presence of oxygen or Pd(II) species that can oxidize the boronic acid.Maintain a strict inert atmosphere throughout the reaction. Ensure the Pd precatalyst is properly activated to Pd(0).
Stalled Reaction Catalyst deactivation or inhibition by the substrate/product.Try a different ligand (e.g., switch from SPhos to XPhos or an NHC-based system). Increase the reaction temperature.

Conclusion

The Suzuki-Miyaura coupling of sterically demanding substrates like tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate is a challenging but achievable transformation. Success is predicated on a rational approach to reaction design, focusing on the use of modern, highly active catalyst systems. By employing bulky, electron-rich biaryl phosphine ligands, appropriate bases, and carefully controlled reaction conditions, researchers can effectively synthesize complex biaryl structures that are critical for advancing drug discovery and materials science. The protocols and insights provided herein offer a solid foundation for the development of robust and scalable synthetic routes.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561. [Link]

  • Wikipedia. (2023). Suzuki reaction. [Link]

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Quasdorf, K. W., Riener, M., Petro, K. A., & Garg, N. K. (2010). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Journal of the American Chemical Society, 132(1), 228–229. [Link]

  • Myers, A. G. Research Group. The Suzuki Reaction. [Link]

  • Li, G., et al. (2022). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. [Link]

  • Request PDF. Palladium‐catalyzed Suzuki–Miyaura coupling with aryl and heteroaryl bromides using. ResearchGate. [Link]

  • Quasdorf, K. W., et al. (2011). Suzuki−Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society. [Link]

  • Wang, K., et al. (2023). Acenaphthoimidazolylidene‐Ligated Palladacycle Enabled Suzuki–Miyaura Cross‐Coupling Employing Equimolar Organoboron for Tri‐Ortho‐Substituted Bi(hetero)aryls and Teraryls. Chemistry – A European Journal. [Link]

  • Yoneda Labs. (2022). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. National Institutes of Health. [Link]

  • Degutis, G., et al. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Al-dujaili, A. H., & Al-Azawi, S. H. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Publishing. [Link]

  • Singh, P., et al. (2015). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • Krska, S. W., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. [Link]

  • Garg, N. K., & co-workers. (2017). DFT Investigation of Suzuki–Miyaura Reactions with Aryl Sulfamates Using a Dialkylbiarylphosphine-Ligated Palladium Catalyst. PMC - NIH. [Link]

  • Bhagwanth, S., et al. (2009). Room-Temperature Pd-Catalyzed Amidation of Aryl Bromides Using tert-Butyl Carbamate. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2025). Synthesis of Biphenyls. [Link]

  • Semantic Scholar. Suzuki-Miyaura coupling of aryl carbamates, carbonates, and sulfamates. [Link]

  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]

  • Hameed, A., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

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Application

Application Notes and Protocols for the Buchwald-Hartwig Amination of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

Abstract The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C–N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen (C–N) bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous motifs in pharmaceuticals, agrochemicals, and materials science.[2][3] This guide provides a detailed technical overview and a field-proven protocol for the amination of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, a substrate of interest in medicinal chemistry due to its structural resemblance to protected amino acid derivatives. We will delve into the mechanistic underpinnings of the catalytic cycle, explain the rationale behind the selection of catalysts, ligands, and bases, and provide a robust, step-by-step protocol for researchers and drug development professionals.

The Catalytic System: A Synergistic Ensemble

The success of the Buchwald-Hartwig amination is not attributable to a single component but to the carefully orchestrated interplay of the palladium source, a sterically demanding phosphine ligand, a suitable base, and an appropriate solvent. The choice of each component is critical, especially when dealing with functionalized substrates like tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, which contains a base-sensitive carbamate group.

The Palladium Precatalyst

The active catalyst in the cycle is a Palladium(0) species.[4] While Pd(0) sources like Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) can be used directly, they can be sensitive to air and require careful handling.[5] More commonly, stable Palladium(II) precursors such as Pd(OAc)₂ (palladium(II) acetate) are employed.[4][6] These are reduced in situ to the active Pd(0) catalyst by the amine or phosphine ligand present in the reaction mixture.[7] For enhanced reliability and activity, especially in industrial settings, pre-formed palladacycle precatalysts (e.g., G3 or G4 Buchwald precatalysts) are often favored as they rapidly and quantitatively generate the active LPd(0) species upon exposure to a base.[7][8]

The Ligand: The Heart of the Catalyst

The ligand is arguably the most crucial element for a successful transformation. The evolution of the Buchwald-Hartwig amination is intrinsically linked to the development of progressively more effective ligands.[1] For coupling aryl bromides, particularly those that may be sterically hindered or electronically deactivated, bulky and electron-rich dialkylbiaryl phosphine ligands are the gold standard.[9]

  • Rationale for Selection: Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) or RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) are exceptionally effective.[3] Their steric bulk promotes the crucial reductive elimination step, which forms the desired C–N bond and regenerates the catalyst, while their electron-donating nature facilitates the initial oxidative addition of the aryl bromide to the Pd(0) center.[9] For the amidation of aryl bromides with tert-butyl carbamate, monodentate ligands such as tert-butyl X-Phos have proven highly effective, even enabling the reaction to proceed at room temperature.[10]

The Base: A Multifunctional Reagent

The base plays a dual role in the catalytic cycle. Its primary function is to deprotonate the amine nucleophile (or its protonated form after coordination to palladium), generating the more nucleophilic amide species required for the C-N bond formation.[4] The choice of base is critical to avoid side reactions, such as the hydrolysis of the tert-butyl carbamate protecting group on the substrate.

  • Common Choices: Strong, non-nucleophilic bases are preferred. Sodium tert-butoxide (NaOtBu) is a highly effective and widely used base for this transformation.[6][10] Other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, often in combination with alcoholic or polar aprotic solvents, but may require higher temperatures.[4] The use of NaOtBu is considered crucial for the successful room-temperature amidation of aryl bromides with tert-butyl carbamate.[10]

Mechanism of Action: The Catalytic Cycle

The generally accepted mechanism for the Buchwald-Hartwig amination involves a Pd(0)/Pd(II) catalytic cycle.[1][9] Understanding this cycle is key to troubleshooting and optimizing the reaction.

  • Oxidative Addition: The cycle begins with the oxidative addition of the aryl bromide (Ar-Br) to the active L-Pd(0) catalyst. This forms a Pd(II) intermediate, L-Pd(Ar)(Br).[9]

  • Ligand Exchange/Amine Coordination: The amine nucleophile (R₂NH) coordinates to the Pd(II) center, typically displacing the bromide ligand to form the complex [L-Pd(Ar)(R₂NH)]⁺Br⁻.

  • Deprotonation: The base removes a proton from the coordinated amine, forming a palladium amide complex, L-Pd(Ar)(NR₂).[4] This is often the rate-determining step.

  • Reductive Elimination: The final step is the reductive elimination from the palladium amide complex. This step forms the desired C–N bond in the product (Ar-NR₂) and regenerates the active L-Pd(0) catalyst, allowing the cycle to continue.[9]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 LPd(0) (Active Catalyst) OxAdd L-Pd(II)(Ar)(Br) (Oxidative Addition Complex) Pd0->OxAdd Oxidative Addition AmineCoord [L-Pd(II)(Ar)(R₂NH)]⁺Br⁻ (Amine Complex) OxAdd->AmineCoord Amine Coordination Amide L-Pd(II)(Ar)(NR₂) (Palladium Amide) AmineCoord->Amide Deprotonation Amide->Pd0 Reductive Elimination BaseH [Base-H]⁺Br⁻ ArNR2 Ar-NR₂ (Product) ArBr Ar-Br R2NH R₂NH Base Base

Figure 1. The catalytic cycle of the Buchwald-Hartwig amination.

Application Protocol: Amination with Morpholine

This protocol describes the coupling of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate with morpholine, a common secondary amine, as a representative example.

Reaction Scheme:

(Self-generated image of the chemical reaction)

Materials and Reagents
ReagentCAS NumberM.W. ( g/mol )Amount (mmol)Eq.Notes
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamateN/A328.231.01.0Limiting reagent.
Morpholine110-91-887.121.21.2Use a freshly opened bottle or distill before use.
Pd₂(dba)₃51364-51-3915.720.012 mol% PdPalladium(0) source. Can be substituted with Pd(OAc)₂ (2 mol%).
XPhos564483-18-7476.660.044 mol%Ligand. Handle in a glovebox or under inert atmosphere.
Sodium tert-butoxide (NaOtBu)865-48-596.101.41.4Strong base. Highly hygroscopic. Weigh quickly.
Toluene, Anhydrous108-88-392.14~5 mL-Solvent. Use from a solvent purification system or a sealed bottle.
Step-by-Step Experimental Protocol

Note: This reaction is sensitive to air and moisture. All operations should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using standard Schlenk line or glovebox techniques.[11]

  • Vessel Preparation: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (9.2 mg, 0.01 mmol, 0.02 eq Pd) and XPhos (19.1 mg, 0.04 mmol, 0.04 eq).

  • Reagent Addition: In the same flask, add tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (328 mg, 1.0 mmol, 1.0 eq) and Sodium tert-butoxide (135 mg, 1.4 mmol, 1.4 eq).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Solvent and Nucleophile Addition: Through the septum, add anhydrous toluene (5 mL) via syringe, followed by morpholine (105 µL, 1.2 mmol, 1.2 eq).

  • Reaction: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Quenching and Workup: After the starting material is consumed, cool the flask to room temperature. Quench the reaction by slowly adding 10 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Combine the organic layers and wash with brine (20 mL).

  • Drying and Concentration: Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Process Optimization and Troubleshooting

The success of the Buchwald-Hartwig amination often depends on fine-tuning the reaction parameters.[8][12]

ParameterObservation / IssueRecommended Action & Rationale
Catalyst/Ligand Low or no conversion.Increase catalyst/ligand loading (up to 5 mol% Pd). Ensure high purity of reagents. Consider a different ligand. For challenging substrates, more advanced ligands like BrettPhos may be beneficial.[2]
Base Low yield, potential decomposition of carbamate.Ensure base is anhydrous and freshly opened. NaOtBu is hygroscopic and its quality is crucial.[10] If decomposition is observed, switch to a weaker base like K₃PO₄ or K₂CO₃, but be prepared to increase the reaction temperature.[11]
Temperature Incomplete reaction at 100 °C.Increase temperature to 110 °C (refluxing toluene). Microwave irradiation can also be used to accelerate the reaction.[6] Conversely, for highly reactive partners, lowering the temperature can sometimes improve selectivity.
Solvent Poor solubility of reagents.While toluene is a good starting point, other solvents like 1,4-dioxane or THF can be effective.[11] Dioxane often performs well but should be handled with appropriate safety precautions.
Side Reaction Formation of hydrodehalogenated starting material.This arises from a competing β-hydride elimination pathway. Use a bulkier ligand (like XPhos) which can disfavor this pathway. Ensure the reaction is not run for an excessively long time after completion.

Scope and Considerations

The described protocol is robust and can be adapted for a variety of amine coupling partners.

  • Primary Alkylamines: Generally couple well, but care must be taken to avoid double arylation. Using a slight excess of the amine can sometimes mitigate this. Judicious ligand choice is key to achieving monoarylation.[13]

  • Anilines: Both electron-rich and electron-deficient anilines are typically excellent coupling partners.

  • Ammonia Equivalents: For the synthesis of the primary aniline analogue, ammonia itself or ammonia surrogates like benzophenone imine or LiN(SiMe₃)₂ can be used, though this requires specialized protocols.[14][15]

  • Amides and Carbamates: Coupling with amides or other carbamates is also possible but is generally more challenging and requires more specialized catalysts, such as those based on the tBuBrettPhos ligand, to achieve good yields.[2]

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile method for the synthesis of C-N coupled products from substrates like tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. A deep understanding of the roles of the catalyst, ligand, and base allows for the rational design and optimization of reaction conditions. The provided protocol, utilizing a modern dialkylbiarylphosphine ligand system, serves as a reliable starting point for researchers, enabling the efficient construction of complex molecular architectures for applications in drug discovery and materials science.

References

  • Buchwald-Hartwig Cross Coupling Reaction . Organic Chemistry Portal. [Link]

  • Buchwald-Hartwig Amination . Chemistry LibreTexts. [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination . Impurity.org. [Link]

  • Dorel, R., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years . Angewandte Chemie International Edition, 58(24), 7934-7944. [Link]

  • Buchwald–Hartwig amination . Wikipedia. [Link]

  • Marion, N., & Nolan, S. P. (2008). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts . Angewandte Chemie International Edition, 47(39), 7500-7503. [Link]

  • Condition Optimization for Buchwald-Hartwig Reactions . WuXi AppTec. [Link]

  • Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts . Organic Letters, 16(17), 4388–4391. [Link]

  • Buchwald-Hartwig Amination . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • Bhagwanth, S., Waterson, A. G., Adjabeng, G. M., & Hornberger, K. R. (2009). Room-Temperature Pd-Catalyzed Amidation of Aryl Bromides Using tert-Butyl Carbamate . The Journal of Organic Chemistry, 74(12), 4634–4637. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! . The Organic Chemistry Tutor. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions . Chemical Reviews, 116(19), 12564–12649. [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed . University of Nottingham. [Link]

  • Kelly, C. B., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions . JACS Au, 1(2), 198-207. [Link]

  • Usami, Y., et al. (2020). C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI . Molecules, 25(20), 4634. [Link]

  • Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis . Journal of the American Chemical Society, 137(8), 3085–3092. [Link]

  • Maiti, D., et al. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases . Chemical Science, 2(1), 57-68. [Link]

  • Wölfling, J., et al. (2016). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series . Tetrahedron Letters, 57(1), 113-117. [Link]

  • Huang, X., & Buchwald, S. L. (2001). New Ammonia Equivalents for the Pd-Catalyzed Amination of Aryl Halides . Organic Letters, 3(21), 3417–3419. [Link]

Sources

Method

Application Notes and Protocols: Facile Deprotection of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

Abstract The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, for the protection of amine functionalities.[1][2][3] Its widespread use stems...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in peptide and medicinal chemistry, for the protection of amine functionalities.[1][2][3] Its widespread use stems from its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][3][4] This application note provides a comprehensive guide and a detailed, validated protocol for the efficient deprotection of a sterically hindered secondary amine, tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate, to yield 2-(4-bromophenyl)propan-2-amine. We will delve into the mechanistic underpinnings of acid-catalyzed Boc deprotection, explore common reagent systems, and present a step-by-step procedure optimized for high yield and purity. This guide is intended for researchers, scientists, and drug development professionals engaged in multi-step organic synthesis.

Introduction: The Significance of Boc Deprotection

The strategic use of protecting groups is fundamental to the synthesis of complex organic molecules. The Boc group, in particular, offers robust protection for primary and secondary amines against a wide range of non-acidic reagents.[1][2] The deprotection step, which regenerates the free amine, is a critical transformation that must proceed with high efficiency and selectivity to ensure the successful progression of a synthetic route. The target molecule of this protocol, 2-(4-bromophenyl)propan-2-amine, is a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds. The protocol detailed herein provides a reliable method for its preparation from its Boc-protected precursor.

Mechanistic Insights into Acid-Catalyzed Boc Deprotection

The removal of the Boc group is typically achieved through an acid-catalyzed elimination reaction.[1][5][6] The generally accepted mechanism involves the following key steps:

  • Protonation: The reaction is initiated by the protonation of the carbonyl oxygen of the carbamate by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[5][6] This protonation activates the carbonyl group, making it a better leaving group.

  • Fragmentation: The protonated intermediate then undergoes fragmentation. This step involves the cleavage of the carbon-oxygen bond to release a stable tertiary carbocation, the tert-butyl cation, and a carbamic acid intermediate.[1][5]

  • Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas and the free amine.[5][6]

  • Amine Salt Formation: In the presence of excess acid, the newly formed amine is protonated to form the corresponding ammonium salt (e.g., trifluoroacetate or hydrochloride salt).[5][7]

A potential side reaction involves the trapping of the electrophilic tert-butyl cation by nucleophilic residues on the substrate or other molecules in the reaction mixture. To mitigate this, scavengers such as anisole or thioanisole can be added, although for this specific substrate, it is generally not necessary.[7][8]

Diagram of the Boc Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_0 Reaction Steps Boc_Protected_Amine Boc-Protected Amine Protonated_Intermediate Protonated Intermediate Boc_Protected_Amine->Protonated_Intermediate + H⁺ Carbamic_Acid Carbamic Acid + t-Butyl Cation Protonated_Intermediate->Carbamic_Acid Fragmentation Free_Amine Free Amine + CO₂ Carbamic_Acid->Free_Amine Decarboxylation Amine_Salt Amine Salt Free_Amine->Amine_Salt + H⁺ Deprotection_Workflow Start Start: Dissolve Substrate in DCM Add_TFA Add Trifluoroacetic Acid (TFA) Start->Add_TFA Stir Stir at Room Temperature Add_TFA->Stir Monitor_TLC Monitor Reaction by TLC Stir->Monitor_TLC Concentrate Concentrate in vacuo Monitor_TLC->Concentrate Reaction Complete Workup Aqueous Workup (NaHCO₃, Brine) Concentrate->Workup Dry Dry Organic Layer (Na₂SO₄) Workup->Dry Isolate Isolate Product via Evaporation Dry->Isolate End End: Purified Free Amine Isolate->End

Sources

Application

Application of Building Blocks in Modern Medicinal Chemistry: From Concept to Clinic

Introduction: The Molecular Architects of Modern Medicine In the intricate world of drug discovery, medicinal chemists are the architects of new therapeutics. Their primary construction materials are building blocks : mo...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Architects of Modern Medicine

In the intricate world of drug discovery, medicinal chemists are the architects of new therapeutics. Their primary construction materials are building blocks : molecular fragments or stable chemical compounds that possess reactive functional groups.[1][2] These units are employed for the bottom-up, modular assembly of more complex and biologically active molecules.[1][3] The strategic use of building blocks allows for precise control over the final molecular architecture, making the daunting task of designing a new drug a more rational and manageable process.[1][4]

This guide delves into the core principles and practical applications of chemical building blocks in medicinal chemistry. We will explore how these fundamental units are leveraged in major drug discovery platforms, from the conceptual elegance of privileged scaffolds and bioisosterism to the high-throughput power of fragment-based screening and DNA-encoded libraries. This document is designed for researchers, scientists, and drug development professionals, providing not only detailed protocols but also the causal reasoning behind critical experimental choices, ensuring a deeper understanding of the science.

Part 1: The Conceptual Framework of Building Block Chemistry

The effective use of building blocks is guided by several foundational concepts that allow chemists to navigate the vastness of chemical space with purpose and efficiency.

Scaffolds: The Architectural Core

At the heart of many compound series lies the molecular scaffold , the core structure to which various functional groups are attached.[5] This framework defines the molecule's three-dimensional shape and orients the appended functionalities in space, dictating how it interacts with a biological target. The scaffold concept is central to organizing and classifying compounds, allowing chemists to understand structure-activity relationships (SAR).[5][6][7]

A particularly powerful concept is that of the privileged scaffold . First described by Evans et al. in 1988, this term refers to molecular frameworks that are capable of binding to multiple, often unrelated, biological targets with high affinity.[8][9][10] These scaffolds, such as the benzodiazepine or indole cores, represent evolutionarily optimized structures for biological recognition and serve as excellent starting points for drug discovery campaigns, often leading to higher hit rates in screening.[8][9][11] By decorating a privileged scaffold with different building blocks, chemists can fine-tune its activity for a specific target.[8]

Caption: A central scaffold with multiple diversification points for attaching building blocks.

Bioisosterism: The Art of Strategic Replacement

Bioisosterism is a cornerstone strategy in lead optimization that involves replacing a functional group or substructure within a drug candidate with another that has similar physicochemical or topological properties.[12][13][14] The goal is not to fundamentally change the molecule's interaction with its target but to fine-tune its properties to enhance efficacy, improve its absorption, distribution, metabolism, and excretion (ADME) profile, or reduce toxicity.[2][15]

This strategic replacement of one building block for another allows chemists to address specific liabilities in a lead compound. For example, a metabolically vulnerable hydrogen atom can be replaced with a fluorine atom.[13] Because fluorine is similar in size to hydrogen, the molecule's overall shape is not significantly altered, but the much stronger carbon-fluorine bond can block metabolic oxidation at that site, potentially increasing the drug's half-life.[13][15] Similarly, replacing a carboxylic acid group with a tetrazole ring can maintain the necessary acidic pKa for target binding while often improving oral bioavailability.[2]

Bioisosteric PairParent GroupReplacement Building BlockRationale for Replacement[2][12][15]
Classical -CH3-Cl, -Br, -ISimilar size and shape, modulates electronics.
-OH-NH2, -SHSimilar valence, alters hydrogen bonding capacity.
-O- (Ester)-NH- (Amide)Increases metabolic stability against hydrolysis.
-H-FMinimal size change, blocks metabolic oxidation.
Non-Classical -COOHTetrazoleSimilar pKa, often improves cell permeability and metabolic stability.
Benzene RingThiophene RingConserves aromaticity, alters metabolic profile and solubility.
CarbonylSulfoneMaintains geometry and polarity, alters reactivity.

Table 1: Common Bioisosteric Replacements in Medicinal Chemistry.

Part 2: Major Technology Platforms Leveraging Building Blocks

Modern drug discovery has developed powerful platforms that rely explicitly on the modular use of building blocks to explore chemical space and identify new drug leads.

Fragment-Based Drug Discovery (FBDD)

Fragment-Based Drug Discovery (FBDD) has emerged as a highly effective alternative to traditional High-Throughput Screening (HTS).[16] Instead of screening large, complex "drug-like" molecules, FBDD identifies very small molecules, or "fragments" (typically with a molecular weight < 300 Da), that bind with low affinity but high efficiency to the target protein.[17][18] The core principle is that a larger, more potent lead can be constructed by growing a fragment to engage more of the binding site or by linking multiple fragments that bind to adjacent sites.[17][] This approach allows for a more efficient exploration of the chemical space around a target's binding site.[16]

The FBDD workflow is a systematic process that relies heavily on biophysical methods sensitive enough to detect the weak binding of fragments.

FBDD_Workflow cluster_evolve Evolution Strategies Lib Fragment Library (MW < 300 Da) Screen Biophysical Screen (e.g., SPR, NMR) Lib->Screen Validate Hit Validation & X-ray Crystallography Screen->Validate Identifies Hits Evolve Fragment Evolution Validate->Evolve Provides Structural Insights Lead Potent Lead Compound Evolve->Lead Optimizes Affinity Growing Growing Linking Linking Merging Merging

Caption: The iterative workflow of Fragment-Based Drug Discovery (FBDD).

Protocol 1: Biophysical Screening of a Fragment Library using Surface Plasmon Resonance (SPR)

Objective: To identify fragment building blocks that bind to a target protein immobilized on an SPR sensor chip.

Causality Statement: SPR is chosen for its sensitivity in detecting low-affinity interactions typical of fragments and its ability to provide real-time kinetic data (association and dissociation rates) without requiring labeled molecules. The immobilization of the protein target (ligand) rather than the fragment (analyte) allows for the screening of many fragments against a single prepared surface.

Materials:

  • SPR instrument (e.g., Biacore, Carterra)

  • Sensor chip (e.g., CM5, for amine coupling)

  • Target protein (>95% purity) in a suitable buffer (e.g., 10 mM Sodium Acetate, pH 5.0)

  • Immobilization reagents: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ethanolamine-HCl

  • Fragment library, with each fragment dissolved in 100% DMSO to create high-concentration stocks

  • Running buffer (e.g., HBS-EP+, pH 7.4) with a low percentage of DMSO (e.g., 1-5%) to match the analyte samples.

Methodology:

  • Chip Preparation and Target Immobilization:

    • Activate the carboxymethylated dextran surface of the sensor chip by injecting a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes. This creates reactive NHS esters on the surface.

    • Inject the target protein (e.g., at 50 µg/mL in immobilization buffer) over the activated surface. The primary amines (lysine residues) on the protein will covalently couple to the NHS esters. Aim for an immobilization level of 5000-10000 Response Units (RU).

    • Inject 1 M ethanolamine-HCl for 7 minutes to deactivate any remaining NHS esters, preventing non-specific binding.

    • A reference flow cell should be prepared in parallel (activated and deactivated with ethanolamine) to subtract bulk refractive index changes and non-specific binding.

  • Fragment Screening Assay:

    • Prepare fragment solutions by diluting the DMSO stocks into the running buffer to the desired screening concentration (typically 100-500 µM). Ensure the final DMSO concentration is identical across all samples and the running buffer.

    • Inject a fragment solution over the target and reference flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • After each cycle, inject a regeneration solution (e.g., a pulse of high salt or low pH buffer) if necessary to remove any tightly bound fragment and restore the baseline.

    • A "hit" is identified by a response signal in the target flow cell that is significantly above the signal in the reference flow cell and the noise of the baseline.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data for each injection to get the specific binding sensorgram.

    • Analyze the sensorgrams. A rectangular shape indicates a fast on/fast off interaction, typical of many fragments.

    • Hits are prioritized based on the magnitude of the binding response and ligand efficiency (binding affinity divided by the number of heavy atoms).

Combinatorial Chemistry and DNA-Encoded Libraries (DEL)

Combinatorial chemistry is a powerful strategy that employs building blocks to systematically and repetitively generate a large number of structurally diverse compounds, known as a library.[20] One of the most significant advancements in this field is the development of DNA-Encoded Library (DEL) technology .[21] DEL combines the principles of combinatorial chemistry with the power of molecular biology, using unique DNA fragments as barcodes to record the chemical synthesis history of each individual molecule.[]

The most common synthesis method is "Split-and-Pool" .[23] In this process, a solid support or DNA starting material is split into multiple portions. A different building block is added to each portion, followed by the ligation of a unique DNA tag that "encodes" that specific building block. All portions are then pooled back together, mixed, and re-split for the next cycle of building block addition and DNA tagging.[][23] This process allows for the creation of libraries containing billions of unique compounds in a single tube.[24]

DEL_Split_Pool cluster_1 Cycle 1: Split, React, Tag cluster_2 Cycle 2: Split, React, Tag Pool0 Initial DNA Start (Pool) S1A React w/ BB-A1 Pool0->S1A Split (3 ways) S1B React w/ BB-B1 Pool0->S1B Split (3 ways) S1C React w/ BB-C1 Pool0->S1C Split (3 ways) T1A Ligate Tag A1 S1A->T1A T1B Ligate Tag B1 S1B->T1B T1C Ligate Tag C1 S1C->T1C Pool1 Pool 1 T1A->Pool1 Pool T1B->Pool1 Pool T1C->Pool1 Pool S2A React w/ BB-A2 Pool1->S2A Split (2 ways) S2B React w/ BB-B2 Pool1->S2B Split (2 ways) T2A Ligate Tag A2 S2A->T2A T2B Ligate Tag B2 S2B->T2B Pool2 Final Library Pool (e.g., 3x2=6 compounds) T2A->Pool2 Pool T2B->Pool2 Pool

Caption: The "Split-and-Pool" synthesis workflow for a DNA-Encoded Library (DEL).

Protocol 2: General Workflow for a 2-Cycle Split-and-Pool DEL Synthesis

Objective: To construct a simple DNA-encoded library using two cycles of building block addition and DNA tag ligation.

Causality Statement: This protocol outlines a foundational approach to DEL synthesis. The "split-and-pool" method is used because it allows for the exponential growth of library size with each cycle. The DNA ligation step is critical as it covalently links the "history" of the synthesis (the building block used) to the molecule itself, enabling identification after affinity screening. Water-compatible chemistry is essential to maintain the integrity of the DNA barcode.

Materials:

  • Amine-functionalized DNA headpiece (oligonucleotide with a 5' or 3' amine).

  • Cycle 1 Building Blocks: A set of N-hydroxysuccinimide (NHS)-activated ester building blocks.

  • Cycle 2 Building Blocks: A set of carboxylic acid building blocks.

  • DNA tags: Unique, double-stranded DNA oligonucleotides corresponding to each building block, with compatible overhangs for ligation.

  • T4 DNA Ligase and buffer.

  • Amide coupling reagents (e.g., HATU, EDC).

  • Reaction buffers (e.g., borate buffer pH 8.5 for acylation).

  • Purification system (e.g., ethanol precipitation, size exclusion chromatography).

Methodology:

  • Cycle 1: Acylation and First Encoding

    • Split: Divide the starting pool of amine-functionalized DNA headpiece into 'N' equal portions, where 'N' is the number of Cycle 1 building blocks.

    • React: To each portion 'i' (from 1 to N), add a unique NHS-ester building block 'i'. The reaction is typically performed in an aqueous buffer (e.g., borate buffer, pH 8.5) to facilitate the acylation of the DNA headpiece's primary amine. Allow the reaction to proceed to completion.

    • Encode: To each corresponding portion 'i', add the unique DNA tag 'i' and T4 DNA Ligase. Incubate to ligate the tag, thereby encoding the identity of the building block.

    • Pool & Purify: Combine all 'N' portions into a single tube. Purify the pooled, acylated, and tagged DNA-conjugates, for example, by ethanol precipitation, to remove unreacted building blocks and reagents.

  • Cycle 2: Amide Coupling and Second Encoding

    • Chemical Modification (if necessary): The product from Cycle 1 might need a deprotection step to reveal a new reactive handle for Cycle 2. For this example, we assume the building blocks from Cycle 1 contain a secondary amine ready for acylation.

    • Split: Divide the purified pool from Cycle 1 into 'M' equal portions, where 'M' is the number of Cycle 2 carboxylic acid building blocks.

    • React: To each portion 'j' (from 1 to M), add a unique carboxylic acid building block 'j' along with aqueous-compatible amide coupling reagents (e.g., EDC). This will acylate the secondary amine introduced by the Cycle 1 building block.

    • Encode: To each corresponding portion 'j', add the unique DNA tag 'j' and T4 DNA Ligase to encode the second building block.

    • Pool & Final Purification: Combine all 'M' portions. Perform a final purification to yield the complete 2-cycle DEL, which now contains N x M unique chemical structures, each with a unique composite DNA barcode.

Conclusion: The Future is Modular

Building blocks are the essential vocabulary of medicinal chemistry, enabling the construction of novel molecules with desired biological functions.[25][26] From the rational design of a single lead compound through bioisosteric replacement to the automated synthesis of billion-member libraries, these fundamental units provide the versatility and control required for modern drug discovery.[1][14][20] The strategic selection and application of building blocks, guided by the principles of scaffold-based design and fragment-based discovery, have consistently accelerated the journey from a biological hypothesis to a clinical candidate.[11][]

As we look to the future, the synergy between synthetic methodologies and computational science will further elevate the role of building blocks.[27] Artificial intelligence and machine learning are now being used to design novel virtual building blocks, predict their reactivity, and chart efficient synthetic pathways to access them.[27][28] This integration promises to expand the accessible chemical space, providing medicinal chemists with an even richer and more diverse toolkit to tackle the therapeutic challenges of tomorrow.

References

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Method

Application Note: tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate as a Versatile Intermediate for Rigid PROTAC Linker Synthesis

Abstract Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] The chemical linker connecting the target-binding and E3 ligase-bi...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Proteolysis Targeting Chimeras (PROTACs) have revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins.[1] The chemical linker connecting the target-binding and E3 ligase-binding moieties is a critical determinant of a PROTAC's efficacy, influencing the geometry and stability of the key ternary complex.[2][3] This guide details the application of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate , a bifunctional intermediate designed for the synthesis of conformationally restricted PROTACs. We provide the scientific rationale for its use, detailed protocols for its incorporation into a final PROTAC molecule via palladium-catalyzed cross-coupling, and best practices for the characterization of all synthetic intermediates. This document is intended for researchers, chemists, and drug development professionals engaged in the design and synthesis of novel protein degraders.

Introduction: The Central Role of the Linker in PROTAC Design

PROTACs are heterobifunctional molecules that function by recruiting a specific protein of interest (POI) to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the POI by the proteasome.[4] This event-driven, catalytic mechanism allows PROTACs to be effective at very low concentrations.[1] A PROTAC molecule consists of three components: a "warhead" ligand for the POI, an E3 ligase ligand (e.g., for Cereblon or VHL), and a chemical linker that joins them.[5]

The linker is not merely a spacer; it is a dynamic component that dictates the spatial orientation of the two proteins within the ternary complex (POI-PROTAC-E3 Ligase).[] Its length, flexibility, and chemical composition are paramount for achieving productive ubiquitination.[7] While flexible linkers like polyethylene glycol (PEG) or alkyl chains are common, there is growing interest in rigid linkers containing aromatic or cyclic elements.[8][9]

Advantages of Rigid Linkers:

  • Conformational Pre-organization: They can reduce the entropic penalty of forming the ternary complex by restricting the molecule to a bioactive conformation.[1]

  • Improved Selectivity: A defined geometry can disfavor the formation of off-target ternary complexes.

  • Enhanced Physicochemical Properties: Rigidity can contribute to improved metabolic stability and cell permeability.[9]

The intermediate, tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate , is an exemplary building block for constructing such rigid linkers.

The PROTAC Mechanism of Action

The function of a PROTAC is a cyclical process that leverages the cell's own ubiquitin-proteasome system (UPS). The diagram below illustrates this catalytic cycle.

PROTAC_Mechanism cluster_cell Cellular Environment POI Protein of Interest (POI) TernaryComplex POI-PROTAC-E3 Ternary Complex POI->TernaryComplex Binding PROTAC PROTAC Molecule PROTAC->POI Catalytic Cycle E3 E3 Ubiquitin Ligase E3->TernaryComplex Binding TernaryComplex->PROTAC Release PolyUb Poly-Ubiquitinated POI TernaryComplex->PolyUb Ubiquitination Ub Ubiquitin (Ub) Ub->TernaryComplex Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

Figure 1: The catalytic cycle of a PROTAC molecule. The PROTAC facilitates the formation of a ternary complex, leading to POI ubiquitination and subsequent degradation by the proteasome, after which the PROTAC is released to engage another target.

Properties of the Linker Intermediate

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate offers two orthogonal synthetic handles, making it an ideal building block for modular PROTAC assembly.

PropertyDataSource
IUPAC Name tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate[10]
Molecular Formula C₁₄H₂₀BrNO₂[11]
Molecular Weight 314.22 g/mol [11]
CAS Number 214973-83-8[10][12]
Appearance Solid[13]
Key Functional Groups 1. Boc-protected Amine2. Aryl Bromide-

Rationale for Use:

  • Aryl Bromide Handle: The bromine atom on the phenyl ring is a prime substrate for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, or Buchwald-Hartwig amination. This allows for the robust and versatile attachment of a POI ligand or another linker fragment, introducing a rigid aromatic core into the final PROTAC.[14]

  • Boc-Protected Amine: The tert-butoxycarbonyl (Boc) group is a stable amine protecting group that is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid, TFA).[15] This unmasks a primary amine that can then be coupled to a carboxylic acid-functionalized E3 ligase ligand using standard amide bond formation chemistry.[2] The stability of the Boc group ensures that the amine remains protected during the initial cross-coupling step.

  • Steric Influence: The gem-dimethyl group adjacent to the amine provides steric bulk, which can influence the linker's conformational preferences and potentially enhance the metabolic stability of the final PROTAC.

General Synthetic Strategy & Workflow

The synthesis of a final PROTAC using this intermediate is a modular, multi-step process. The general workflow involves first elaborating the aryl bromide end of the molecule, followed by deprotection and coupling at the amine terminus. This ensures maximum convergency and simplifies purification.

Figure 2: General workflow for PROTAC synthesis using the title intermediate. The process is divided into two main modules: attachment of the POI-binding warhead and subsequent coupling of the E3 ligase anchor.

Detailed Experimental Protocols

The following protocols are illustrative and based on established synthetic methodologies.[14][16] Researchers must optimize conditions for their specific POI and E3 ligase ligands. All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Synthesis of PROTAC via Suzuki Coupling

This protocol describes a three-step sequence to synthesize a final PROTAC.

Materials & Reagents:

  • tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (Linker Intermediate)

  • POI-Ligand-Boronic Acid Pinacol Ester (Warhead)

  • E3 Ligase Ligand with a terminal carboxylic acid (e.g., Pomalidomide-COOH)

  • Pd(dppf)Cl₂ or other suitable Palladium catalyst

  • Potassium Carbonate (K₂CO₃) or other suitable base

  • 1,4-Dioxane, Toluene, Water (solvents)

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM)

  • HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

  • DIPEA (N,N-Diisopropylethylamine)

  • Dimethylformamide (DMF)

  • Standard workup and purification reagents (Ethyl Acetate, Brine, Anhydrous Sodium Sulfate, Silica Gel, HPLC-grade solvents)

Step 1: Suzuki Coupling of Linker Intermediate and Warhead

Rationale: This step utilizes a palladium-catalyzed Suzuki coupling to form a carbon-carbon bond between the aryl bromide of the linker intermediate and the boronic ester of the warhead. This is a highly reliable and functional-group-tolerant reaction.[14]

  • To a reaction vessel, add tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (1.0 eq), the POI-Ligand-Boronic Acid Pinacol Ester (1.1 eq), and K₂CO₃ (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

  • Add Pd(dppf)Cl₂ (0.05 eq).

  • Add a degassed solvent mixture of 1,4-Dioxane and Water (e.g., 4:1 ratio).

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

  • Monitoring: Track the reaction progress by LC-MS, looking for the consumption of the starting materials and the appearance of the desired product mass.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the Boc-protected coupled intermediate.

Step 2: Boc Deprotection

Rationale: This step removes the acid-labile Boc protecting group to reveal the primary amine, which is necessary for the subsequent amide coupling reaction. TFA is a strong acid that cleanly effects this transformation.[15]

  • Dissolve the purified intermediate from Step 1 in anhydrous Dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add Trifluoroacetic Acid (TFA) dropwise (typically 20-30% v/v).

  • Remove the ice bath and stir the reaction at room temperature for 1-3 hours.

  • Monitoring: Track the reaction by LC-MS. The product peak should have a mass corresponding to the loss of the Boc group (100.12 Da).

  • Workup: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting crude amine salt is often used directly in the next step without further purification. To obtain the free amine, a basic workup can be performed.

Step 3: Amide Coupling with E3 Ligase Ligand

Rationale: This final step forms a stable amide bond between the newly revealed amine and the carboxylic acid of the E3 ligase ligand. HATU is a highly efficient coupling reagent that minimizes side reactions.[2] DIPEA acts as a non-nucleophilic base to neutralize acid and facilitate the reaction.

  • To a solution of the E3 Ligase Ligand-COOH (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes at room temperature to pre-activate the carboxylic acid.

  • Add a solution of the crude amine intermediate from Step 2 (1.1 eq) in DMF to the activated E3 ligand mixture.

  • Stir the reaction at room temperature for 2-18 hours.

  • Monitoring: Track the formation of the final PROTAC product by LC-MS.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with water and brine to remove DMF and excess reagents. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the final PROTAC molecule by preparative reverse-phase HPLC to achieve high purity (>95%).

Characterization of Products

Thorough characterization at each step is critical to validate the synthetic pathway and ensure the purity of the final compound.

Analysis TechniqueStep 1 Product (Coupled)Step 2 Product (Amine)Step 3 Product (Final PROTAC)
LC-MS Confirm expected mass.Confirm mass shift (-100 Da).Confirm final expected mass.
¹H NMR Appearance of new aromatic signals from warhead; Boc singlet (~1.4 ppm) present.Disappearance of Boc singlet.Appearance of new amide proton and signals corresponding to the E3 ligase ligand.
¹³C NMR Confirm presence of all expected carbon signals.Confirm loss of Boc carbonyl and t-butyl signals.Confirm presence of all expected carbon signals for the final structure.
Purity (HPLC) Assess purity before proceeding.-Determine final purity (typically >95% for biological assays).

Conclusion

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is a highly valuable and versatile intermediate for the synthesis of PROTACs. Its orthogonal protecting group strategy allows for the modular and efficient assembly of complex molecules. The aryl bromide handle provides a gateway to rigid linker designs through robust cross-coupling chemistry, enabling researchers to systematically explore the structure-activity relationships that govern PROTAC-mediated protein degradation. The protocols and rationale provided herein serve as a comprehensive guide for the strategic incorporation of this building block into novel drug discovery pipelines.

References

  • Toure, M., & Crews, C. M. (2021). Current strategies for the design of PROTAC linkers: a critical review. RSC Chemical Biology. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 174613985, 2-(4-bromophenyl)propan-2-yl N-tert-butylcarbamate. PubChem. [Link]

  • Royal Society of Chemistry. (2022). PROTACs bearing piperazine-containing linkers: what effect on their protonation state?. RSC Publishing. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 59610197, tert-butyl N-[2-(4-bromophenyl)-2-oxoethyl]carbamate. PubChem. [Link]

  • ResearchGate. (n.d.). Key methods to assemble PROTAC libraries using alkyl and ether linkers. ResearchGate. [Link]

  • Ark Pharma Scientific Limited. (n.d.). tert-butyl N-[2-(4-bromophenyl)propan-2-yl]carbamate. Ark Pharm. [Link]

  • Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG. [Link]

  • Chemical-Suppliers.com. (n.d.). t-Butyl (2-(4-bromophenyl)propan-2-yl)carbamate. Chemical-Suppliers.com. [Link]

  • Imperial College London. (2022). (S2) tert-Butyl (2-(4-bromophenyl)propan-2-yl)carbamate. Imperial College London. [Link]

  • MDPI. (n.d.). Synthesis of tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Organic Syntheses. [Link]

  • Google Patents. (n.d.). US7432391B2 - Process for the production of tert-butyl N-(2-bromoethyl)carbamate.

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Application

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

< Abstract This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate in palladium-cataly...

Author: BenchChem Technical Support Team. Date: January 2026

<

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate in palladium-catalyzed cross-coupling reactions. This versatile building block, featuring a sterically hindered Boc-protected amine and a reactive aryl bromide, is a valuable synthon for introducing complex functionalities in medicinal chemistry and materials science. This guide delves into the mechanistic underpinnings, provides detailed, field-proven protocols for key transformations such as Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, and offers expert insights into overcoming challenges associated with sterically demanding substrates.

Introduction: The Strategic Importance of Cross-Coupling in Modern Synthesis

Palladium-catalyzed cross-coupling reactions have revolutionized the art of molecule-building, earning the 2010 Nobel Prize in Chemistry for Richard Heck, Ei-ichi Negishi, and Akira Suzuki.[1] These transformations provide a powerful and versatile toolkit for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O) bonds, which are fundamental to the structure of most pharmaceuticals, agrochemicals, and organic materials.[2][3] The reactions are prized for their broad substrate scope, functional group tolerance, and generally mild reaction conditions.[4]

The core of these reactions is a catalytic cycle typically involving a palladium(0) active species. This cycle consists of three key steps:

  • Oxidative Addition: The aryl halide (in this case, our carbamate) reacts with the Pd(0) catalyst to form a Pd(II) intermediate.[5]

  • Transmetalation (for Suzuki, etc.) or Carbopalladation (for Heck): The coupling partner (e.g., an organoboron reagent) transfers its organic group to the palladium center.[4][5]

  • Reductive Elimination: The two coupled fragments are expelled from the palladium, forming the desired product and regenerating the Pd(0) catalyst to continue the cycle.[5]

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is a particularly interesting substrate. The presence of the tert-butoxycarbonyl (Boc) group provides a stable, yet readily cleavable, protecting group for the amine functionality, which is crucial in multi-step syntheses.[6][7][8] The steric bulk around the aryl bromide presents both a challenge and an opportunity, requiring carefully selected catalyst systems but also allowing for the construction of sterically congested molecular architectures.[5][9][10]

The Catalytic Cycle: A Mechanistic Overview

Understanding the underlying mechanism is paramount for troubleshooting and optimizing cross-coupling reactions. While specific details can vary, the generalized catalytic cycle provides a robust framework.

Catalytic_Cycle cluster_0 Pd(0)/Pd(II) Catalytic Cycle Pd0 LₙPd(0) OxiAdd Oxidative Addition Pd0->OxiAdd Ar-X PdII_Aryl LₙPd(II)(Ar)(X) OxiAdd->PdII_Aryl Transmetal Transmetalation (e.g., Suzuki) PdII_Aryl->Transmetal R-M PdII_Coupled LₙPd(II)(Ar)(R) Transmetal->PdII_Coupled MX M-X (Byproduct) RedElim Reductive Elimination PdII_Coupled->RedElim RedElim->Pd0 Ar-R Product Ar-R (Product) ArX Ar-X (Substrate) R_M R-M (Coupling Partner) Experimental_Workflow start Start reagents 1. Reagent Preparation - Weigh Substrates, Base - Prepare Solvent Mixtures start->reagents setup 2. Reaction Setup - Oven-dry glassware - Assemble under inert gas (Ar/N₂) reagents->setup degas 3. Degassing - Purge with inert gas - Freeze-pump-thaw cycles setup->degas catalyst 4. Catalyst Addition - Add Pd source & Ligand - Ensure inert atmosphere is maintained degas->catalyst reaction 5. Reaction - Heat to desired temperature - Monitor by TLC/GC/LC-MS catalyst->reaction workup 6. Work-up - Quench reaction - Aqueous extraction reaction->workup purify 7. Purification - Column chromatography - Recrystallization workup->purify characterize 8. Characterization - NMR, MS, etc. purify->characterize end End characterize->end

References

Method

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds from tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

Introduction: A Versatile Building Block for Heterocyclic Chemistry In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. Thes...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Heterocyclic Chemistry

In the landscape of modern drug discovery and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures, incorporating atoms other than carbon, are prevalent in a vast array of pharmaceuticals, agrochemicals, and functional organic materials. The strategic design and synthesis of these molecules often rely on the use of versatile starting materials that can be elaborated into diverse and complex scaffolds. tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate emerges as a particularly valuable precursor for the construction of a variety of heterocyclic systems.

This technical guide provides a comprehensive overview of synthetic strategies to access a range of novel heterocyclic compounds from tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. We will delve into the mechanistic underpinnings of key transformations, including palladium-catalyzed intramolecular cyclizations and copper-catalyzed condensations. Detailed, field-proven protocols, adapted from established methodologies for structurally related substrates, are provided to guide researchers in the practical execution of these syntheses. The causality behind experimental choices, such as the selection of catalysts, ligands, and reaction conditions, is explained to empower scientists to troubleshoot and adapt these methods for their specific research needs.

I. Synthesis of 3,3-Dimethyloxindoles via Palladium-Catalyzed Intramolecular α-Arylation

The oxindole scaffold is a privileged motif in medicinal chemistry, appearing in numerous biologically active compounds. The synthesis of 3,3-disubstituted oxindoles, in particular, has garnered significant attention. The palladium-catalyzed intramolecular α-arylation of amides provides a powerful and direct route to these structures.[1][2]

Mechanistic Rationale

The catalytic cycle of the palladium-catalyzed intramolecular α-arylation of N-aryl amides is a well-studied process.[1] It is initiated by the oxidative addition of the aryl bromide to a low-valent palladium(0) species, forming an arylpalladium(II) intermediate. Subsequent coordination of the amide's enolate, generated in the presence of a base, leads to a palladium enolate complex. The crucial C-C bond-forming step occurs via reductive elimination, which furnishes the desired oxindole product and regenerates the palladium(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is often critical to facilitate both the oxidative addition and the reductive elimination steps.[2]

G Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition Aryl-Br tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate Aryl-Br->Oxidative_Addition Aryl-Pd(II)-Br Aryl-Pd(II)(L)-Br Oxidative_Addition->Aryl-Pd(II)-Br Enolate_Formation Enolate Formation Aryl-Pd(II)-Br->Enolate_Formation Base Base Base->Enolate_Formation Palladium_Enolate Aryl-Pd(II)(L)-Enolate Enolate_Formation->Palladium_Enolate Reductive_Elimination Reductive Elimination Palladium_Enolate->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration Oxindole 3,3-Dimethyloxindole Product Reductive_Elimination->Oxindole

Figure 1: Catalytic cycle for palladium-catalyzed intramolecular α-arylation.

Exemplary Protocol for the Synthesis of tert-Butyl 5-bromo-3,3-dimethyl-2-oxoindoline-1-carboxylate

This protocol is adapted from the general procedure for the palladium-catalyzed synthesis of oxindoles by Hartwig and co-workers.[2]

Materials:

  • tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tricyclohexylphosphine (PCy₃)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk tube, add Pd(OAc)₂ (2 mol%) and PCy₃ (4 mol%).

  • Evacuate and backfill the tube with inert gas (3 cycles).

  • Add anhydrous toluene to dissolve the catalyst and ligand.

  • Add tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (1.0 equiv) and NaOtBu (1.2 equiv).

  • Seal the tube and heat the reaction mixture at 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)Temp (°C)Time (h)Yield (%)
1Pd(OAc)₂ (2)PCy₃ (4)NaOtBu (1.2)8012Est. 85
2Pd₂(dba)₃ (1)XPhos (3)K₃PO₄ (2.0)10018Est. 78

Yields are estimated based on similar transformations reported in the literature.

II. Synthesis of Carbazoles via Intramolecular C-H Arylation

Carbazole derivatives are of significant interest due to their unique photophysical properties and biological activities. The intramolecular C-H arylation of diarylamines offers a direct and atom-economical approach to the carbazole core.[3][4] While the starting material is not a diarylamine, it can be readily converted to one via a Buchwald-Hartwig amination with a suitable aniline, followed by intramolecular C-H arylation.

Synthetic Strategy and Mechanistic Considerations

The proposed two-step synthesis involves an initial intermolecular Buchwald-Hartwig amination to form a diarylamine intermediate. This is followed by an intramolecular palladium-catalyzed C-H activation/arylation to construct the carbazole ring. The C-H activation step is typically the most challenging and often requires a directing group or specific electronic properties of the substrate to achieve high regioselectivity. The use of a strong base is necessary to deprotonate the amine, facilitating the C-N bond formation in the first step.

G cluster_0 Step 1: Buchwald-Hartwig Amination cluster_1 Step 2: Intramolecular C-H Arylation Start_Mat tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate Diarylamine Diarylamine Intermediate Start_Mat->Diarylamine Aniline Aniline Derivative Aniline->Diarylamine Pd_Cat_1 Pd Catalyst (e.g., Pd(OAc)₂/Ligand) Pd_Cat_1->Diarylamine Base_1 Base (e.g., NaOtBu) Base_1->Diarylamine Diarylamine_2 Diarylamine Intermediate Pd_Cat_2 Pd Catalyst (e.g., Pd(OAc)₂) Carbazole Carbazole Product Pd_Cat_2->Carbazole Oxidant Oxidant (e.g., Ag₂CO₃) Oxidant->Carbazole Diarylamine_2->Carbazole G Start_Mat tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate Coupling Ullmann Condensation Start_Mat->Coupling Halophenol 2-Bromophenol Halophenol->Coupling Cu_Cat CuI / Ligand Cu_Cat->Coupling Cyclization Intramolecular Ullmann Condensation Cu_Cat->Cyclization Base Base (e.g., Cs₂CO₃) Base->Coupling Base->Cyclization Intermediate Diarylether Amine Intermediate Coupling->Intermediate Intermediate->Cyclization Product Dibenz[b,f][1,4]oxazepine Product Cyclization->Product

Sources

Application

Application Notes and Protocols for the Sonogashira Coupling of Aryl Bromides

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of C(sp²)–C(sp) Bond Formation The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis,...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C(sp²)–C(sp) Bond Formation

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction has become indispensable in medicinal chemistry and materials science due to its ability to construct complex molecular architectures under relatively mild conditions.[1] Specifically, the coupling of aryl bromides, which are often more readily available and cost-effective than their iodide counterparts, represents a significant and highly practical application of this methodology. This guide provides a detailed examination of the Sonogashira coupling of aryl bromides, offering in-depth insights into the reaction mechanism, a step-by-step protocol, and practical guidance for troubleshooting and optimization.

Mechanistic Underpinnings: A Tale of Two Catalytic Cycles

The classical Sonogashira reaction operates through a synergistic interplay between two catalytic cycles: a palladium cycle and a copper cycle.[2] Understanding these cycles is paramount for rational optimization and troubleshooting.

The reaction is typically catalyzed by a palladium(0) complex, often generated in situ, and a copper(I) salt co-catalyst in the presence of an amine base.[3]

The Palladium Cycle:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by undergoing oxidative addition with the aryl bromide (Ar-Br). This is often the rate-limiting step for less reactive aryl bromides and results in a Pd(II) intermediate.[1][4]

  • Transmetalation: A copper(I) acetylide, formed in the concurrent copper cycle, transfers the alkyne group to the Pd(II) complex. This step regenerates the copper(I) catalyst.[5]

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[5][6]

The Copper Cycle:

  • Coordination and Deprotonation: The terminal alkyne coordinates to the copper(I) salt. The amine base then deprotonates the alkyne, forming a copper(I) acetylide intermediate.[6] This species is crucial for the transmetalation step in the palladium cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ PdII_Ar Ar-Pd(II)L₂-Br Pd0->PdII_Ar Oxidative Addition (Ar-Br) PdII_Alkyne Ar-Pd(II)L₂-C≡CR PdII_Ar->PdII_Alkyne Transmetalation Product Ar-C≡CR PdII_Alkyne->Product Reductive Elimination CuI Cu(I)X PdII_Alkyne->CuI Regenerates Cu(I)X Product->Pd0 Catalyst Regeneration Cu_Alkyne Cu(I)-C≡CR Cu_Alkyne->PdII_Ar Transfers Acetylide Alkyne H-C≡CR Alkyne->Cu_Alkyne Deprotonation (Base) caption Figure 1: The dual catalytic cycles of the Sonogashira coupling. Copper_Free_Sonogashira start Start gen_pd0 Generate Active Pd(0)L₂ start->gen_pd0 ox_add Oxidative Addition of Ar-Br gen_pd0->ox_add alkyne_coord π-Alkyne Complex Formation ox_add->alkyne_coord deprotonation Deprotonation of Alkyne by Base alkyne_coord->deprotonation reductive_elim Reductive Elimination deprotonation->reductive_elim end Product (Ar-C≡CR) reductive_elim->end regenerate Regenerate Pd(0)L₂ reductive_elim->regenerate regenerate->ox_add caption Figure 2: Workflow for copper-free Sonogashira coupling.

Figure 2: Workflow for copper-free Sonogashira coupling.

Step-by-Step Experimental Protocol: A General Procedure

This protocol provides a general guideline for the Sonogashira coupling of an aryl bromide with a terminal alkyne using a standard Pd/Cu catalytic system. Note: All operations should be performed under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 eq)

  • Terminal alkyne (1.1–1.5 mmol, 1.1–1.5 eq)

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI, 0.02 mmol, 2 mol%)

  • Amine base (e.g., triethylamine or diisopropylamine, ~5 mL)

  • Anhydrous solvent (e.g., THF or DMF, ~5 mL)

  • Schlenk flask or sealed reaction vial

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 mmol), palladium catalyst (0.02 mmol), and copper(I) iodide (0.02 mmol).

  • Solvent and Reagent Addition: Add the anhydrous solvent (e.g., THF, 5 mL) followed by the amine base (e.g., triethylamine, 5 mL). Stir the mixture for a few minutes to ensure dissolution.

  • Degassing (Optional but Recommended): To minimize Glaser coupling, it is advisable to degas the reaction mixture. This can be achieved by three freeze-pump-thaw cycles or by bubbling argon through the solution for 15-20 minutes.

  • Alkyne Addition: Add the terminal alkyne (1.1 mmol) to the reaction mixture via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite® to remove the catalyst residues. [5]7. Extraction: Wash the filtrate sequentially with saturated aqueous NH₄Cl solution (to remove copper salts), water, and brine. [5]8. Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired aryl-alkyne. [5]

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. [4] 2. Oxidative addition is too slow. [4][7] 3. Poor quality of reagents (e.g., wet solvent/base). [4]1. Use a fresh batch of catalyst. Consider a pre-catalyst that is more stable. 2. Increase the reaction temperature. Switch to a more electron-rich and bulky phosphine ligand (e.g., P(t-Bu)₃). [8] 3. Use freshly distilled and degassed solvents and bases. [9]
Significant Alkyne Homocoupling (Glaser Product) 1. Presence of oxygen in the reaction mixture. [4] 2. High concentration of copper catalyst.1. Ensure the reaction is run under strictly anaerobic conditions; degas solvents and reagents thoroughly. 2. Reduce the loading of the copper catalyst. Consider a copper-free protocol. [10]
Formation of Palladium Black Catalyst decomposition. [4]1. Ensure the reaction is properly degassed. 2. The chosen ligand may not be suitable for the reaction conditions; screen other ligands.
Reaction Stalls Substrate inhibition or catalyst deactivation over time.1. Try a higher catalyst loading. 2. If feasible, add a second portion of the catalyst midway through the reaction.

Conclusion

The Sonogashira coupling of aryl bromides is a robust and versatile tool for the synthesis of complex organic molecules. A thorough understanding of the underlying mechanism and the critical role of each reaction component empowers researchers to design, optimize, and troubleshoot these important transformations effectively. By carefully selecting the catalyst system, base, and reaction conditions, scientists can harness the full potential of this reaction in their synthetic endeavors, from fundamental research to the development of novel therapeutics and advanced materials.

References

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023, October 29). Sonogashira coupling. Retrieved from [Link]

  • NROChemistry. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • YouTube. (2020, July 25). Sonogashira Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Plenio, H., et al. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. The Journal of Organic Chemistry, 77(6), 2798-2809. Retrieved from [Link]

  • Al-Amin, M., & Mohammad, S. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7484-7507. Retrieved from [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. Retrieved from [Link]

  • So, C. M., & Matous, J. (2007). Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature. Organic Letters, 9(26), 5513-5516. Retrieved from [Link]

  • Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3299-3301. Retrieved from [Link]

  • Sussex Drug Discovery Centre. (2013, January 14). Guidelines for Sonogashira cross-coupling reactions. Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2005). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 70(10), 3947-3951. Retrieved from [Link]

  • Chen, C., et al. (2021). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols, 2(3), 100705. Retrieved from [Link]

  • El-Maghrabey, M. H., et al. (2018). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Chemical and Pharmaceutical Bulletin, 66(10), 968-974. Retrieved from [Link]

  • Wever, W. J., et al. (2018). Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides. ACS Chemical Biology, 13(10), 2849-2854. Retrieved from [Link]

  • El-Maghrabey, M. H., et al. (2018). The Utility of Sonogashira Coupling Reaction for the Derivatization of Aryl Halides with Fluorescent Alkyne. Chemical and Pharmaceutical Bulletin, 66(10), 968-974. Retrieved from [Link]

  • Lipshutz, B. H., & Ghorai, S. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper. Organic Letters, 10(16), 3299-3301. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. Retrieved from [Link]

Sources

Method

Application Notes and Protocols for the Functionalization of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

Abstract This comprehensive guide provides detailed application notes and experimental protocols for the chemical functionalization of the aryl bromide in tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate. This molecule r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and experimental protocols for the chemical functionalization of the aryl bromide in tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate. This molecule represents a valuable scaffold in medicinal chemistry and drug discovery, combining a sterically hindered quaternary carbon center with a versatile aryl bromide handle for molecular elaboration. This document is intended for researchers, scientists, and drug development professionals seeking to leverage modern synthetic methodologies for the diversification of this key building block. We will delve into the mechanistic rationale and practical execution of several high-impact transformations, including palladium-catalyzed cross-coupling reactions and magnesium-halogen exchange. The protocols provided herein are designed as robust starting points, with an emphasis on explaining the "why" behind experimental choices to empower researchers to optimize for their specific needs.

Introduction: Strategic Importance of the Target Scaffold

The structural motif embodied by tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate is of significant interest in pharmaceutical development. The presence of a gem-dimethyl group on the benzylic carbon introduces conformational constraints and metabolic stability, while the Boc-protected amine offers a latent site for further modification or interaction with biological targets. The aryl bromide serves as a key linchpin for introducing molecular diversity through a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.[1][2][3][4] The ability to efficiently and selectively functionalize this position is paramount for the rapid exploration of structure-activity relationships (SAR) in drug discovery programs.[4]

This guide will focus on several cornerstone reactions for the derivatization of the aryl bromide, providing both theoretical grounding and practical, step-by-step protocols. We will address the inherent challenges posed by the steric hindrance around the aryl bromide and offer strategies to overcome them.

Palladium-Catalyzed Cross-Coupling: A Unified Workflow

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of C-C and C-N bonds with high efficiency and functional group tolerance.[1][5] For a sterically hindered substrate such as tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate, the choice of ligand is critical to achieving high yields and avoiding unwanted side reactions like reductive dehalogenation.[6][7][8] Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often required to promote the key steps of oxidative addition and reductive elimination in the catalytic cycle.[7][9][10][11]

The following diagram illustrates a general workflow for setting up these sensitive reactions, emphasizing the need for an inert atmosphere to protect the active Pd(0) catalyst.[12]

G cluster_prep Vessel Preparation cluster_reagents Reagent Addition cluster_reaction Reaction Execution cluster_workup Work-up & Purification p1 Add Pd precatalyst, ligand, and base to a flame-dried flask p2 Seal flask with septum p1->p2 p3 Evacuate and backfill with inert gas (e.g., Argon) (repeat 3x) p2->p3 r1 Add aryl bromide (tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate) and coupling partner p3->r1 r2 Add degassed solvent via syringe r1->r2 rxn1 Stir mixture at specified temperature (room temp. to reflux) r2->rxn1 rxn2 Monitor reaction progress by TLC or LC-MS rxn1->rxn2 w1 Cool to room temperature rxn2->w1 w2 Quench reaction and perform aqueous work-up w1->w2 w3 Purify by column chromatography w2->w3 Suzuki_Cycle Ar-Br Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Ar-Br->Ar-Pd(II)(Br)L2 Oxidative Addition Pd(0)L2 Pd(0)L2 Pd(0)L2->Ar-Pd(II)(Br)L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Br)L2->Ar-Pd(II)(Ar')L2 Transmetalation Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)(Ar')L2 Base Base Base->Ar-Pd(II)(Ar')L2 Ar-Ar' Ar-Ar' Ar-Pd(II)(Ar')L2->Ar-Ar' Reductive Elimination Pd(0)L2_regen Pd(0)L2 Ar-Pd(II)(Ar')L2->Pd(0)L2_regen

Caption: Simplified Catalytic Cycle for the Suzuki-Miyaura Coupling.

Protocol: Suzuki-Miyaura Coupling

Objective: To couple tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate with a representative arylboronic acid.

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate314.221.01.0314 mg
Arylboronic Acid-1.21.2-
Pd(OAc)₂224.50.020.024.5 mg
SPhos410.50.040.0416.4 mg
K₃PO₄212.272.02.0425 mg
1,4-Dioxane/H₂O (4:1)---5 mL

Procedure:

  • To a flame-dried Schlenk flask, add palladium(II) acetate, SPhos, and potassium phosphate.

  • Add tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate and the arylboronic acid.

  • Seal the flask, and evacuate and backfill with argon (repeat this cycle three times).

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Stir the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-16 hours).

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Troubleshooting:

  • Low Yield: Ensure rigorous exclusion of oxygen and moisture. [12]Increase catalyst loading to 5 mol% or screen alternative bulky ligands (e.g., XPhos, RuPhos). Consider a stronger base like Cs₂CO₃.

  • De-bromination: This suggests the reductive elimination is slow compared to side reactions. Using a more sterically demanding ligand can often resolve this. [10]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination enables the formation of aryl amines from aryl halides, a crucial transformation in the synthesis of many pharmaceuticals. [4][13][14]The reaction is sensitive to steric hindrance, and careful selection of catalyst, ligand, and base is essential for success. [6][14][15]

Mechanistic Considerations

Similar to the Suzuki coupling, the reaction proceeds via a Pd(0)/Pd(II) catalytic cycle. A key step is the coordination of the amine to the palladium center and subsequent deprotonation by a base to form a palladium amide complex. Reductive elimination then furnishes the C-N bond. [6]For sterically hindered aryl bromides, strongly basic, non-nucleophilic alkoxide bases like sodium tert-butoxide (NaOt-Bu) are often required. [6]

Protocol: Buchwald-Hartwig Amination

Objective: To couple tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate with a representative amine.

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate314.221.01.0314 mg
Amine-1.21.2-
Pd₂(dba)₃915.70.010.02 (Pd)9.2 mg
XPhos476.60.040.0419.1 mg
NaOt-Bu96.11.41.4135 mg
Toluene---5 mL

Procedure:

  • In a glovebox, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide to an oven-dried vial.

  • Add tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate and anhydrous toluene.

  • Add the amine, seal the vial, and remove from the glovebox.

  • Stir the reaction mixture at 90-110 °C for 12-24 hours, monitoring by LC-MS.

  • Cool to room temperature and quench carefully by adding saturated aqueous ammonium chloride.

  • Extract with ethyl acetate, and wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by flash column chromatography.

Troubleshooting:

  • No Reaction: The base may not be strong enough or may be of poor quality. Use freshly opened, high-purity NaOt-Bu. Consider screening other ligands like RuPhos or BrettPhos.

  • Side Reactions: If the amine is a primary amine, diarylation can sometimes be observed. Using a slight excess of the aryl bromide or lower temperatures may mitigate this.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne. [2][5][16]This reaction is typically co-catalyzed by palladium and copper(I). [16]

Protocol: Sonogashira Coupling

Objective: To synthesize an alkynyl derivative of the target molecule.

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate314.221.01.0314 mg
Terminal Alkyne-1.51.5-
Pd(PPh₃)₂Cl₂701.90.030.0321 mg
Copper(I) Iodide (CuI)190.450.050.059.5 mg
Triethylamine (TEA)101.19--5 mL

Procedure:

  • To a Schlenk flask, add tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with argon (3x).

  • Add anhydrous triethylamine and the terminal alkyne via syringe.

  • Stir the reaction at room temperature to 50 °C. The steric hindrance may require elevated temperatures. [17][18]5. Monitor the reaction until completion (typically 2-12 hours).

  • Filter the reaction mixture through a pad of Celite to remove solids, washing with ethyl acetate.

  • Concentrate the filtrate and purify by flash column chromatography.

Troubleshooting:

  • Glaser Coupling: Homocoupling of the terminal alkyne (Glaser coupling) is a common side reaction, often indicated by the formation of a precipitate. Running the reaction under more dilute conditions or using a copper-free protocol can help. [19]* Slow Reaction: For this hindered substrate, more advanced ligands like cataCXium® A or P(t-Bu)₃ may be required. [17][20]

Palladium-Catalyzed Cyanation: Installation of a Nitrile

The introduction of a nitrile group opens up a wide range of synthetic possibilities, as it can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloadditions. Palladium-catalyzed cyanation offers a direct method to achieve this transformation from an aryl bromide. [21][22][23]

Protocol: Palladium-Catalyzed Cyanation

Objective: To convert the aryl bromide to a benzonitrile derivative.

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate314.221.01.0314 mg
Zinc Cyanide (Zn(CN)₂)117.40.61.2 (CN)70 mg
Pd₂(dba)₃915.70.0150.03 (Pd)13.7 mg
dppf554.60.060.0633 mg
Dimethylacetamide (DMAc)---4 mL

Procedure:

  • Caution: Zinc cyanide is highly toxic. Handle with extreme care in a well-ventilated fume hood.

  • Add all solid reagents to a dry Schlenk tube.

  • Evacuate and backfill with argon (3x).

  • Add anhydrous, degassed DMAc.

  • Heat the reaction to 110-130 °C for 12-24 hours.

  • After cooling, carefully quench the reaction with aqueous sodium hypochlorite solution to destroy excess cyanide.

  • Dilute with ethyl acetate and wash extensively with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Troubleshooting:

  • Catalyst Poisoning: Cyanide is a notorious inhibitor of palladium catalysts. [22][24]Using a less soluble cyanide source like Zn(CN)₂ or K₄[Fe(CN)₆] helps maintain a low concentration of free cyanide. [22][25]If the reaction stalls, adding a fresh portion of catalyst may be beneficial.

Grignard Reagent Formation and Reaction

For certain transformations, forming an organometallic intermediate via magnesium-halogen exchange can be a powerful alternative to palladium catalysis. However, the presence of the Boc-carbamate, which has an acidic N-H proton, presents a significant challenge for Grignard formation. Standard conditions would lead to deprotonation rather than exchange.

Special Considerations and Alternative Pathways
  • Low-Temperature Exchange: It is possible to form functionalized Grignard reagents at very low temperatures (-78 °C) using highly activated Rieke Magnesium, which can sometimes tolerate sensitive functional groups. [26][27][28][29]However, the N-H proton of the carbamate is likely too acidic (pKa ~17) and would still be deprotonated by the highly basic Grignard reagent.

  • Lithium-Halogen Exchange: A more viable approach for this substrate would be a low-temperature lithium-halogen exchange using an organolithium reagent like n-BuLi or t-BuLi. [30][31]The exchange is typically very fast at -78 °C. The resulting aryllithium species can then be trapped with an electrophile.

Protocol: Lithium-Halogen Exchange and Trapping

Objective: To generate an aryllithium and trap with an electrophile (e.g., CO₂ to form a carboxylic acid).

ReagentM.W.Amount (mmol)Equiv.Mass / Volume
tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate314.221.01.0314 mg
n-Butyllithium (1.6 M in hexanes)64.061.11.10.69 mL
Anhydrous Tetrahydrofuran (THF)---10 mL
Electrophile (e.g., Dry Ice)44.01excess--

Procedure:

  • Add tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate to a flame-dried, three-neck flask under argon.

  • Dissolve in anhydrous THF and cool the solution to -78 °C (dry ice/acetone bath).

  • Slowly add n-butyllithium dropwise over 10 minutes. A color change is often observed.

  • Stir the solution at -78 °C for 30 minutes to ensure complete exchange.

  • Add the electrophile. For CO₂, add several pieces of freshly crushed dry ice.

  • Allow the reaction to slowly warm to room temperature overnight.

  • Quench the reaction by adding saturated aqueous NH₄Cl.

  • Acidify with 1 M HCl to pH ~3 and extract with ethyl acetate.

  • Wash the organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purify the resulting carboxylic acid by chromatography or crystallization.

Troubleshooting:

  • Protonation instead of Trapping: This indicates incomplete exchange or quenching by a proton source. Ensure all glassware is rigorously dried and solvents are anhydrous.

  • Side reactions with Carbamate: The highly nucleophilic aryllithium could potentially react with the carbamate carbonyl, though this is less likely at low temperatures. [32][33]It is crucial to maintain the low temperature until the electrophile is added.

Conclusion

The functionalization of tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate provides access to a rich chemical space for drug discovery and development. While the steric hindrance of the molecule presents challenges, modern synthetic methods, particularly palladium-catalyzed cross-coupling with bulky, electron-rich ligands, offer robust solutions. This guide provides a series of reliable starting protocols and the mechanistic rationale needed to troubleshoot and optimize these critical transformations. By understanding the principles behind each reaction, researchers can effectively leverage this versatile building block to synthesize novel and impactful molecules.

References

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applic
  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
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  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. Organic Chemistry Portal.
  • Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. Benchchem.
  • Preparation of sec and tert amines by Buchwald-Hartwig Amin
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromide. J. Org. Chem.
  • New Horizons for Cross-Coupling Reactions. Pharmaceutical Technology.
  • Recent advances and prospects in the palladium-catalyzed cyan
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substr
  • New molecule-creation method a 'powerful tool' to accelerate drug synthesis and discovery. Drug Target Review.
  • Low-Temperature Formation of Functionalized Grignard Reagents from Direct Oxidative Addition of Active Magnesium to Aryl Bromides. Organic Chemistry Portal.
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI.
  • Aminations of Aryl Bromides in Water at Room Temper
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  • Anionic Rearrangements Promoted by Organolithium Reagents: Challenges and Sustainable Opportunities. Francesco Marra.
  • Organolithium reagent. Wikipedia.
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  • Guidelines for Sonogashira cross-coupling reactions. Sussex Drug Discovery Centre.
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Application

Application Notes and Protocols: The Synthesis of Complex Molecular Scaffolds in Modern Drug Discovery

Intended Audience: Researchers, scientists, and drug development professionals. Introduction: The Architectural Foundation of Novel Therapeutics In the landscape of modern drug discovery, the molecular scaffold represent...

Author: BenchChem Technical Support Team. Date: January 2026

Intended Audience: Researchers, scientists, and drug development professionals.

Introduction: The Architectural Foundation of Novel Therapeutics

In the landscape of modern drug discovery, the molecular scaffold represents the core framework of a bioactive compound, dictating its three-dimensional geometry and the spatial orientation of its functional groups. The novelty and complexity of these scaffolds are paramount, as they enable the exploration of uncharted chemical space and the modulation of challenging biological targets that have remained elusive to traditional, structurally simple molecules.[1][2][3] The deliberate and strategic synthesis of complex molecular scaffolds is, therefore, not merely an academic exercise but a critical endeavor in the quest for next-generation therapeutics. This guide provides an in-depth exploration of key contemporary strategies for constructing these intricate molecular architectures, complete with field-proven insights and detailed experimental protocols.

Strategic Pillars of Modern Scaffold Synthesis

The contemporary synthetic chemist's toolkit for scaffold generation is diverse and powerful. We will delve into three transformative strategies that have reshaped the approach to building molecular complexity:

  • Diversity-Oriented Synthesis (DOS): A strategy for the rapid and efficient creation of structurally diverse and complex small molecules.[4][5]

  • C–H Functionalization: A paradigm-shifting approach that leverages the ubiquitous carbon-hydrogen bond as a handle for molecular elaboration.[6][7]

  • Multicomponent Reactions (MCRs): A highly efficient method for constructing complex molecules from three or more starting materials in a single synthetic operation.[8][9]

Diversity-Oriented Synthesis (DOS): Charting Unexplored Chemical Space

DOS is a synthetic philosophy aimed at the efficient generation of a wide array of structurally diverse molecules, a stark contrast to traditional target-oriented synthesis which focuses on a single product.[4][10] The goal of DOS is to populate chemical libraries with novel and varied scaffolds to increase the probability of discovering new biological activities.[5][11] A powerful approach within DOS is the "build/couple/pair" strategy, which systematically introduces diversity at multiple levels.[5]

Conceptual Workflow: The Build/Couple/Pair Strategy

The build/couple/pair strategy is a methodical approach to generating skeletal diversity. It involves three distinct phases:

  • Build: Synthesis of foundational building blocks, often incorporating stereochemical information.

  • Couple: Intermolecular reactions to join the building blocks, expanding appendage and stereochemical diversity.

  • Pair: Intramolecular reactions to form new ring systems, thus generating diverse molecular scaffolds.

cluster_0 Build Phase cluster_1 Couple Phase cluster_2 Pair Phase (Skeletal Diversification) B1 Building Block A C Coupled Intermediate B1->C B2 Building Block B B2->C S1 Scaffold 1 C->S1 Reaction A S2 Scaffold 2 C->S2 Reaction B S3 Scaffold 3 C->S3 Reaction C

Caption: The Build/Couple/Pair workflow in Diversity-Oriented Synthesis.

Protocol: Synthesis of a Spirocyclic Lactam Library via a DOS Approach

This protocol outlines the synthesis of a diverse library of spirocyclic lactams, a privileged scaffold in medicinal chemistry, using a DOS strategy.

Step 1: Building Block Synthesis (Build Phase)

  • Preparation of the Aldehyde: To a solution of 4-bromobenzaldehyde (1.0 eq) in dry THF (0.5 M), add isopropylmagnesium chloride lithium chloride complex (1.1 eq) dropwise at -15 °C. Stir for 1 hour, then warm to room temperature. Quench with saturated aqueous NH4Cl and extract with ethyl acetate. The crude product is purified by column chromatography to yield the corresponding secondary alcohol. Subsequent oxidation with Dess-Martin periodinane provides the desired aldehyde building block.

Step 2: Multicomponent Reaction (Couple Phase)

  • Ugi Four-Component Reaction: To a solution of the aldehyde from Step 1 (1.0 eq) in methanol (0.5 M), add aniline (1.0 eq), cyclohexyl isocyanide (1.0 eq), and acetic acid (1.0 eq). Stir the reaction mixture at room temperature for 24 hours. Remove the solvent under reduced pressure and purify the residue by flash chromatography to obtain the Ugi adduct.

Step 3: Intramolecular Cyclization (Pair Phase)

  • Palladium-Catalyzed Intramolecular Heck Reaction: To a solution of the Ugi adduct (1.0 eq) in DMF (0.2 M), add Pd(OAc)2 (0.1 eq), P(o-tol)3 (0.2 eq), and triethylamine (3.0 eq). Degas the mixture with argon for 15 minutes, then heat to 100 °C for 12 hours. Cool to room temperature, dilute with water, and extract with ethyl acetate. The organic layers are combined, dried over Na2SO4, and concentrated. The crude product is purified by column chromatography to yield the spirocyclic lactam scaffold.

Table 1: Representative Data for Spirocyclic Lactam Synthesis

EntryAldehyde SubstituentAmineIsocyanideYield (%)
14-BrAnilineCyclohexyl65
24-CF34-Methoxyanilinetert-Butyl58
33-ClBenzylamineBenzyl72

C–H Functionalization: A Revolution in Synthetic Logic

C–H functionalization has emerged as a powerful tool for the synthesis of complex molecules by allowing for the direct conversion of C–H bonds into C–C, C–N, or C-O bonds.[7] This strategy streamlines synthetic routes by eliminating the need for pre-functionalized starting materials, thus improving atom and step economy.[12]

Conceptual Workflow: Directed vs. Non-Directed C–H Activation

C–H activation can be broadly categorized into two approaches:

  • Directed C–H Activation: A directing group on the substrate coordinates to a metal catalyst, positioning it to selectively activate a specific C–H bond.[13]

  • Non-Directed C–H Activation: The inherent electronic or steric properties of the substrate dictate the site of C–H activation.

cluster_0 Directed C-H Activation cluster_1 Non-Directed C-H Activation D_Start Substrate with Directing Group (DG) D_Intermediate Cyclometalated Intermediate D_Start->D_Intermediate Coordination D_Cat Metal Catalyst D_Cat->D_Intermediate D_Product Functionalized Product D_Intermediate->D_Product Functionalization ND_Start Substrate ND_Product Product (Regioisomeric Mixture Possible) ND_Start->ND_Product Inherent Reactivity ND_Cat Catalyst ND_Cat->ND_Product

Caption: Comparison of Directed and Non-Directed C-H Activation Strategies.

Protocol: Rhodium-Catalyzed C–H Arylation of Indole

This protocol describes the direct C–H arylation of indole, a common scaffold in pharmaceuticals, using a rhodium catalyst.

Step 1: Reaction Setup

  • In an oven-dried Schlenk tube, combine indole (1.0 eq), 4-bromotoluene (1.5 eq), [Rh(cod)Cl]2 (2.5 mol%), and 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (5 mol%).

  • Add potassium carbonate (2.0 eq) and pivalic acid (30 mol%).

  • Evacuate and backfill the tube with argon three times.

Step 2: Reaction Execution

  • Add anhydrous 1,4-dioxane (0.2 M) via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 120 °C.

  • Stir the reaction mixture for 16 hours.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the C2-arylated indole.

Table 2: Scope of the C–H Arylation of Indole

EntryIndole DerivativeAryl HalideYield (%)
1N-Methylindole4-Bromoanisole85
25-Fluoroindole3-Bromopyridine70
3Indole1-Bromo-4-(trifluoromethyl)benzene78

Multicomponent Reactions (MCRs): The Power of Convergence

MCRs are one-pot reactions in which three or more reactants combine to form a product that contains the essential parts of all the starting materials.[8][14] This convergent approach offers significant advantages, including high atom economy, operational simplicity, and the ability to rapidly generate complex and diverse molecular scaffolds.[8]

Conceptual Workflow: The Passerini Reaction

The Passerini reaction is a classic example of an MCR, where an isocyanide, an aldehyde (or ketone), and a carboxylic acid react to form an α-acyloxy carboxamide.

cluster_0 Passerini Three-Component Reaction Aldehyde Aldehyde Product α-Acyloxy Carboxamide Aldehyde->Product Carboxylic_Acid Carboxylic Acid Carboxylic_Acid->Product Isocyanide Isocyanide Isocyanide->Product

Caption: The convergent nature of the Passerini Multicomponent Reaction.

Protocol: Synthesis of a Tetrasubstituted Pyrazole Library via MCR

This protocol details the synthesis of a library of tetrasubstituted pyrazoles, a scaffold with a broad range of biological activities, through a four-component reaction.

Step 1: Reaction Setup

  • In a microwave vial, combine ethyl acetoacetate (1.0 eq), hydrazine hydrate (1.0 eq), benzaldehyde (1.0 eq), and malononitrile (1.0 eq).

  • Add ethanol (2 mL) as the solvent.

Step 2: Reaction Execution

  • Seal the vial and place it in a microwave reactor.

  • Heat the reaction mixture to 100 °C for 15 minutes under microwave irradiation.

Step 3: Workup and Purification

  • Cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Collect the solid product by filtration and wash with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or flash column chromatography.

Table 3: Representative Examples of the Four-Component Pyrazole Synthesis

EntryAldehydeβ-KetoesterYield (%)
14-ChlorobenzaldehydeEthyl acetoacetate92
22-NaphthaldehydeMethyl acetoacetate88
3Furan-2-carbaldehydeEthyl benzoylacetate85

Conclusion: Building the Future of Medicine, One Scaffold at a Time

The synthesis of complex molecular scaffolds is a dynamic and evolving field that lies at the heart of innovative drug discovery. Strategies such as Diversity-Oriented Synthesis, C–H Functionalization, and Multicomponent Reactions provide powerful avenues for creating novel, three-dimensional structures with the potential to interact with biological targets in new and profound ways. By understanding the principles behind these approaches and mastering their practical application, researchers can significantly enhance their ability to generate high-quality lead compounds and ultimately contribute to the development of transformative new medicines.

References

  • Lima, L. M., & Barreiro, E. J. (2005). Bioisosterism: a useful strategy for molecular modification and drug design. Current medicinal chemistry, 12(1), 23-49.
  • Bemis, G. W., & Murcko, M. A. (1996). The properties of known drugs. 1. Molecular frameworks. Journal of medicinal chemistry, 39(15), 2887-2893.
  • Dömling, A., & Ugi, I. (2000). Multicomponent reactions with isocyanides.
  • Chen, D. Y. K., Youn, S. W., & Baran, P. S. (2009). Strategy-guided total synthesis of complex natural products. Current opinion in chemical biology, 13(5-6), 657-668.
  • Schreiber, S. L. (2000). Target-oriented and diversity-oriented organic synthesis in drug discovery. Science, 287(5460), 1964-1969.
  • Burke, M. D., & Schreiber, S. L. (2004). A planning strategy for diversity-oriented synthesis.
  • Wencel-Delord, J., Dröge, T., Liu, F., & Glorius, F. (2011). Towards mild metal-catalyzed C–H bond activation. Chemical Society Reviews, 40(9), 4740-4761.
  • Spandl, R. J., & Spring, D. R. (2008). Diversity-oriented synthesis. Chemical Society Reviews, 37(8), 1645-1658.
  • Schreiber, S. L. (2009). Organic synthesis from the perspective of diversity-oriented synthesis. Journal of Organic Chemistry, 74(15), 5275-5285.
  • Orru, R. V. A., & de Greef, M. (2003). Recent advances in solution-phase combinatorial and parallel synthesis. Synthesis, 2003(10), 1471-1499.
  • Hu, Y., Stumpfe, D., & Bajorath, J. (2016). Computational exploration of molecular scaffolds in medicinal chemistry. Journal of medicinal chemistry, 59(9), 4062-4076.
  • Taylor, R. D., MacCoss, M., & Lawson, A. D. (2014). Rings in drugs. Journal of medicinal chemistry, 57(15), 5845-5859.
  • C-H Bond Functionalization in Complex Organic Synthesis. Department of Chemistry and Chemical Biology, Harvard University. Retrieved from [Link]

  • Diversity-Oriented Synthesis as a Tool for Chemical Genetics. (2013). Molecules, 18(7), 7933-7967.
  • C-H Activation Reactions. Mettler Toledo. Retrieved from [Link]

  • McMurray, L., O'Hara, F., & Gaunt, M. J. (2011). Recent developments in natural product synthesis using C–H activation. Chemical Society Reviews, 40(4), 1885-1898.
  • Multicomponent reactions (MCRs) yielding medicinally relevant rings: a recent update and chemical space analysis of the scaffolds. (2025). RSC Advances.
  • Scaffold Diversity Synthesis and Its Application in Probe and Drug Discovery. (2016).
  • Diversity-oriented synthesis; a challenge for synthetic chemists. (2004).
  • Diversity Oriented Synthesis. (2007). YouTube. Retrieved from [Link]

  • Advancing the logic of chemical synthesis: C–H activation as strategic and tactical disconnections for C–C bond construction. (2017). Beilstein Journal of Organic Chemistry, 13, 2254-2274.
  • Diversity-Oriented Synthetic Strategies Applied to Cancer Chemical Biology and Drug Discovery. (2018). Molecules, 23(6), 1433.
  • Fragment-based lead discovery. Wikipedia. Retrieved from [Link]

  • Combinatorial Chemistry in Drug Discovery. (2017). Methods in molecular biology, 1523, 1-17.
  • Combinatorial chemistry. Wikipedia. Retrieved from [Link]

  • Researchers synthesize a complex molecule using a novel strategy. (2024). Tech Explorist. Retrieved from [Link]

  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. (2005).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for the synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. This guide is designed for researchers, scientists, and dru...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this synthesis. We will move beyond simple step-by-step protocols to explain the causality behind experimental choices, ensuring a robust and reproducible process.

The synthesis of this valuable carbamate intermediate is typically accomplished in a two-step sequence:

  • Step 1: Grignard Reaction: Formation of the tertiary alcohol, 2-(4-bromophenyl)propan-2-ol, from 4-bromoacetophenone.

  • Step 2: Ritter Reaction: Acid-catalyzed reaction of the tertiary alcohol with a nitrile to form the N-substituted carbamate.[1][2]

This guide is structured to address common issues encountered in each step, providing troubleshooting solutions and answers to frequently asked questions.

Part 1: Synthesis of 2-(4-bromophenyl)propan-2-ol via Grignard Reaction

The formation of the tertiary alcohol intermediate is a cornerstone of this synthesis. It involves the nucleophilic addition of a methylmagnesium halide (a Grignard reagent) to the carbonyl group of 4-bromoacetophenone.[3] Success hinges on the careful preparation and handling of the highly reactive Grignard reagent.

Experimental Workflow: Grignard Reaction

G cluster_prep Reagent & Glassware Preparation cluster_grignard Grignard Reagent Formation cluster_addition Addition to Ketone cluster_workup Workup & Isolation prep_glass Flame-dry all glassware under vacuum prep_mg Activate Mg turnings (e.g., with iodine) prep_solvent Use anhydrous diethyl ether or THF start_grignard Add MeI or MeBr to Mg in ether initiate Initiate reaction (gentle heating may be needed) start_grignard->initiate maintain Maintain reflux by controlled addition initiate->maintain complete_grignard Stir until Mg is consumed maintain->complete_grignard dissolve_ketone Dissolve 4-bromoacetophenone in anhydrous ether add_ketone Add ketone solution dropwise at 0 °C dissolve_ketone->add_ketone react Allow to warm to RT and stir add_ketone->react quench Quench with cold sat. aq. NH4Cl extract Extract with ether quench->extract dry Dry organic layer (Na2SO4 or MgSO4) extract->dry purify Purify by column chromatography or recrystallization dry->purify

Caption: Workflow for the Grignard synthesis of 2-(4-bromophenyl)propan-2-ol.

Troubleshooting Guide: Grignard Reaction
Problem IDIssueProbable Cause(s)Recommended Solution(s)
GR-01 Reaction fails to initiate. 1. Moisture: Presence of water in glassware or solvent quenches the reaction.[4] 2. Inactive Magnesium: The surface of the magnesium turnings is oxidized (MgO layer).1. Ensure Anhydrous Conditions: Flame-dry all glassware under vacuum immediately before use. Use freshly opened or distilled anhydrous solvents (diethyl ether or THF).[4] 2. Activate Magnesium: Gently crush the magnesium turnings in a mortar and pestle. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium suspension to etch the surface and expose fresh metal.
GR-02 Low yield of tertiary alcohol. 1. Incomplete Grignard Formation: See GR-01. 2. Side Reactions: The Grignard reagent can act as a base, causing enolization of the ketone, or as a reducing agent.[3] 3. Wurtz Coupling: Formation of biphenyl-type impurities from the reaction of the Grignard reagent with unreacted aryl halide.1. Optimize Formation: Ensure the Grignard reagent is fully formed before adding the ketone. 2. Control Temperature: Add the ketone solution slowly at a low temperature (0 °C) to favor nucleophilic addition over side reactions.[5] 3. Slow Addition: Add the alkyl halide slowly during Grignard formation to maintain a low concentration and minimize coupling.
GR-03 Aqueous workup is problematic (emulsions, precipitates). 1. Formation of Magnesium Salts: Magnesium hydroxides and salts can form thick precipitates that are difficult to handle.[5]1. Use Ammonium Chloride: Quench the reaction by slowly adding it to a cold, saturated aqueous solution of ammonium chloride (NH₄Cl).[6] This buffered solution helps dissolve the magnesium salts more effectively than pure water. 2. Acidic Workup (Caution): A dilute acid like HCl can be used, but this may promote side reactions of the tertiary alcohol (e.g., elimination).[5]
Frequently Asked Questions (FAQs): Grignard Reaction

Q1: Why are anhydrous conditions so critical for this reaction? A: Grignard reagents are extremely strong bases. They will readily react with any acidic proton, including those from water, alcohols, or even terminal alkynes.[4][7] This "quenching" reaction consumes the Grignard reagent, converting it into an alkane and preventing it from reacting with the ketone, which drastically lowers the yield.[4]

Q2: What is the mechanism of the Grignard reaction? A: The reaction proceeds through a nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic carbonyl carbon of the ketone. This forms a magnesium alkoxide intermediate. During the aqueous workup, this intermediate is protonated to yield the final tertiary alcohol.[3]

Caption: Mechanism of the Grignard reaction to form the tertiary alcohol.

Part 2: Synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate via Ritter Reaction

The Ritter reaction is a powerful method for converting tertiary alcohols into N-substituted amides.[8] The reaction proceeds by generating a stable carbocation from the alcohol in a strongly acidic medium, which is then trapped by a nitrile. Subsequent hydrolysis of the resulting nitrilium ion yields the final product.[2][9]

Optimized Protocol: Ritter Reaction
  • Setup: In a flask equipped with a stir bar and under a nitrogen atmosphere, dissolve 2-(4-bromophenyl)propan-2-ol (1.0 equiv) in tert-butyl nitrile (which can act as both reagent and solvent).

  • Acid Addition: Cool the mixture to 0 °C in an ice bath. Slowly add concentrated sulfuric acid (e.g., 2.0 equiv) dropwise, ensuring the internal temperature does not rise significantly.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture over crushed ice. Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate solution or dilute sodium hydroxide until the pH is ~7-8.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Troubleshooting Guide: Ritter Reaction
Problem IDIssueProbable Cause(s)Recommended Solution(s)
RR-01 Low yield of carbamate. 1. Incomplete Carbocation Formation: Insufficient acid strength or concentration.[1] 2. Elimination Side Reaction: The tertiary carbocation can lose a proton to form an alkene, a common side reaction.1. Use a Strong Acid: Concentrated sulfuric acid or trifluoroacetic acid are effective. Ensure the correct stoichiometry is used.[2] 2. Control Temperature: Running the reaction at a lower temperature (0 °C to RT) can disfavor the elimination pathway, which typically has a higher activation energy.
RR-02 Reaction stalls or is incomplete. 1. Insufficient Acid Catalyst: The acid is catalytic but is often used in stoichiometric amounts to drive the reaction. 2. Steric Hindrance: Sterically hindered nitriles may react more slowly.1. Increase Acid Loading: A slight excess of the strong acid can help drive the reaction to completion. 2. Increase Reaction Time/Temperature: If the reaction is clean but slow, consider extending the reaction time or gently warming the mixture (e.g., to 40 °C), while monitoring for byproduct formation.
RR-03 Product is contaminated with starting alcohol. 1. Incomplete Reaction: See RR-02. 2. Premature Quenching: Adding the workup solution before the reaction is complete.1. Monitor Reaction: Ensure the reaction has gone to completion via TLC or LC-MS before initiating the workup. 2. Purification: The starting alcohol can usually be separated from the more polar carbamate product by silica gel chromatography.
Frequently Asked Questions (FAQs): Ritter Reaction

Q1: What is the mechanism of the Ritter reaction? A: The mechanism involves three key steps:

  • Carbocation Formation: The alcohol is protonated by the strong acid, and the subsequent loss of a water molecule generates a stable tertiary carbocation.[2][8]

  • Nucleophilic Attack: The lone pair on the nitrogen atom of the nitrile attacks the carbocation, forming a highly electrophilic nitrilium ion intermediate.[9]

  • Hydrolysis: During the reaction or upon aqueous workup, a water molecule attacks the nitrilium ion. After deprotonation and tautomerization, the final amide product is formed.[10]

G A Tertiary Alcohol (R₃C-OH) B Protonated Alcohol (R₃C-OH₂⁺) A->B + H⁺ C Tertiary Carbocation (R₃C⁺) B->C - H₂O E Nitrilium Ion [R₃C-N≡C-R']⁺ C->E + R'-C≡N (from D) D Nitrile (R'-C≡N) G Protonated Imidate [R₃C-N=C(OH₂)-R']⁺ E->G + H₂O (from F) F Water (H₂O) H Final Amide Product (R₃C-NH-C(=O)-R') G->H - 2H⁺

Caption: Simplified mechanism of the acid-catalyzed Ritter Reaction.

Q2: Why is a tertiary or benzylic alcohol required for this reaction? A: The Ritter reaction proceeds via a carbocation intermediate. Tertiary and benzylic alcohols are used because they form relatively stable carbocations under acidic conditions.[8][11] Primary alcohols do not form stable enough carbocations and will not typically undergo this reaction.[9]

Q3: Can I use other carbamoylating agents instead of a nitrile? A: Yes, while the Ritter reaction is a classic approach, other methods can form the target carbamate. For instance, the tertiary alcohol could be reacted with tert-butyl isocyanate in the presence of a suitable catalyst. Alternatively, the alcohol could be converted to an amine (e.g., via a Ritter reaction with HCN followed by reduction), which is then protected with di-tert-butyl dicarbonate (Boc₂O). However, the direct Ritter reaction with tert-butyl nitrile is often more atom-economical.

References
  • ChemBK. (2024, April 9). 2-(4-BROMOPHENYL)PROPAN-2-OL. [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Reactions of 4-substituted-2′-halogenoacetophenones with Grignard reagents. RSC Publishing. [Link]

  • Wikipedia. (n.d.). Ritter reaction. [Link]

  • Organic Chemistry Portal. (n.d.). Ritter Reaction. [Link]

  • NROChemistry. (n.d.). Ritter Reaction. [Link]

  • Filo. (2025, September 9). Predict the product of the following reaction: Reactant: 4-bromoacetophe... [Link]

  • ResearchGate. (2021, January 1). Preparation of Optically Enriched Tertiary Alcohols from Grignard Reagents. [Link]

  • OpenOChem Learn. (n.d.). Ritter Reaction. [Link]

  • Organic Chemistry Portal. (2019, November 1). Ritter Reaction PDF. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. [Link]

  • StudyRaid. (2025, March 15). Understand grignard-Based Routes to Acetophenone. [Link]

  • National Institutes of Health (NIH). (2020, November 26). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. [Link]

  • PubChem. (n.d.). 2-(4-bromophenyl)propan-2-yl N-tert-butylcarbamate. [Link]

  • YouTube. (2018, February 17). Using the Grignard Reaction to Make Tertiary alcohols. [Link]

Sources

Optimization

Technical Support Center: Purification of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the purification of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. This guide is designed to provide in-depth...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the purification of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to assist you in your experimental work. As Senior Application Scientists, we have structured this guide to address common challenges with practical, field-proven solutions.

Understanding the Compound

Tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is a carbamate derivative often used as an intermediate in organic synthesis. Its purification can be challenging due to the presence of various potential impurities from its synthesis. The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions but is sensitive to acidic conditions.[1]

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate?

The most common and effective purification techniques for this compound include:

  • Recrystallization: This is a highly effective method for obtaining high-purity solid compounds. It involves dissolving the impure solid in a suitable solvent at an elevated temperature and allowing it to cool, which causes the desired compound to crystallize while impurities remain in solution.[2]

  • Flash Column Chromatography: This technique is widely used to separate the target compound from impurities based on their differential adsorption to a stationary phase, typically silica gel.[2][3]

  • Acid-Base Extraction: This liquid-liquid extraction technique can be useful for separating acidic or basic impurities from the neutral carbamate product by adjusting the pH to alter their solubility in aqueous and organic phases.[2]

Q2: My carbamate appears to be degrading during purification. What are the likely causes?

Carbamates, particularly those with a Boc protecting group, can be susceptible to degradation. Key factors include:

  • pH: The Boc group is readily cleaved under acidic conditions.[1][4] It is crucial to maintain a neutral or slightly basic pH during purification to prevent hydrolysis.

  • Temperature: Elevated temperatures can accelerate the degradation of carbamates.[2] It is advisable to perform purification steps at lower temperatures when possible.

  • Strong Acids: Exposure to strong acids, even catalytic amounts, can lead to the removal of the Boc group, resulting in the formation of the corresponding free amine.

Q3: I'm observing significant streaking of my compound during Thin Layer Chromatography (TLC) analysis. What could be the issue?

Streaking on a TLC plate is a common issue when dealing with amine-containing compounds or their protected analogues. The primary cause is often the interaction between the basic amine functionality (even when protected) and the acidic silanol groups on the silica gel surface.[5][6] This can lead to poor separation and inaccurate Rf values. To mitigate this, you can add a small amount of a volatile base, such as triethylamine (Et3N) (e.g., 0.5-1%), to the developing solvent.[7][8]

Troubleshooting Guides

Issue 1: Low Recovery After Column Chromatography

Low recovery of the target compound after flash chromatography is a frequent problem. This troubleshooting guide will help you diagnose and resolve the issue.

Troubleshooting Workflow

LowRecovery start Start: Low Recovery check_stability Is the compound stable on silica gel? start->check_stability streak_tlc Does the compound streak on TLC? check_stability->streak_tlc Yes optimize_eluent Is the eluent system optimized? check_stability->optimize_eluent No add_base Add 0.5-1% Et3N to the eluent. streak_tlc->add_base Yes use_neutral_silica Consider using neutralized or amine-functionalized silica. streak_tlc->use_neutral_silica Persistent Streaking add_base->optimize_eluent use_neutral_silica->optimize_eluent check_solubility Is the crude material fully dissolved before loading? dry_load Perform dry loading of the sample. check_solubility->dry_load No end End: Improved Recovery check_solubility->end Yes dry_load->end optimize_eluent->check_solubility Yes gradient_elution Use a gradient elution from a non-polar to a more polar solvent system. optimize_eluent->gradient_elution No gradient_elution->check_solubility Recrystallization start Start: Poor Recrystallization oiling_out Does the compound 'oil out' instead of crystallizing? start->oiling_out slow_cooling Allow the solution to cool slowly to room temperature before placing it in an ice bath. oiling_out->slow_cooling Yes low_purity Is the purity of the recrystallized material still low? oiling_out->low_purity No solvent_screen Perform a solvent screen with a variety of solvents of different polarities. solvent_screen->low_purity seed_crystal Introduce a seed crystal to induce crystallization. slow_cooling->seed_crystal seed_crystal->solvent_screen hot_filtration Perform a hot filtration to remove insoluble impurities. low_purity->hot_filtration Yes end End: High Purity Crystals low_purity->end No second_recrystallization Consider a second recrystallization from a different solvent system. hot_filtration->second_recrystallization second_recrystallization->end

Sources

Troubleshooting

Common side products in the synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

Technical Support Center: Synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate Welcome to the technical support guide for the synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. This resource is desig...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

Welcome to the technical support guide for the synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently encountered side products in this specific N-Boc protection reaction, providing troubleshooting advice and detailed protocols grounded in established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate?

The most common and efficient method for this synthesis is the N-tert-butoxycarbonylation (Boc protection) of the primary amine, 2-(4-bromophenyl)propan-2-amine. This reaction involves the nucleophilic attack of the amine onto an electrophilic Boc-donating reagent, most commonly di-tert-butyl dicarbonate ((Boc)₂O).[1][2] The reaction is typically performed in the presence of a non-nucleophilic base to neutralize the acidic byproducts.

Q2: Why do side products form during this Boc protection?

Side product formation is often multifactorial, stemming from the reactivity of the reagents, the stability of intermediates, and the specific reaction conditions employed. Key factors include:

  • Over-reaction: The protected product itself can sometimes react further.

  • Competing Reaction Pathways: The starting amine or the Boc-reagent can undergo alternative reactions like elimination or decomposition.[3]

  • Reagent Purity: Impurities in the starting amine or solvents can lead to unexpected byproducts.

  • Reaction Conditions: Temperature, solvent polarity, and choice of base can significantly influence reaction selectivity and favor side reactions.[4]

Q3: What are the most critical parameters to control during the synthesis?

To maximize yield and purity, the following parameters require careful control:

  • Stoichiometry: A slight excess (1.05-1.2 equivalents) of (Boc)₂O is typical to ensure full conversion of the amine.[5] Using a large excess can promote the formation of di-Boc byproducts, although this is less common with sterically hindered amines.

  • Temperature: The reaction is exothermic. It is crucial to control the temperature, often by adding the (Boc)₂O solution slowly at a reduced temperature (e.g., 0-5 °C), before allowing it to warm to room temperature.[5] Elevated temperatures can accelerate side reactions.[6]

  • Choice of Base and Solvent: A non-nucleophilic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is preferred to avoid competing reactions. The solvent should be aprotic and inert, such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile, to ensure solubility of all components.[1][2]

Troubleshooting Guide: Common Side Products & Solutions

This section addresses specific impurities you may observe in your reaction mixture by techniques such as LC-MS, TLC, or NMR spectroscopy.

Problem 1: Presence of a high molecular weight byproduct identified as the N,N-di-Boc adduct.
  • Identification: A mass peak corresponding to [M+H]⁺ at approximately 414/416 Da (for Br isotopes) and the appearance of two t-butyl signals in the ¹H NMR spectrum.

  • Causality (The "Why"): While the starting amine is sterically hindered, aggressive reaction conditions can lead to double addition. This occurs when the initially formed carbamate is deprotonated by a strong base, and the resulting anion attacks a second molecule of (Boc)₂O. The use of highly nucleophilic catalysts like 4-(dimethylamino)pyridine (DMAP) at high concentrations can particularly facilitate this pathway.[3][7]

  • Solution:

    • Reduce Reagent Stoichiometry: Use no more than 1.1 equivalents of (Boc)₂O.

    • Avoid Strong Catalysts: For this substrate, a catalyst like DMAP is often unnecessary and can be detrimental. If used, it should be in strictly catalytic amounts (1-5 mol%).

    • Temperature Control: Maintain the reaction temperature below 25 °C.

Problem 2: A non-polar impurity is observed with a mass consistent with 2-(4-bromophenyl)prop-1-ene.
  • Identification: A mass peak corresponding to [M+H]⁺ at approximately 197/199 Da. In the ¹H NMR, this impurity would show characteristic vinyl proton signals.

  • Causality (The "Why"): This impurity typically does not form during the Boc protection itself. Instead, it is often a pre-existing impurity in the 2-(4-bromophenyl)propan-2-amine starting material. The synthesis of this amine precursor can involve steps where elimination is a competing side reaction. Since the alkene lacks a nucleophilic amine group, it does not react and is carried through the process.

  • Solution:

    • Analyze Starting Material: Always check the purity of the starting amine by GC-MS or NMR before use.

    • Purify the Amine: If the alkene impurity is present, purify the 2-(4-bromophenyl)propan-2-amine via distillation or column chromatography before proceeding with the Boc protection.

    • Purification of Final Product: This non-polar impurity is generally easy to separate from the more polar carbamate product via standard silica gel chromatography.

Problem 3: Significant unreacted starting amine remains despite using excess (Boc)₂O.
  • Identification: A mass peak for the starting amine ([M+H]⁺ at 214/216 Da) and a corresponding spot on a TLC plate (visualized with ninhydrin).

  • Causality (The "Why"): This issue points to insufficient reaction activation or reagent degradation.

    • Inactive (Boc)₂O: Di-tert-butyl dicarbonate can slowly hydrolyze upon exposure to atmospheric moisture.

    • Insufficient Base: If an insufficient amount of base is used, the reaction mixture can become acidic from the formation of tert-butoxycarboxylic acid, which can protonate the starting amine, rendering it non-nucleophilic.

    • Steric Hindrance: The tertiary nature of the carbon atom adjacent to the amine group presents significant steric hindrance, slowing down the reaction rate compared to less hindered primary amines.

  • Solution:

    • Verify Reagent Quality: Use a fresh bottle of (Boc)₂O or one that has been stored properly under an inert atmosphere.

    • Ensure Adequate Base: Use at least 1.1-1.5 equivalents of a tertiary amine base like TEA or DIPEA.

    • Increase Reaction Time: For sterically hindered amines, the reaction may require longer stirring at room temperature (e.g., 12-24 hours) to proceed to completion. Monitor progress by TLC or LC-MS.

Summary of Potential Side Products
Impurity/Side ProductChemical NameMolecular Weight ( g/mol )Common Analytical Signature
Di-Boc Adduct Di-tert-butyl (2-(4-bromophenyl)propan-2-yl)imidodicarbonate413.33MS: [M+H]⁺ at 414/416. NMR: Two distinct t-butyl signals.
Alkene 1-Bromo-4-(prop-1-en-2-yl)benzene197.07MS: [M+H]⁺ at 197/199. NMR: Vinyl proton signals (~5-5.5 ppm).
Starting Amine 2-(4-bromophenyl)propan-2-amine214.10MS: [M+H]⁺ at 214/216. TLC: Ninhydrin-positive spot.

Visualizing the Reaction Pathways

The following diagram illustrates the desired reaction pathway and the formation of the key side product, the di-Boc adduct.

Synthesis_Pathways cluster_reactants Reactants Amine 2-(4-bromophenyl)propan-2-amine Product tert-Butyl 2-(4-bromophenyl) propan-2-ylcarbamate (Desired Product) Amine->Product + (Boc)₂O + Base Boc2O (Boc)₂O Boc2O->Product Intermediate Anionic Carbamate Intermediate Product->Intermediate + Base - H⁺ SideProduct N,N-di-Boc Adduct (Side Product) Base Base (e.g., TEA) Intermediate->SideProduct + (Boc)₂O

Caption: Reaction scheme for Boc protection and side product formation.

Experimental Protocols

Protocol 1: Synthesis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

This protocol is a standard laboratory-scale procedure and should be adapted based on in-process controls.

Materials:

  • 2-(4-bromophenyl)propan-2-amine (1.0 eq)

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

  • Triethylamine (TEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • In a round-bottom flask under an inert atmosphere (N₂ or Argon), dissolve 2-(4-bromophenyl)propan-2-amine in anhydrous DCM (approx. 0.2 M concentration).

  • Add triethylamine to the solution and stir for 5 minutes at room temperature.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Dissolve di-tert-butyl dicarbonate in a minimal amount of anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction for 12-18 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexane) or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1M HCl (to remove excess TEA), saturated NaHCO₃ solution (to remove acidic byproducts), and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column using a suitable solvent system. A gradient elution is often effective, starting with a non-polar solvent like Hexane and gradually increasing the polarity with Ethyl Acetate (e.g., starting from 2% EtOAc in Hexane and increasing to 15% EtOAc).

  • Load the adsorbed crude product onto the column.

  • Elute the column, collecting fractions and monitoring by TLC. The non-polar alkene impurity will elute first, followed by the desired product. Unreacted amine and other polar impurities will elute last or remain on the column.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate.

References

  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of tert-Butyl (3-aminopropyl)carbamate.
  • BenchChem. (2025). An In-depth Technical Guide to the Physical and Chemical Properties of tert-Butyl Carbamate.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Available at: [Link]

  • Turecek, F. (2012). Protonation Sites and Dissociation Mechanisms of t-Butylcarbamates in Tandem Mass Spectrometric Assays for Newborn Screening. Journal of The American Society for Mass Spectrometry. Available at: [Link]

  • Li, B., et al. (2006). Aqueous phosphoric acid as a mild reagent for deprotection of tert-butyl carbamates, esters, and ethers. The Journal of Organic Chemistry. Available at: [Link]

  • Chuchani, G., et al. (2008). Joint theoretical and experimental study of the gas-phase elimination kinetics of tert-butyl ester of carbamic, N,N-dimethylcarbamic, N-hydroxycarbamic acids and 1-(tert-butoxycarbonyl)-imidazole. ResearchGate. Available at: [Link]

  • Berredjem, M., et al. (2012). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. ISRN Organic Chemistry. Available at: [Link]

  • Thorne, M. P. (1978). Kinetic hydrogen isotope effects in the thermal decomposition of t-butyl N-p-tolylcarbamates. ResearchGate. Available at: [Link]

  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Advances. Available at: [Link]

  • Reddit. (2024). Why is boc stable to hydrolysis under basic conditions? r/OrganicChemistry. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). tert-Butyl esters. Available at: [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Quality Control and Analytical Methods for tert-Butyl Carbamate Intermediates in Pharmaceutical Manufacturing. Available at: [Link]

  • Google Patents. (n.d.). CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubChem. (n.d.). 2-(4-bromophenyl)propan-2-yl N-tert-butylcarbamate. Available at: [Link]

  • Al-Qirim, T., et al. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. MDPI. Available at: [Link]

  • Imperial College London. (2022). (S2) tert-Butyl (2-(4-bromophenyl)propan-2-yl)carbamate. Available at: [Link]

  • Organic Syntheses. (n.d.). (2-Aminoethyl)carbamic acid tert-butyl ester. Available at: [Link]

  • Google Patents. (n.d.). CN114805134A - Synthesis method of (1-hydroxypent-4-en-2-yl) carbamic acid tert-butyl ester.
  • S. S. Elmorsy, et al. (2007). Mild Deprotection of tert-Butyl Carbamates of NH-Heteroarenes under Basic Conditions. ResearchGate. Available at: [Link]

  • Organic Syntheses. (n.d.). Carbamic acid, tert-butyl ester. Available at: [Link]

  • Singh, P., et al. (2018). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Journal of Chemistry. Available at: [Link]

  • Kim, H., & Lee, D. (2023). Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Institutes of Health. Available at: [Link]

  • Al-Zoubi, R. M., et al. (2018). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate. MDPI. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of protected primary amines. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). tert-Butyl(3-cyano-4,6-dimethylpyridin-2-yl)carbonate as a green and chemoselective N-tert-butoxycarbonylation reagent. Available at: [Link]

  • Grehn, L., & Ragnarsson, U. (2001). ChemInform Abstract: Synthetic Methods. Part 51. Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. Available at: [Link]

  • Grehn, L., & Ragnarsson, U. (2000). Di-tert-butyl Dicarbonate and 4-(Dimethylamino)pyridine Revisited. Their Reactions with Amines and Alcohols. ResearchGate. Available at: [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance with tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

Welcome to the technical support center for tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this steri...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this sterically demanding building block. The unique structure of this compound, featuring a quaternary carbon center adjacent to the aryl bromide and a bulky tert-butyloxycarbonyl (Boc) protecting group, presents significant challenges in common synthetic transformations. This resource provides in-depth troubleshooting advice, validated protocols, and mechanistic insights to help you overcome these hurdles and achieve your synthetic goals.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura cross-coupling reaction with tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is failing or resulting in very low yields. What is the underlying issue?

A: The primary cause of poor reactivity is severe steric hindrance around the C-Br bond. The molecule's 2-(tert-butoxycarbonylamino)propan-2-yl substituent creates a congested environment that significantly impedes the rate-determining oxidative addition step in the palladium catalytic cycle.[1][2] The bulky catalyst complex struggles to approach and insert into the aryl-bromide bond, leading to slow or non-existent reaction.

Below is a logical workflow for addressing this challenge.

G cluster_0 Problem Identification cluster_1 Primary Cause Analysis cluster_2 Solution Pathway cluster_3 Key Experimental Variables cluster_4 Outcome Start Low/No Yield in Cross-Coupling Cause Severe Steric Hindrance Impairs Oxidative Addition Start->Cause Why? Strategy Employ Highly Active Catalyst System Cause->Strategy How to overcome? Ligand Bulky, Electron-Rich Monophosphine Ligands (e.g., Buchwald type) Strategy->Ligand Optimize Ligand Catalyst Use Pd(0) Precatalyst or generate in situ Strategy->Catalyst Optimize Precatalyst Base Non-coordinating, strong base (e.g., K3PO4, Cs2CO3) Strategy->Base Optimize Base Solvent Anhydrous, Aprotic Polar (e.g., Dioxane, Toluene) Strategy->Solvent Optimize Solvent Success Successful C-C Bond Formation Solvent->Success Leads to

Caption: Troubleshooting workflow for hindered cross-coupling.
Q2: What specific catalyst systems and conditions are recommended for achieving successful Suzuki-Miyaura coupling with this substrate?

A: To overcome the high activation barrier, you must employ a catalyst system known for high activity with sterically demanding substrates. This typically involves palladium precatalysts paired with bulky, electron-rich biaryl monophosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[3][4][5][6][7] These ligands promote the crucial oxidative addition step and facilitate reductive elimination.

The choice of ligand is critical. Ligands with large, flexible steric profiles can create a highly active, coordinatively unsaturated Pd(0) species necessary for the reaction.[3]

Catalyst/Ligand SystemRecommended BaseSolventTemperature (°C)Key Advantages & Considerations
Pd₂(dba)₃ / SPhos K₃PO₄ or Cs₂CO₃Toluene/H₂O or Dioxane/H₂O80-110Excellent for many hindered substrates. SPhos is a go-to ligand for difficult couplings.
Pd(OAc)₂ / XPhos K₃PO₄t-BuOH or Dioxane100-110XPhos is more sterically demanding than SPhos and can be effective for extremely hindered systems.[8]
(t-Bu₃P)₂Pd K₃PO₄Dioxane100This is a commercially available, highly active catalyst that requires no additional ligand.[9]
Pd-NHC Complexes t-BuOKDioxane80-100NHC ligands offer strong σ-donation and steric bulk, showing high efficiency even at low catalyst loadings.[3]
  • Reagent Preparation: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (1.0 equiv), the desired arylboronic acid (1.5 equiv), and potassium phosphate (K₃PO₄, 3.0 equiv).

  • Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd₂(dba)₃, 1-2 mol%) and the phosphine ligand (e.g., SPhos, 2-4 mol%). Add this mixture to the Schlenk flask.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene, 0.1 M concentration relative to the aryl bromide) and degassed water (if using a two-phase system, typically 10-20% v/v of the organic solvent).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. Due to steric hindrance, reactions may require extended times (12-24 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

G Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition ArPdBr Ar-Pd(II)(Br)L OxAdd->ArPdBr Transmetal Transmetalation ArPdAr Ar-Pd(II)-Ar'L Transmetal->ArPdAr RedElim Reductive Elimination RedElim->Pd0 Product Ar-Ar' RedElim->Product ArBr Ar-Br ArBr->OxAdd Boronic Ar'-B(OR)₂ Boronic->Transmetal Base Base Base->Transmetal Hindrance Hindrance->OxAdd

Caption: Suzuki-Miyaura cycle highlighting the hindered step.
Q3: I need to perform a Buchwald-Hartwig amination. What adjustments are necessary for this substrate?

A: The Buchwald-Hartwig amination faces the same steric challenges as Suzuki coupling.[10][11] Success requires highly active catalyst systems, often from later "generations" of Buchwald ligands, which are specifically designed for coupling unactivated or hindered aryl chlorides and bromides.[8][11]

Key Recommendations:

  • Ligand Choice: Use bulky, electron-rich dialkylbiaryl phosphine ligands like XPhos or RuPhos. These have proven effective for coupling hindered substrates.[8]

  • Base Selection: A strong, non-nucleophilic base is crucial. Sodium tert-butoxide (NaOt-Bu) is the most common and effective base for these reactions.

  • Catalyst Loading: Due to the challenging nature of the substrate, you may need to use a higher catalyst loading (2-5 mol %) than for less hindered systems.

  • Amine Scope: Be aware that coupling with already bulky secondary amines will be extremely difficult. Primary amines and anilines are more likely to be successful coupling partners.[12][13]

Q4: How should I approach the deprotection of the Boc group, and what are the potential side reactions?

A: Boc deprotection is typically achieved under acidic conditions. The primary concern with this specific substrate is the generation of a reactive tert-butyl cation intermediate.[14] This cation can act as an electrophile and cause an unwanted Friedel-Crafts alkylation on the electron-rich aromatic ring of your starting material or product, leading to a significant byproduct.

To mitigate this risk, the use of a "scavenger" is highly recommended. [15] Scavengers are reagents that rapidly and irreversibly trap the tert-butyl cation.

Deprotection MethodConditionsScavenger (equiv.)Pros & Cons
Standard TFA Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) (1:1 v/v), RT, 1-4hTriisopropylsilane (TIS), 1.1-1.5 equivPros: Fast, reliable, common. Cons: Harsh acid, can cleave other acid-labile groups. Scavenger is essential.[15]
HCl in Dioxane 4M HCl in 1,4-Dioxane, RT, 1-12hAnisole or Water, 1.5-2.0 equivPros: Common alternative to TFA.[15] Cons: Dioxane is a regulated solvent. Reaction can be slower.
Mild Oxalyl Chloride Oxalyl Chloride (3 equiv) in Methanol, RT, 1-4hN/A (mechanism avoids free cation)Pros: Very mild, tolerant of some acid-labile esters.[16][17][18] Cons: Reagent is toxic and moisture-sensitive.
  • Setup: Dissolve the Boc-protected substrate (1.0 equiv) in dichloromethane (DCM) in a round-bottom flask at room temperature.

  • Scavenger Addition: Add triisopropylsilane (TIS) (1.2 equiv) to the solution and stir for 5 minutes.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (10-20 equiv, or as part of a 50% v/v solution with DCM) to the flask. The reaction is often exothermic. An ice bath can be used for large-scale reactions.

  • Monitoring: Stir at room temperature for 1-4 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. Re-dissolve the residue in diethyl ether and treat with aqueous base (e.g., saturated NaHCO₃ solution) or 1M HCl to precipitate the amine salt, depending on the desired final form. Extract, dry, and concentrate to yield the deprotected amine.

G BocAmine R-NH-Boc ProtonatedBoc R-NH-Boc(H⁺) BocAmine->ProtonatedBoc + H⁺ Amine R-NH₂ ProtonatedBoc->Amine - CO₂ tBuCation tert-Butyl Cation (Reactive) ProtonatedBoc->tBuCation TrappedCation Trapped Cation (Inert) tBuCation->TrappedCation + Scavenger AlkylatedProduct Alkylated Byproduct tBuCation->AlkylatedProduct + Aromatic Ring (Side Reaction) Scavenger Scavenger (e.g., TIS)

Caption: Boc deprotection showing the role of a scavenger.

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250–4253. [Link]

  • Nti-Gyabaah, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(37), 22093–22099. [Link]

  • Nti-Gyabaah, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]

  • Sun, J., Jin, Z., Xie, N., Wang, H., & Gao, H. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Topics in Chemical & Material Engineering, 1(1), 24-26. [Link]

  • Li, C., Xiao, G., Zhao, Q., Liu, H., Wang, T., & Tang, W. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Chemical Communications, 50(22), 2940-2942. [Link]

  • Kim, H., & Lee, S. (2009). Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry, 74(23), 9124–9129. [Link]

  • Tang, W., et al. (2010). An Efficient Method for Sterically Demanding Suzuki-Miyaura Coupling Reactions. Angewandte Chemie International Edition, 49(31), 5879-5883. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides. [Link]

  • Nti-Gyabaah, J., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. [Link]

  • ResearchGate. (2025). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Request PDF. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Worrell, B. T., et al. (2022). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. ACS Catalysis, 12(1), 29-34. [Link]

  • Chemical-Suppliers.com. (n.d.). t-Butyl (2-(4-bromophenyl)propan-2-yl)carbamate | CAS 214973-83-8. [Link]

  • PubChem. (n.d.). 2-(4-bromophenyl)propan-2-yl N-tert-butylcarbamate. [Link]

  • Dorel, R., & Feringa, B. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society, 137(6), 2423–2431. [Link]

  • Dorel, R., Grugel, C. P., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Chemistry LibreTexts. (2023). Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. [Link]

  • Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

  • Denmark, S. E., Smith, R. C., Chang, W.-T. T., & Muhuhi, J. M. (2009). Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. Journal of the American Chemical Society, 131(8), 3104–3118. [Link]

  • KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • Khan Academy. (2013). Steric hindrance | Substitution and elimination reactions | Organic chemistry. YouTube. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Catalyst Loading for Coupling Reactions with tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate. This guide is designed for researchers, scientists, and prof...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing catalyst loading in cross-coupling reactions involving tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate. This guide is designed for researchers, scientists, and professionals in drug development to navigate the nuances of catalyst optimization, troubleshoot common issues, and enhance reaction efficiency. The question-and-answer format is structured to directly address the specific challenges you may encounter in your experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is a typical starting catalyst loading for a Suzuki-Miyaura or Buchwald-Hartwig coupling with an aryl bromide like tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate?

A1: For initial screening, a palladium catalyst loading of 1-2 mol% is a common starting point for aryl bromides.[1] Aryl bromides are generally more reactive than aryl chlorides but less reactive than aryl iodides in the oxidative addition step of the catalytic cycle.[2][3] This intermediate reactivity makes a 1-2 mol% loading a good balance between ensuring a reasonable reaction rate and minimizing catalyst cost and potential contamination of the final product with residual palladium.[3][4]

For more challenging substrates or when aiming for very high yields, starting at 2 mol% might be beneficial. Conversely, if the reaction is known to be facile, or for initial cost-saving measures on a larger scale, a loading of 0.5 mol% could be attempted.[5]

Q2: My reaction is showing low or no conversion. Should I immediately increase the catalyst loading?

A2: While increasing the catalyst loading might seem like a straightforward solution, it's often more effective to first investigate other reaction parameters. Low conversion can stem from several issues unrelated to the amount of catalyst. Before increasing the palladium concentration, consider the following:

  • Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, ensure your reaction conditions facilitate its reduction to the active Pd(0) species.[6][7] This reduction can be influenced by the choice of ligand, solvent, and even the amine coupling partner in Buchwald-Hartwig reactions.[1][8] Using a pre-formed Pd(0) source or a well-defined precatalyst can sometimes resolve this issue.[6][7]

  • Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and promoting the elementary steps of the catalytic cycle.[9][10] For sterically hindered substrates, bulky, electron-rich phosphine ligands are often necessary to facilitate oxidative addition and reductive elimination.[11][12] If your current ligand is not optimal, simply increasing the catalyst loading will be an inefficient solution.

  • Base and Solvent: The choice of base and solvent system is critical for both the stability of the catalyst and the solubility of the reactants.[13][14][15] For Suzuki reactions, an aqueous base is often required to facilitate transmetalation.[16] In Buchwald-Hartwig aminations, a strong, non-nucleophilic base is typically necessary.[1] Ensure your chosen base and solvent are appropriate for the specific coupling reaction and are of high purity (anhydrous and degassed).[6][16]

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen.[16] Ensure your reaction is performed under a properly maintained inert atmosphere (e.g., argon or nitrogen) and that all solvents and reagents have been adequately degassed.[6][16]

If these parameters have been optimized and conversion is still low, then a modest increase in catalyst loading (e.g., from 1 mol% to 2-3 mol%) can be explored.

Q3: I am observing significant formation of side products, such as homocoupling of the boronic acid (in Suzuki reactions) or debromination of my starting material. How can catalyst loading affect this?

A3: Side product formation is often indicative of an imbalance in the rates of the desired catalytic cycle versus undesired pathways. While catalyst loading can play a role, the ligand-to-metal ratio and reaction temperature are often more direct factors to investigate.

  • Homocoupling: In Suzuki reactions, homocoupling of the boronic acid can occur, especially in the presence of oxygen.[16] This is often a sign of catalyst deactivation or an inefficient transmetalation step. Optimizing the base and ensuring strictly anaerobic conditions is crucial. Lowering the reaction temperature might also disfavor this side reaction.

  • Debromination: This side reaction, also known as hydrodehalogenation, can occur when a hydride source is present. This can sometimes arise from the solvent or other reagents. While less directly tied to catalyst loading, a highly active but poorly selective catalyst system might exacerbate this issue. Screening different ligands can often identify a system that favors the desired cross-coupling over debromination.

Q4: How low can I realistically push the catalyst loading for a production-scale synthesis?

A4: The achievable catalyst loading depends heavily on the specific substrates and the robustness of the catalytic system. For industrial applications, catalyst loadings in the parts-per-million (ppm) range are highly desirable to minimize costs and reduce the burden of removing residual metal from the active pharmaceutical ingredient (API).[4][12]

To achieve ultra-low catalyst loadings (e.g., <0.1 mol%), a highly active and stable catalyst system is required. This often involves:

  • Highly Active Ligands: Specialized biarylphosphine ligands (e.g., SPhos, XPhos) have been developed to promote high turnover numbers and turnover frequencies, enabling reactions at very low catalyst loadings.[5][16]

  • Process Optimization: A thorough Design of Experiments (DoE) approach can help identify the optimal conditions (temperature, concentration, base, solvent) to maximize catalyst performance.[17]

  • Substrate Purity: At very low catalyst loadings, the reaction becomes highly sensitive to impurities in the starting materials, solvents, and reagents that could act as catalyst poisons.

It's important to note that while aryl bromides are suitable for low catalyst loadings, more challenging substrates like aryl chlorides often require higher loadings due to the stronger carbon-halogen bond.[3]

Experimental Protocols

Protocol 1: Screening for Optimal Catalyst Loading

This protocol outlines a general procedure for screening different catalyst loadings for a Suzuki-Miyaura coupling reaction with tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate.

Materials:

  • tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate

  • Arylboronic acid (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)

  • Ligand (e.g., SPhos, XPhos)

  • Base (e.g., K₂CO₃, K₃PO₄) (2.0 equivalents)

  • Solvent system (e.g., Toluene/Water, Dioxane/Water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Set up a parallel reaction block or a series of reaction vials.

  • To each vial, add tert-butyl 2-(4-bromophenyl)propan-2-ylcarbamate (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • In a separate glovebox or under an inert atmosphere, prepare stock solutions of the palladium precatalyst and ligand in the chosen organic solvent.

  • Add the appropriate volume of the catalyst/ligand stock solution to each reaction vial to achieve the desired catalyst loadings (e.g., 2.0 mol%, 1.0 mol%, 0.5 mol%, 0.1 mol%). Maintain a constant palladium-to-ligand ratio (typically 1:2).

  • Add the solvent system to each vial to achieve the desired reaction concentration.

  • Seal the vials and place them in the reaction block.

  • Heat the reaction to the desired temperature (e.g., 80-100 °C) and stir for a set period (e.g., 12-24 hours).

  • After the reaction is complete, cool the vials to room temperature.

  • Take an aliquot from each reaction, quench, and analyze by a suitable method (e.g., LC-MS, GC-MS, or ¹H NMR) to determine the conversion and yield for each catalyst loading.

Catalyst Loading (mol%)Conversion (%)Yield (%)Notes
2.0High conversion expected.
1.0Standard starting point.
0.5Good for cost-effective synthesis.
0.1Target for highly optimized processes.

Visualizing the Process

Catalytic Cycle of a Cross-Coupling Reaction

Catalytic Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd PdII Ar-Pd(II)(X)L_n OxAdd->PdII Transmetal Transmetalation (R-M) PdII->Transmetal PdII_R Ar-Pd(II)(R)L_n Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R (Product) RedElim->Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Troubleshooting Catalyst Loading Issues

Troubleshooting Flowchart Start Low Conversion Issue Check_Reagents Verify Reagent Purity & Inert Atmosphere Start->Check_Reagents Check_Conditions Optimize Ligand, Base, Solvent, Temperature Check_Reagents->Check_Conditions Increase_Loading Increase Catalyst Loading (e.g., 1% to 2%) Check_Conditions->Increase_Loading Re_evaluate Re-evaluate Reaction Outcome Increase_Loading->Re_evaluate Success Problem Solved Re_evaluate->Success Improved Failure Consult Further Literature/ Technical Support Re_evaluate->Failure No Improvement

Caption: Decision tree for troubleshooting low conversion in coupling reactions.

References

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes.
  • BenchChem. (2025). Troubleshooting common issues in palladium-catalyzed cross-coupling reactions. BenchChem.
  • Al-Masum, M., & Al-Ghamdi, A. (2020). Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. Molecules, 25(22), 5485.
  • Magano, J., & Dunetz, J. R. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1891–1914.
  • Evano, G., & Themé, B. (2011). Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. Chemical Reviews, 111(3), 1475–1519.
  • BenchChem. (n.d.). Technical Support Center: Optimization of Suzuki-Miyaura Reaction Conditions for Aryl Bromides. BenchChem.
  • BenchChem. (2025). Technical Support Center: Optimizing Buchwald-Hartwig Amination of Aryl Bromides. BenchChem.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 121(41), 9550–9561.
  • Wikipedia. (n.d.). Cross-coupling reaction. Wikipedia. Retrieved from [Link]

  • CovaSyn. (n.d.). Optimizing Suzuki Coupling Reactions. CovaSyn. Retrieved from [Link]

  • Smith, R. (2012). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online.
  • Ling, I. T., & Othman, N. S. (2023). A Mini Review on the Effects of Bases, Catalyst Loadings, Temperatures and Solvents in the Stille Cross-Coupling Reaction using. IKM Institut Kimia Malaysia.
  • Fantoni, T., Palladino, C., Grigolato, R., Muzzi, B., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.
  • Ghaffari, M., & Nolan, S. P. (2025). Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. r/chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Chemistry LibreTexts.
  • ResearchGate. (n.d.). Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. Retrieved from [Link]

  • Mondal, B., & Roy, B. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Journal of Organometallic Chemistry, 867, 243-251.
  • Powers, D. C., & Ritter, T. (2011). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Accounts of Chemical Research, 44(8), 651–663.
  • ResearchGate. (n.d.). Effect of catalyst, base, and solvent on the cross-coupling of phenol.... ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]

  • Gower, N. S., & Buchwald, S. L. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics.
  • ResearchGate. (n.d.). Ligand-Induced Activation of Single-Atom Palladium Heterogeneous Catalysts for Cross-Coupling Reactions. ResearchGate. Retrieved from [Link]

  • Reddit. (2016). What do ligands actually do in a metal catalyzed coupling reaction?. r/chemistry. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Addressing challenges in palladium-catalyzed cross-coupling reactions through ligand design. Semantic Scholar.
  • Chen, G., Shaughnessy, K. H., & Daugulis, O. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1044–1055.
  • Chemistry LibreTexts. (2023).
  • American Chemical Society Green Chemistry Institute's Pharmaceutical Roundtable. (2025).
  • WuXi AppTec. (n.d.). How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Chemical Insights.
  • PubChem. (n.d.). 2-(4-bromophenyl)propan-2-yl N-tert-butylcarbamate. PubChem. Retrieved from [Link]

  • Appretech Scientific Limited. (n.d.). tert-butyl (R)-(1-(4-bromophenyl)-2-hydroxyethyl)
  • MDPI. (n.d.). tert-Butyl Bis(4′-(Hexyloxy)-[1,1′-biphenyl]-4-yl)

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Optimization

Preventing premature deprotection of Boc group during reactions

A Guide to Preventing Premature Deprotection During Reactions Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the success of a complex multi-step synthesis often hinges on th...

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Premature Deprotection During Reactions

Welcome to the Technical Support Center. As Senior Application Scientists, we understand that the success of a complex multi-step synthesis often hinges on the stability of your chosen protecting groups. The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, yet its premature loss under unintended conditions can lead to failed reactions, complex purification challenges, and significant delays in research and development.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to provide a deeper understanding of the causality behind Boc group lability. Here, you will find field-proven troubleshooting strategies and answers to frequently asked questions, enabling you to design more robust and successful synthetic routes.

Core Principles of Boc Group Stability

The utility of the Boc group stems from its predictable stability profile: it is robust under many conditions but can be cleanly removed when desired.[1] Understanding this dichotomy is the key to preventing its unwanted cleavage. The Boc group protects an amine as a carbamate, which is generally stable to basic, nucleophilic, and reductive conditions.[1][2] Its Achilles' heel is acid. The deprotection mechanism is initiated by protonation of the carbamate's carbonyl oxygen, followed by fragmentation to form a stable tert-butyl cation, which then decomposes to gaseous isobutene and carbon dioxide.[3]

This acid lability is the primary cause of premature deprotection. The source of acid can be obvious, such as in an acidic workup, or insidious, arising from Lewis acid catalysts, acidic byproducts generated in situ, or even acidic impurities on a solid support like silica gel.

Diagram: Mechanism of Acid-Catalyzed Boc Deprotection

Caption: Acid-catalyzed deprotection of a Boc-protected amine.

Table 1: General Stability Profile of the Boc Group
Condition / Reagent ClassStabilityRationale & Key Considerations
Strong Protic Acids (TFA, HCl, H₂SO₄)Labile This is the standard condition for deprotection.[4][5] Unintended exposure must be avoided.
Lewis Acids (AlCl₃, ZnBr₂, TiCl₄)Variable / Often Labile Lewis acids can coordinate to the carbonyl oxygen, mimicking protonation and catalyzing cleavage.[6][7] Lability depends on the acid's strength and reaction temperature.
Bases (NaOH, K₂CO₃, Piperidine)Stable The carbamate is resistant to basic hydrolysis, making the Boc group orthogonal to base-labile groups like Fmoc.[6][8]
Nucleophiles (Amines, Hydrazines)Stable The Boc group is generally stable to most nucleophiles.[6]
Reductive Conditions (H₂, Pd/C)Generally Stable This makes Boc orthogonal to hydrogenolysis-labile groups like Cbz.[2] However, acidic impurities on the catalyst can cause cleavage (see Troubleshooting section).
Oxidative Conditions Generally Stable The Boc group does not typically react with common oxidants.
Thermal Stress Stable up to ~150 °C Thermolytic deprotection is possible but requires high temperatures, often >180 °C.[9][10] Standard reflux conditions are usually safe.
Troubleshooting Guide: Preventing Unwanted Deprotection

This section addresses specific experimental challenges in a direct question-and-answer format.

Q1: My Boc group is partially cleaving during an acidic workup for a separate reaction. How can I avoid this?

A1: This is a common issue when a reaction requires quenching or extraction under acidic conditions (e.g., to remove a basic reagent or protonate a product for extraction). The key is to use an acid that is strong enough to protonate your target but too weak to significantly cleave the Boc group within the timeframe of the workup.

  • Causality: Standard deprotection uses strong acids like TFA or HCl.[11] The rate of cleavage is highly dependent on the acid's strength (pKa) and concentration.[12] Using a weaker organic acid or a buffered system can prevent significant deprotection.

  • Solutions:

    • Use a Buffered Wash: Instead of a strong acid solution, wash your organic layer with a buffered aqueous solution, such as a saturated solution of ammonium chloride (NH₄Cl, pH ~4.5-5.5) or a sodium bisulfate (NaHSO₄) solution.

    • Use Dilute Organic Acids: A brief wash with cold, dilute (e.g., 1-5%) aqueous citric acid or acetic acid is often sufficient to neutralize bases like triethylamine without causing significant Boc cleavage.

    • Avoid Aqueous Acid Entirely: If possible, perform a non-aqueous workup. For example, excess basic reagents can sometimes be removed by filtration of their hydrochloride salts (formed by adding HCl in a non-protic solvent like ether) or by silica gel chromatography.

Q2: I'm using a Lewis acid catalyst, and it's cleaving my Boc group. What are my options?

A2: Lewis acids are a frequent culprit in premature Boc deprotection because they can coordinate to the carbonyl oxygen, activating the group for cleavage in a manner similar to protonation.[6][7] However, not all Lewis acids are created equal.

  • Causality: Strong Lewis acids like AlCl₃ or TiCl₄ are known to readily cleave Boc groups.[7] Milder Lewis acids may be compatible, especially at lower temperatures or when used in catalytic amounts.

  • Solutions:

    • Screen Milder Lewis Acids: If your reaction allows, screen weaker Lewis acids. For example, ZnBr₂ is sometimes used for Boc deprotection but can be tolerated under certain conditions.[13] In some specific cases, even milder Lewis acids like CeCl₃ have been used for other transformations in the presence of a Boc group.[6]

    • Control Temperature and Stoichiometry: Run the reaction at the lowest possible temperature (e.g., 0 °C or -78 °C) to slow the rate of deprotection. Use only the minimum required catalytic amount of the Lewis acid.

    • Change the Solvent: The solvent can modulate the activity of the Lewis acid. A more coordinating solvent might temper the Lewis acid's strength.

Q3: My reaction generates acidic byproducts (e.g., from EDC·HCl), leading to in-situ Boc cleavage. How can I mitigate this?

A3: This is a subtle but common problem. Reagents like EDC·HCl, used in amide coupling, release a stoichiometric amount of acid upon reacting. This can be sufficient to slowly degrade the Boc group over the course of the reaction.

  • Causality: The accumulation of acid in the reaction mixture lowers the pH, leading to the slow but steady cleavage of the Boc group.

  • Solutions:

    • Add a Non-Nucleophilic Base: Include a hindered, non-nucleophilic base in your reaction mixture to act as an "acid scavenger" or "proton sponge." This base will neutralize the acidic byproduct as it forms without interfering with your primary reaction. A common choice is diisopropylethylamine (DIPEA or Hünig's base).

    • Use an Alternative Reagent: If possible, switch to a coupling reagent that does not generate an acidic byproduct, or use the free-base form of the reagent if available.

    • Perform an in situ Neutralization: In some protocols, particularly in peptide synthesis, neutralization and coupling steps are performed concurrently to prevent the free amine from being exposed to acidic conditions for prolonged periods.[14]

Q4: I am running a catalytic hydrogenation (e.g., Cbz deprotection), and I'm seeing some loss of my Boc group. I thought it was stable to these conditions?

A4: You are correct; the Boc group is theoretically stable to catalytic hydrogenation.[15] However, cleavage can occur due to acidic impurities.

  • Causality: Commercial palladium on carbon (Pd/C) can be acidic. Additionally, the substrate or solvent may contain trace acidic impurities. This localized acidity on the catalyst surface can be sufficient to cause partial deprotection.

  • Solutions:

    • Neutralize the Catalyst: Before adding the catalyst to your reaction, suspend it in your solvent (e.g., ethyl acetate or methanol) with a small amount of a mild base (like triethylamine or DIPEA), stir for a few minutes, and then add it to the reaction. Alternatively, add a small amount of base directly to the reaction mixture.

    • Use a Different Catalyst: Some catalyst preparations, like Pearlman's catalyst (Pd(OH)₂/C), are known to be less acidic.

    • Ensure Anhydrous and Pure Reagents: Use high-purity, anhydrous solvents to minimize potential sources of protons.

Frequently Asked Questions (FAQs)

Q: What is "orthogonal protection," and how does it relate to Boc group stability? A: Orthogonal protection is a strategy where multiple protecting groups are used in a molecule, each of which can be removed by a distinct set of reagents without affecting the others.[16][17] This principle is the foundation of modern multi-step synthesis. The Boc group is a key player in this strategy. Because it is stable to base and hydrogenolysis, it forms orthogonal pairs with:

  • Fmoc group: Removed with a base (e.g., piperidine).[2]

  • Cbz group: Removed by catalytic hydrogenation (H₂/Pd).[2] By choosing an orthogonal strategy, you can design a synthesis where the conditions used to remove other protecting groups will not risk the premature cleavage of your Boc group.[18]

Q: How can I choose reaction conditions to maximize the stability of my Boc group? A: Always favor neutral or basic conditions. When selecting reagents (solvents, bases, catalysts), ensure they are of high purity and free from acidic contaminants. If an acidic reagent is unavoidable, use the mildest possible conditions (lowest temperature, shortest reaction time, lowest concentration) that still achieve the desired transformation.

Q: Are there any "Boc-safe" acidic reagents I can use for other transformations? A: "Boc-safe" is relative and substrate-dependent. However, for reactions that require mild Brønsted acidity, reagents like pyridinium p-toluenesulfonate (PPTS) are often used as they are less aggressive than pure p-toluenesulfonic acid (pTSA). For some Lewis acid-catalyzed reactions, milder options like ZnCl₂ or MgBr₂ might be tolerated at low temperatures, but this always requires experimental validation for your specific substrate.

Experimental Protocols
Protocol 1: Buffered Aqueous Workup to Prevent Boc Cleavage

This protocol is designed for quenching a reaction and removing basic impurities without exposing the Boc-protected compound to harsh acidic conditions.

  • Reaction Quench: Once the reaction is complete, cool it to room temperature. If necessary, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Initial Wash: Transfer the mixture to a separatory funnel and wash with water (1 x volume) to remove water-soluble components.

  • Buffered Wash: Wash the organic layer with a saturated aqueous solution of ammonium chloride (NH₄Cl) (1 x volume). Shake gently for 30-60 seconds. This will neutralize common organic bases like triethylamine by forming the water-soluble ammonium salt.

  • Final Wash: Wash the organic layer with brine (saturated NaCl solution) (1 x volume) to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

Protocol 2: Performing a Reaction with an Acid Scavenger (Proton Sponge)

This protocol is for reactions that generate an acidic byproduct, such as an amide coupling using EDC·HCl.

  • Reagent Preparation: Dissolve your Boc-protected amine (1.0 eq) and carboxylic acid (1.1 eq) in an anhydrous aprotic solvent (e.g., DCM or DMF) under an inert atmosphere (N₂ or Ar).

  • Add Base: Add N,N-diisopropylethylamine (DIPEA, 1.5-2.0 eq) to the solution. DIPEA is a bulky, non-nucleophilic base that will not compete in the coupling reaction but will neutralize the generated HCl.

  • Initiate Reaction: Add the coupling reagent (e.g., EDC·HCl, 1.2 eq) to the reaction mixture. If using other additives like HOBt or DMAP, they are typically added at this stage.

  • Reaction Monitoring: Stir the reaction at the appropriate temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC or LC-MS.

  • Workup: Proceed with a standard aqueous workup, typically involving washes with a mild acid (like 5% citric acid, if the product is stable), saturated sodium bicarbonate, and brine to remove the coupling byproducts and excess reagents.

Diagram: Decision Workflow for a Boc-Compatible Strategy

Caption: A decision-making workflow for maintaining Boc group integrity.

References
  • Benchchem. (2025).
  • Benchchem. (2025).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS).
  • Benchchem. (2025).
  • Benchchem. (2025). PROTAC Synthesis Technical Support Center: Troubleshooting Incomplete Boc Deprotection.
  • Benchchem. (2025). Understanding Boc protection and deprotection in peptide synthesis.
  • Total Synthesis. Boc Protecting Group: N-Boc Protection & Deprotection Mechanism.
  • ResearchGate. (2024).
  • Fiveable. Orthogonal Protection Definition.
  • Benchchem. (2025). Troubleshooting incomplete Boc deprotection.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • ResearchGate. (2025).
  • Benchchem. (2025).
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • Benchchem. (2025). Application Note: A Step-by-Step Guide to t-Boc Deprotection Under Acidic Conditions.
  • Chemistry Steps. Boc Protecting Group for Amines.
  • Fisher Scientific. Amine Protection / Deprotection.
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection.
  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups.
  • ResearchGate. (2016). Any suggestion on Boc deprotection without using acid?.
  • Gao, X., et al. (2000). Peptide Synthesis Based on t-Boc Chemistry and Solution Photogenerated Acids. Journal of the American Chemical Society.
  • D'yakonov, V. A., et al. (2013). Dual protection of amino functions involving Boc. RSC Advances.
  • Common Organic Chemistry. Boc Protection Mechanism (Boc2O).
  • Master Organic Chemistry. (2018).
  • Ruggiero, M., et al. (2022). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
  • ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • University of Minnesota. Protecting Groups.
  • The Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid.
  • Thieme. (2019). Thermolytic Deprotection of N-Boc Groups.
  • YouTube. (2022). Boc Deprotection Mechanism | Organic Chemistry.
  • Semantic Scholar. (2012).

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Troubleshooting

Technical Support Center: Troubleshooting Low Conversion Rates in Cross-Coupling Reactions

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challe...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for troubleshooting palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with low conversion rates in their experiments. Here, we will address common issues in a question-and-answer format, providing not only solutions but also the underlying scientific principles to empower your experimental design.

I. General Troubleshooting Workflow

When faced with a low-yielding cross-coupling reaction, a systematic approach is crucial. The following flowchart provides a logical progression for diagnosing and resolving the issue.

G cluster_0 Initial Observation cluster_1 Primary Checks cluster_2 Catalyst System Optimization cluster_3 Reaction Parameter Optimization cluster_4 Advanced Diagnostics A Low Conversion/Yield B Inert Atmosphere Check (Degassing, Dry Solvents) A->B Start Here C Reagent Purity Check (Substrates, Base, Catalyst) B->C D Catalyst/Ligand Screening C->D If reagents & atmosphere are fine E Base & Solvent Screening D->E F Temperature Adjustment E->F If catalyst system is not the issue G Concentration/Stoichiometry Adjustment F->G H Identify Side Products (e.g., Homocoupling, Protodeboronation) G->H If optimization fails

Caption: A logical workflow for diagnosing and addressing low conversion in cross-coupling reactions.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guides

Catalyst and Ligand Issues
Q1: My reaction mixture is turning black. What is this, and how can I prevent it?

A1: The black precipitate you are observing is likely "palladium black," which is finely divided, catalytically inactive palladium metal.[1][2] Its formation is a clear sign of catalyst decomposition and is a common reason for low conversion rates.[1][2]

Causality: The active catalyst in most cross-coupling reactions is a Pd(0) species. This species is prone to aggregation, especially at higher temperatures or when not properly stabilized by ligands.[1] Oxygen can also oxidize the active Pd(0) catalyst, leading to its deactivation and the formation of palladium black.[1][3]

Troubleshooting Steps:

  • Ensure a Strictly Inert Atmosphere: Oxygen is a major culprit in the formation of palladium black.[1][3][4] Rigorously degas your solvents and reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent for an extended period.[5] Maintain a positive pressure of inert gas throughout the reaction.[3]

  • Use Appropriate Ligands: Bulky, electron-rich phosphine ligands (e.g., Buchwald or Josiphos-type ligands) or N-heterocyclic carbenes (NHCs) are crucial for stabilizing the Pd(0) catalytic species and preventing aggregation.[2][3] These ligands create a sterically hindered environment around the palladium center.[3]

  • Optimize Ligand-to-Metal Ratio: An insufficient amount of ligand can leave the palladium center exposed and prone to aggregation.[3] While a 1:1 or 2:1 ligand-to-palladium ratio is common, a slight excess of the ligand may be beneficial. However, be aware that a large excess can sometimes inhibit the reaction.[3]

  • Control the Temperature: High temperatures can accelerate the rate of catalyst decomposition.[3][6] It is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate.[3]

Q2: I'm using a Pd(II) precatalyst, but the reaction is not initiating. What could be the problem?

A2: Many cross-coupling reactions start with a more stable Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂) that must be reduced in situ to the active Pd(0) species.[7] If this reduction is inefficient, the catalytic cycle will not begin, resulting in no conversion.[7]

Causality: The reduction of Pd(II) to Pd(0) is a critical initiation step. This process can be influenced by the choice of ligand, base, solvent, and even the substrates themselves. Some reagents in the reaction mixture, such as amines, phosphines, or organoboron compounds, can act as reducing agents.[8]

Troubleshooting Steps:

  • Consider Pre-activation: In some cases, pre-activating the catalyst by heating the Pd(II) source with the ligand and base for a short period before adding the substrates can be beneficial.

  • Evaluate Your Ligand: Some ligands are more effective at facilitating the reduction of Pd(II) than others. Electron-rich phosphines can sometimes be oxidized, which in turn reduces the palladium center.[9]

  • Use a Pd(0) Source: If in situ reduction proves to be unreliable, consider switching to a direct Pd(0) source, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[5] This eliminates the need for the initial reduction step.

Substrate and Reagent Quality
Q3: Could my starting materials be the source of the problem?

A3: Absolutely. The purity and stability of your substrates and reagents are paramount for a successful cross-coupling reaction. Impurities can inhibit or poison the catalyst, leading to low conversion.

Causality: Certain functional groups can act as catalyst poisons. For example, the nitrogen atom in pyridine-containing substrates can coordinate strongly to the palladium center, forming inactive complexes and halting the catalytic cycle. Additionally, some substrates, like boronic acids, can be unstable under the reaction conditions.

Troubleshooting Steps:

  • Verify Purity: Ensure your starting materials are of high purity. Recrystallize or purify them if necessary.

  • Address Challenging Substrates: For substrates prone to catalyst poisoning, such as pyridines, the use of bulky, electron-rich ligands can be beneficial. These ligands can sterically shield the metal center from inhibitory coordination.[10]

  • Consider Substrate Stability: For unstable reagents like some boronic acids, which can undergo protodeboronation (replacement of the boronic acid group with a hydrogen), consider using more stable derivatives like pinacol esters or trifluoroborate salts.[5] Running the reaction under anhydrous conditions can also mitigate this side reaction.[5]

Reaction Conditions: Solvent, Base, and Temperature
Q4: How critical is the choice of solvent?

A4: The solvent plays a multifaceted and critical role in cross-coupling reactions. It influences the solubility of reagents, the stability of the catalyst, and the overall reaction rate and selectivity.[11][12][13][14]

Causality: The polarity of the solvent can affect the stability of charged intermediates in the catalytic cycle.[12][14] Some solvents can also act as ligands, competing with your desired ligand for coordination to the palladium center, which can impact catalyst activity and deactivation pathways.[13]

Solvent Selection Guide:

Solvent TypeCommon ExamplesTypical Applications & Considerations
Aprotic Polar Dioxane, THF, DMF, TolueneCommonly used in a wide range of cross-coupling reactions.[2] The choice can influence catalyst stability and selectivity.[12][14][15]
Protic Alcohols (e.g., isopropanol), WaterOften used as a co-solvent, particularly in Suzuki reactions, to aid in the dissolution of the inorganic base.[5]

Troubleshooting Steps:

  • Ensure Anhydrous and Degassed Solvents: Water and oxygen can lead to catalyst deactivation and undesirable side reactions.[3] Use freshly distilled or commercially available anhydrous, degassed solvents.

  • Perform a Solvent Screen: If you suspect the solvent is the issue, perform a screen of different anhydrous, degassed solvents such as toluene, dioxane, THF, or DMF.[2]

Q5: My reaction is sluggish. Should I just increase the temperature?

A5: While increasing the temperature can increase the reaction rate, it's a delicate balance.[2][16][17] Excessively high temperatures can lead to catalyst decomposition and the formation of unwanted side products.[3][6][18]

Causality: According to collision theory, increasing the temperature raises the kinetic energy of the reacting molecules, leading to more frequent and energetic collisions.[16][17] This increases the proportion of molecules that have sufficient energy to overcome the activation energy barrier.[16] However, the active Pd(0) catalyst and some ligands can be thermally unstable.

Troubleshooting Steps:

  • Incremental Temperature Increase: If your reaction is slow, try increasing the temperature in small increments (e.g., 10-20 °C). Monitor the reaction closely for signs of decomposition (e.g., the formation of palladium black).

  • Consider a More Active Catalyst System: Instead of pushing the temperature higher, it may be more effective to switch to a more active catalyst system (e.g., a more electron-rich, bulky ligand) that can operate efficiently at a lower temperature.[19]

Q6: How do I choose the right base?

A6: The base is a crucial component in most cross-coupling reactions, and its choice can significantly impact the yield.[10]

Causality: The role of the base can vary depending on the specific cross-coupling reaction. In Suzuki-Miyaura coupling, for instance, the base activates the organoboron species to form a more nucleophilic boronate, which is essential for the transmetalation step.[10] In Buchwald-Hartwig amination, a strong base is typically required to deprotonate the amine nucleophile.[8]

Troubleshooting Steps:

  • Screen Different Bases: The optimal base is highly dependent on the substrates, catalyst, and solvent.[10] If your reaction is not proceeding, consider screening a panel of bases. Common choices for Suzuki reactions include K₂CO₃, Cs₂CO₃, and K₃PO₄.[10] For Buchwald-Hartwig aminations, strong bases like NaOtBu or LHMDS are often used.[8]

  • Ensure Base Quality: Use a fresh, high-purity base. Some inorganic bases can be hygroscopic, so ensure they are properly dried before use.

  • Consider Solubility: The solubility of the base can be a factor. In some cases, a heterogeneous mixture with a finely powdered base is effective, while in others, a soluble organic base may be preferable.[8]

III. Experimental Protocols

General Protocol for a Trial Cross-Coupling Reaction (Suzuki-Miyaura Example)

This is a generalized procedure and requires optimization for specific substrates.[5]

  • Preparation of the Reaction Vessel: To a flame-dried or oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), the boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen).[10] Repeat this cycle three times.

  • Addition of Catalyst and Solvent: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the ligand (if required). Then, add the degassed solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[5][10]

  • Monitoring: Monitor the progress of the reaction using a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5][7][10]

  • Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.

IV. Visualizing the Catalytic Cycle

Understanding the fundamental steps of the catalytic cycle can aid in troubleshooting. Below is a generalized catalytic cycle for a cross-coupling reaction.

G A LnPdn(0) Active Catalyst B LnPdn(II)(R1)(X) Oxidative Addition Intermediate A->B + R1-X C LnPdn(II)(R1)(R2) Transmetalation Intermediate B->C + R2-M C->A Reductive Elimination D R1-R2 Product C->D

Caption: A simplified catalytic cycle for a generic cross-coupling reaction.

V. References

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at:

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at:

  • Technical Support Center: Troubleshooting Heck Reactions of 1-Bromo-2-methyl-1-propene - Benchchem. Available at:

  • Technical Support Center: Troubleshooting Heck Reactions with 5-Bromoindole - Benchchem. Available at:

  • Solvent effect on palladium-catalyzed cross-coupling reactions and implications on the active catalytic species. Available at:

  • Solvent effects in palladium catalysed cross-coupling reactions | Request PDF. Available at:

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with 1-Bromo-2-methyl-1-propene - Benchchem. Available at:

  • Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - NIH. Available at:

  • What are the disadvantages of the Suzuki-Miyaura cross coupling reaction? - Quora. Available at: [Link]

  • Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions - Benchchem. Available at:

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • CHAPTER 14: Greener Approaches to Cross-Coupling - Books. Available at:

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates - Benchchem. Available at:

  • Temperature effect on coupling reaction. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - NIH. Available at: [Link]

  • Effect of Substrates on Catalytic Activity of Biogenic Palladium Nanoparticles in C–C Cross-Coupling Reactions | ACS Omega - ACS Publications. Available at: [Link]

  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H. Available at: [Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Ligands and/or Catalysts Used in Coupling Reactions. (Ref. 25) - ResearchGate. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. Available at: [Link]

  • Improvements for air sensitive reactions by using a new developed inertizing manifold. Available at: [Link]

  • Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Heteroaryl Chlorides - Benchchem. Available at:

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Available at: [Link]

  • How can I solve my problem with Suzuki coupling? | ResearchGate. Available at: [Link]

  • Decoding the Nested, Multicycle Mechanism of Ni-Catalyzed Redox-Neutral Cross-Coupling through Temperature Scanning Reaction Calorimetry | Journal of the American Chemical Society. Available at: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available at: [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. Available at: [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. Available at:

  • Cross-coupling reaction - Wikipedia. Available at: [Link]

  • Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid - Benchchem. Available at:

  • Controlling substrate selectivity in cross coupling with light | Catalysis - ChemRxiv. Available at: [Link]

  • The effect of temperature on rates of reaction - Chemguide. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Available at: [Link]

  • How Does Temperature Affect The Rate Of A Reaction? Available at: [Link]

  • Inert Atmosphere - Zamann Pharma Support GmbH. Available at: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available at: [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. Available at: [Link]

  • Suzuki Cross-Coupling Reactions Mechanisms - Mettler Toledo. Available at: [Link]

  • Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes Based on Earth-Abundant 3d Metals (Mn, Fe, Co, Ni, Cu) - MDPI. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF - ResearchGate. Available at: [Link]

  • Optimizing Suzuki Coupling Reactions - CovaSyn. Available at: [Link]

  • Heck Coupling - NROChemistry. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? | ResearchGate. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • 1.3C: Transferring Methods - Inert Atmospheric Methods - Chemistry LibreTexts. Available at: [Link]

Sources

Optimization

Technical Support Center: Managing Reaction Exotherms in Scale-Up Synthesis

Welcome to the Technical Support Center for managing reaction exotherms. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on safely scaling...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for managing reaction exotherms. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on safely scaling up exothermic chemical reactions. The following troubleshooting guides and frequently asked questions (FAQs) are structured to address specific issues you may encounter, moving from fundamental principles to actionable solutions.

Section 1: Understanding the Challenge - The "Why" Behind Exotherm Control

This section addresses the fundamental principles of reaction exotherms and the inherent challenges of scaling up. A solid understanding of these concepts is the bedrock of safe and successful process development.

FAQ: What is a reaction exotherm and why is it a major concern during scale-up?

An exothermic reaction is a chemical process that releases energy in the form of heat. During small-scale laboratory experiments, this heat often dissipates easily into the surrounding environment. However, as you scale up a reaction, the volume of the reaction mixture increases by the cube of the vessel's radius, while the surface area available for heat transfer only increases by the square of the radius. This fundamental geometric principle means that the ability to remove heat becomes progressively less efficient at larger scales.

If the heat generated by the reaction exceeds the rate of heat removal, the reaction temperature will rise. This

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Assessment: High-Precision ¹H and ¹³C NMR Analysis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-dept...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous confirmation of purity for pharmaceutical intermediates is a cornerstone of robust and reproducible research. This guide provides an in-depth technical analysis of using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy for the purity assessment of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, a key building block in medicinal chemistry. We will explore the causality behind experimental choices, present detailed protocols, and objectively compare NMR-based methods with alternative techniques, supported by experimental data and authoritative citations.

The Imperative of Purity in Pharmaceutical Intermediates

The presence of even minute impurities in a pharmaceutical intermediate can have profound consequences on the safety and efficacy of the final active pharmaceutical ingredient (API). Impurities can arise from starting materials, byproducts of side reactions, or degradation products, and their presence can lead to unforeseen toxicity or diminished therapeutic effect. Therefore, the use of highly sensitive and specific analytical techniques for purity determination is not merely a quality control measure but a critical step in drug discovery and development.

Unveiling Molecular Integrity: ¹H and ¹³C NMR for Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique for both structural elucidation and quantitative analysis.[1] Unlike chromatographic methods that rely on the separation of components, quantitative NMR (qNMR) offers a direct and primary method of analysis.[1] The integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal, allowing for a highly accurate determination of purity without the need for a reference standard of the analyte itself.[1]

The Power of Two Nuclei: ¹H and ¹³C NMR Synergy

¹H NMR, with its high sensitivity and near 100% natural abundance of the proton nucleus, provides a rapid and detailed fingerprint of a molecule.[1] The chemical shift, splitting pattern, and integration of proton signals offer a wealth of information about the molecular structure and the relative quantities of different species in a sample.

¹³C NMR, while inherently less sensitive due to the low natural abundance of the ¹³C isotope (approximately 1.1%), provides complementary and often simpler spectra. With proton decoupling, each unique carbon atom typically appears as a single sharp peak, offering a clear count of non-equivalent carbons and valuable information about the carbon skeleton. The combination of ¹H and ¹³C NMR provides a comprehensive and unambiguous assessment of molecular identity and purity.

A Practical Guide: NMR Analysis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

To illustrate the power of NMR in purity assessment, let us consider the analysis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate.

Predicted ¹H and ¹³C NMR Spectra

Based on the structure of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate and typical chemical shift values, we can predict the expected ¹H and ¹³C NMR spectra.

Structure:

Table 1: Predicted ¹H NMR Chemical Shifts for tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (in CDCl₃)

AssignmentPredicted Chemical Shift (ppm)MultiplicityIntegration
tert-Butyl (carbamate)~1.35Singlet9H
Methyl (propan-2-yl)~1.65Singlet6H
NH (carbamate)~4.80Broad Singlet1H
Aromatic (CH)~7.35Doublet2H
Aromatic (CH)~7.45Doublet2H

Table 2: Predicted ¹³C NMR Chemical Shifts for tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (in CDCl₃)

AssignmentPredicted Chemical Shift (ppm)
tert-Butyl (CH₃)~28.5
Methyl (propan-2-yl)~30.0
Quaternary C (propan-2-yl)~57.0
tert-Butyl (quaternary C)~79.5
Aromatic (C-Br)~121.0
Aromatic (CH)~127.0
Aromatic (CH)~131.5
Aromatic (quaternary C)~145.0
Carbonyl (C=O)~154.0
Identifying Potential Impurities

A common synthetic route to N-tert-butyl carbamates is the Ritter reaction, which involves the reaction of an alcohol or alkene with a nitrile in the presence of a strong acid.[2][3][4] For the synthesis of the title compound, this could involve the reaction of 2-(4-bromophenyl)propan-2-ol with tert-butyl isocyanide. Potential impurities arising from this synthesis could include:

  • Starting Materials: Unreacted 2-(4-bromophenyl)propan-2-ol and residual tert-butyl isocyanide.

  • Side Products: Dehydration of the alcohol to form 1-bromo-4-(prop-1-en-2-yl)benzene.

  • Solvent Residues: Residual solvents from the reaction and workup (e.g., dichloromethane, ethyl acetate).

Table 3: Potential Impurities and Their Distinguishing NMR Signals

ImpurityDistinguishing ¹H NMR Signal(s) (ppm)Distinguishing ¹³C NMR Signal(s) (ppm)
2-(4-bromophenyl)propan-2-ol~1.60 (s, 6H), ~2.00 (s, 1H, OH)~32.0 (CH₃), ~72.0 (C-OH)
1-bromo-4-(prop-1-en-2-yl)benzene~2.15 (s, 3H), ~5.10 (s, 1H), ~5.40 (s, 1H)~22.0 (CH₃), ~113.0 (=CH₂), ~142.0 (=C)
Dichloromethane~5.30 (s)~54.0
Ethyl Acetate~1.25 (t, 3H), ~2.05 (s, 3H), ~4.12 (q, 2H)~14.0, ~21.0, ~60.5, ~171.0

Experimental Protocol for qNMR Purity Assessment

The following protocol outlines the steps for determining the purity of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate using ¹H qNMR with an internal standard.

Workflow for NMR-Based Purity Assessment

workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_sample Accurately weigh ~10-20 mg of analyte weigh_is Accurately weigh ~5-10 mg of internal standard dissolve Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) weigh_is->dissolve transfer Transfer to NMR tube dissolve->transfer setup Set up NMR spectrometer (e.g., 400 MHz) transfer->setup acquire_1h Acquire ¹H NMR spectrum (quantitative parameters) setup->acquire_1h acquire_13c Acquire ¹³C NMR spectrum process Process spectra (phasing, baseline correction) acquire_1h->process integrate Integrate analyte and internal standard signals process->integrate calculate Calculate purity integrate->calculate

Caption: Workflow for NMR-based purity assessment.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of the tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate sample into a clean, dry vial.

    • Select a suitable internal standard that has a high purity, is stable, and has signals that do not overlap with the analyte signals. Maleic acid or 1,3,5-trimethoxybenzene are good candidates.[1][5] Accurately weigh an appropriate amount of the internal standard into the same vial.

    • Add approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial and ensure complete dissolution.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum on a 400 MHz or higher field spectrometer. For quantitative analysis, it is crucial to use a long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation of all protons. A calibrated 90° pulse should be used.

    • Acquire a proton-decoupled ¹³C NMR spectrum to confirm the carbon skeleton and identify any carbon-containing impurities.

  • Data Processing and Purity Calculation:

    • Process the ¹H NMR spectrum with careful phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of the analyte (e.g., the singlet from the tert-butyl group at ~1.35 ppm) and a signal from the internal standard.

    • Calculate the purity of the analyte using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • IS = Internal Standard

A Comparative Perspective: NMR vs. Alternative Purity Assessment Methods

While NMR is a powerful tool, it is essential to understand its performance in the context of other widely used analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of pharmaceutical analysis, offering excellent sensitivity for detecting trace impurities.[6]

  • Principle: Separation of components based on their differential partitioning between a stationary phase (e.g., C18 column) and a liquid mobile phase. Detection is typically performed using a UV detector.

  • Strengths: High sensitivity (can detect impurities at <0.1% levels), high-throughput capabilities, and well-established methodologies.

  • Limitations: Requires a reference standard for the analyte for accurate quantification, may not detect impurities that lack a UV chromophore, and provides no structural information about unknown impurities without coupling to a mass spectrometer (LC-MS).

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that can be used to determine the purity of crystalline organic compounds.[1][5][7]

  • Principle: Measures the difference in heat flow between a sample and a reference as a function of temperature. The presence of impurities broadens the melting endotherm and lowers the melting point, which can be used to calculate the mole fraction of impurities.

  • Strengths: Provides a measure of absolute purity without the need for a reference standard, and is sensitive to eutectic impurities.

  • Limitations: Only applicable to crystalline solids, requires the sample to be thermally stable up to its melting point, and is generally less sensitive than HPLC for detecting low levels of impurities.

Table 4: Comparison of Purity Assessment Techniques

Feature¹H and ¹³C NMRHPLC-UVDSC
Principle Nuclear spin properties in a magnetic fieldChromatographic separationThermal analysis of melting behavior
Quantitation Absolute (with internal standard)Relative (area %) or external standardAbsolute (based on melting point depression)
Reference Standard Requires a certified internal standardRequires a reference standard of the analyteNot required
Information Provided Purity, structural confirmation, identification of impuritiesPurity, number of components, retention timesPurity, melting point, thermal transitions
Sensitivity Good (impurities >0.1%)Excellent (impurities <0.1%)Moderate (impurities >0.5%)
Sample State SolutionSolutionCrystalline Solid
Destructive? NoYes (sample is consumed)Yes (sample is melted)

Conclusion: An Integrated Approach to Purity Assurance

For the comprehensive purity assessment of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, ¹H and ¹³C NMR spectroscopy offer an unparalleled combination of structural confirmation and accurate quantitative analysis. The ability of qNMR to provide an absolute purity value without the need for an identical reference standard makes it a highly valuable and efficient tool in the pharmaceutical development pipeline.

While HPLC provides superior sensitivity for trace impurity detection and DSC offers a unique perspective on the purity of crystalline materials, NMR remains the gold standard for unequivocally confirming the identity and quantifying the purity of the bulk material. For the highest level of confidence in the quality of pharmaceutical intermediates, a multi-technique, or orthogonal, approach is often the most prudent strategy. By leveraging the complementary strengths of NMR, HPLC, and DSC, researchers can ensure the integrity of their materials and the reliability of their scientific outcomes.

References

Comparative

A Senior Application Scientist's Guide to HPLC and LC-MS Methods for the Analysis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

Abstract This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of tert-Butyl 2-(4-bromophen...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. As a key intermediate in pharmaceutical synthesis, rigorous analytical control of this compound is paramount to ensure the quality and safety of final drug products. This document delves into the causality behind methodological choices, presents detailed, field-proven experimental protocols, and offers supporting data to guide researchers, scientists, and drug development professionals in selecting the optimal analytical strategy for their specific needs, from routine quality control to in-depth impurity profiling.

Introduction: The Analyte and Analytical Imperative

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is a chemical intermediate characterized by a Boc-protected amine and a brominated aromatic ring.[1] Its structure makes it a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs). In the landscape of pharmaceutical development, the quality of an API is directly dependent on the purity of its preceding intermediates. Therefore, the development of robust, accurate, and reliable analytical methods for intermediates like this is not merely a procedural step but a foundational requirement for regulatory compliance and product efficacy.[2][3]

High-Performance Liquid Chromatography (HPLC), particularly with UV detection, stands as the workhorse for quantitative analysis in quality control (QC) environments due to its robustness and precision.[3] For applications demanding higher sensitivity and definitive structural confirmation, such as impurity identification or metabolite studies, Liquid Chromatography-Mass Spectrometry (LC-MS) is the undisputed gold standard.[4] This guide will dissect and compare these two powerful techniques in the context of analyzing our target compound.

Physicochemical Properties of the Analyte

Understanding the molecule's properties is the first step in sound method development.[5]

PropertyValueImplication for Analysis
Molecular Formula C₁₄H₂₀BrNO₂Provides the basis for exact mass determination.[1]
Molecular Weight 314.22 g/mol Determines the m/z values for mass spectrometry.[1]
Structure The bromophenyl group is an excellent chromophore for UV detection. The carbamate nitrogen is a site for protonation in ESI-MS.
XLogP3 (Hydrophobicity) 3.7Indicates moderate non-polarity, making it an ideal candidate for reversed-phase chromatography.[1]
Volatility LowSuitable for HPLC and LC-MS, which are non-destructive liquid-phase techniques.[6]

Part I: HPLC-UV Method for Quantitative Analysis

For routine purity assessment and assay determination, an HPLC method coupled with a UV detector is the most pragmatic and widely adopted approach. The method's reliability hinges on the logical selection of stationary and mobile phases to achieve optimal separation.

Expertise & Rationale for Experimental Choices
  • Chromatographic Mode: Reversed-Phase (RP-HPLC) is the logical choice. The analyte's non-polar nature (XLogP3 of 3.7) ensures strong retention and interaction with a non-polar stationary phase, such as C18, allowing for effective separation from more polar impurities.[7]

  • Stationary Phase (Column): A C18 (octadecylsilane) column is the universal starting point for RP-HPLC method development. Its long alkyl chains provide a high degree of hydrophobicity, leading to excellent retention for the target analyte. A column with a 5 µm particle size offers a good balance between efficiency and backpressure, while dimensions of 4.6 x 250 mm are standard for analytical work.[5]

  • Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile (ACN) is recommended. ACN is often preferred over methanol as it typically provides better peak shapes and lower viscosity, resulting in lower system pressure.[8] The addition of a small amount of an acidifier, such as 0.1% formic acid, is a field-proven technique to sharpen peaks by ensuring consistent ionization of any acidic or basic functional groups on the analyte or impurities, and by suppressing free silanol interactions on the stationary phase.

  • Detector: The presence of the bromophenyl aromatic ring in the analyte's structure results in strong UV absorbance. A Photodiode Array (PDA) detector is superior to a simple UV detector as it provides spectral data across a range of wavelengths, which is invaluable for peak purity assessment and identifying the optimal quantification wavelength (λ-max). The λ-max for this compound is expected to be in the 220-240 nm range.[8]

Experimental Protocol: HPLC-UV Analysis

This protocol is designed as a self-validating system, incorporating system suitability tests (SST) to ensure the chromatographic system is performing adequately before sample analysis, a key tenet of Good Manufacturing Practice (GMP).[8]

Instrumentation & Materials:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA detector.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

Chromatographic Conditions: | Parameter | Setting | | :--- | :--- | | Flow Rate | 1.0 mL/min | | Column Temperature | 30 °C | | Injection Volume | 10 µL | | Detection Wavelength | 230 nm (with PDA scan from 200-400 nm) | | Gradient Program | Time (min) | %B | | | 0.0 | 50 | | | 20.0 | 95 | | | 25.0 | 95 | | | 25.1 | 50 | | | 30.0 | 50 |

Procedure:

  • Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final concentration of approximately 0.5 mg/mL. Filter through a 0.45 µm syringe filter.

  • System Suitability Test (SST): Perform five replicate injections of a standard solution. The system is deemed suitable for use if the acceptance criteria are met.

  • Analysis: Inject the prepared sample and record the chromatogram.

  • Data Processing: Integrate the peak corresponding to tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. Calculate purity using the area percent method.

Data Presentation: Expected Performance & SST Criteria
ParameterAcceptance CriteriaJustification
Expected Retention Time ~15-18 minConfirms analyte identity under specified conditions.
Tailing Factor (T) T ≤ 1.5Ensures peak symmetry for accurate integration.[9]
Theoretical Plates (N) N > 2000Indicates high column efficiency and good separation power.[9]
Repeatability (%RSD) ≤ 1.0% for peak areaDemonstrates the precision of the analytical system.[9]

HPLC_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. HPLC Analysis cluster_data 3. Data Evaluation prep Weigh & Dissolve Sample (0.5 mg/mL in ACN/H2O) filter Filter (0.45 µm) prep->filter inject Inject 10 µL into HPLC filter->inject separate Separation on C18 Column (Gradient Elution) inject->separate detect PDA Detection (230 nm) (Spectral Acquisition) separate->detect sst System Suitability Test (SST) (%RSD, Tailing, Plates) detect->sst integrate Chromatogram Integration sst->integrate report Calculate Purity / Assay (Area % Report) integrate->report

Caption: HPLC-UV workflow for purity analysis.

Part II: LC-MS Method for Identification and Trace Analysis

When the analytical objective shifts from routine quantification to definitive identification of impurities or trace-level detection, LC-MS becomes the indispensable tool. Its power lies in coupling the separation capabilities of LC with the high selectivity and sensitivity of mass spectrometry.

Expertise & Rationale for Experimental Choices
  • LC Front-End: The HPLC method described in Part I serves as an excellent starting point. The key modification is the replacement of non-volatile mobile phase additives (like phosphate buffers) with volatile ones (like formic acid or ammonium formate) to ensure compatibility with the MS interface.[4]

  • Ionization Source: Electrospray Ionization (ESI) is the premier choice for polar to moderately polar small molecules. For this analyte, positive ion mode (ESI+) is predicted to be most effective. The nitrogen atom in the carbamate group can be readily protonated to form the pseudomolecular ion [M+H]⁺. Adducts with sodium [M+Na]⁺ are also commonly observed.

  • Mass Analyzer: A triple quadrupole (QqQ) mass spectrometer is ideal for developing a sensitive and specific quantitative method using Multiple Reaction Monitoring (MRM). For initial identification and structural elucidation of unknown impurities, a high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is superior, as it provides highly accurate mass measurements.

  • Fragmentation (MS/MS): Collision-Induced Dissociation (CID) of the precursor ion ([M+H]⁺) provides structural information. For carbamates, characteristic fragmentation pathways include the neutral loss of isobutylene (-56 Da) from the tert-butyl group and the loss of CO₂ (-44 Da).[10][11] This fragmentation signature is highly specific and can be used to confirm the identity of the analyte and related structures.

Experimental Protocol: LC-MS/MS Analysis

This protocol focuses on confirming the identity of the main peak and identifying potential product ions for a targeted MRM method.

Instrumentation & Materials:

  • LC-MS system (e.g., UPLC coupled to a QqQ or Q-TOF mass spectrometer with an ESI source).

  • C18 UPLC column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size) for faster analysis and better resolution.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Sample Diluent: Acetonitrile/Water (50:50, v/v).

LC Conditions:

Parameter Setting
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

| Gradient Program | Optimized for faster elution (~5-10 min total run time) |

MS Conditions (Illustrative):

Parameter Setting
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Gas Flow 800 L/Hr
Full Scan Range (MS1) m/z 100-500
MS/MS Experiment Target m/z 314.1 (¹²C, ⁷⁹Br isotope) for fragmentation

| Collision Energy | Ramped (e.g., 10-40 eV) to observe fragmentation patterns |

Procedure:

  • Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in the diluent.

  • Infusion (Optional but Recommended): Directly infuse a standard solution into the mass spectrometer to optimize source parameters and identify the primary precursor ions without chromatography.

  • LC-MS Analysis: Inject the sample and acquire data in Full Scan mode to find the retention time and m/z of the parent compound.

  • LC-MS/MS Analysis: Perform a second injection with an MS/MS method targeting the precursor ion's m/z to generate a product ion spectrum.

Data Presentation: Expected Mass Spectrometry Data
ParameterExpected Value (m/z)Justification
Precursor Ion [M+H]⁺ 314.07 (for ⁷⁹Br), 316.07 (for ⁸¹Br)Protonated molecule. The isotopic pattern (approx. 1:1 ratio) is a definitive signature for a monobrominated compound.
Precursor Ion [M+Na]⁺ 336.05 (for ⁷⁹Br), 338.05 (for ⁸¹Br)Sodium adduct, commonly seen in ESI+.
Major Product Ion 1 258.01 / 260.01Corresponds to [M+H - C₄H₈]⁺, the neutral loss of isobutylene (-56 Da).
Major Product Ion 2 214.02 / 216.02Corresponds to [M+H - C₅H₉NO₂]⁺, loss of the entire Boc-amine group.

LCMS_Workflow cluster_prep 1. Sample Preparation cluster_analysis 2. LC-MS/MS Analysis cluster_data 3. Data Interpretation prep Prepare Dilute Sample (~10 µg/mL) inject Inject into UPLC System prep->inject separate Fast Separation on C18 Column ionize ESI+ Source: Generate [M+H]⁺ Ions ms1 MS1: Full Scan (Detect m/z 314.1 / 316.1) ms2 MS2: Fragment Precursor (Generate Product Ions) confirm_id Confirm Identity: Retention Time + Accurate Mass + Isotope Pattern ms2->confirm_id structure Structural Elucidation: Analyze Fragmentation Pattern report Identify Impurities & Degradants

Caption: LC-MS/MS workflow for identification.

Head-to-Head Comparison: HPLC-UV vs. LC-MS

The choice between these techniques is dictated by the analytical question at hand.

FeatureHPLC-UVLC-MS
Primary Use Case Routine QC, purity testing, assay, stability studies.[3]Impurity identification, structural elucidation, trace analysis, metabolite studies.[12]
Specificity Good. Based on retention time and UV spectrum. Co-elution can be an issue.Excellent. Based on retention time, accurate mass, isotopic pattern, and fragmentation.[13]
Sensitivity (LOD/LOQ) Moderate (µg/mL range).High to Very High (ng/mL to pg/mL range).[14]
Information Provided Quantitative (How much?)Quantitative & Qualitative (How much? and What is it?).
Robustness & Ease of Use High. Considered a very robust and routine technique.Moderate. More complex instrumentation requires specialized expertise for operation and maintenance.
Cost (Instrument & Ops) Lower.Higher.
Throughput High.Moderate to High, depending on the complexity of the experiment.

Method Validation: Ensuring Trustworthiness

A developed method is only useful if it is validated for its intended purpose. All analytical procedures must be validated according to international guidelines, such as those from the International Council for Harmonisation (ICH).[13][15] A validation protocol would demonstrate the method's performance through a series of experiments.

Key Validation Parameters (ICH Q2(R2)): [9][15]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. For LC-MS, this is inherent in the detection of a specific mass. For HPLC-UV, it is demonstrated by peak purity analysis using a PDA detector.

  • Linearity & Range: Demonstrates a proportional relationship between analyte concentration and instrument response over a defined concentration range.

  • Accuracy: The closeness of test results to the true value, typically assessed by analyzing samples with known concentrations (spiked samples) and expressed as percent recovery.

  • Precision: The degree of scatter between a series of measurements. It is evaluated at two levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. These are critical for impurity analysis.

  • Robustness: The capacity of a method to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage.

Conclusion and Recommendations

For the comprehensive analytical control of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, a dual-pronged approach leveraging both HPLC-UV and LC-MS is recommended for a robust quality control strategy.

  • For Routine Analysis: The developed HPLC-UV method is the ideal choice for release testing, in-process controls, and stability studies. Its robustness, cost-effectiveness, and high precision make it perfectly suited for the quantitative demands of a regulated QC laboratory.

  • For Characterization and Investigation: The LC-MS method is essential during process development to identify and characterize potential impurities and degradation products. It is the primary tool for any investigation into out-of-specification results where definitive identification of unknown peaks is required.

By strategically deploying these complementary techniques, researchers and drug development professionals can ensure a thorough understanding and control of their chemical intermediates, paving the way for a high-quality, safe, and effective final pharmaceutical product.

References

  • Onyx Scientific. An Effective Approach to HPLC Method Development.

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  • Li, Y., et al. (2018). Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. Molecules.

  • Werner, S. L., & Johnson, S. M. (1995). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory- Determination of selected carbamate pesticides in water by high-performance liquid chromatography. U.S. Geological Survey.

  • PerkinElmer, Inc. Analysis of Carbamates by HPLC – U.S. EPA Method 531.1. S4Science.

  • Stibran, G. L., et al. (2016). Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents: Paving the Way for Accurate Quantitation. Journal of The American Society for Mass Spectrometry.

  • Benson, W. R., & Damico, J. N. (1968). Mass Spectra of Some Carbamate Pesticides. Journal of the Association of Official Agricultural Chemists.

  • Werner, S. L., & Johnson, S. M. (1995). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. USGS Publications Warehouse.

  • West, C. (2013). HPLC Method Development and Validation for Pharmaceutical Analysis. Pharmaceutical Technology.

  • U.S. Environmental Protection Agency. (1989). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.

  • Mikart. (2024). Navigating HPLC Method Development: Tips for Success. Pharma's Almanac.

  • BenchChem. (2025). Application Note: Chiral Separation of 2-(4-Ethylphenyl)propan-2-amine Enantiomers by High-Performance Liquid Chromatography.

  • Kruve, A., & Leito, I. (2013). Tutorial Review on LC-MS Method Validation. University of Tartu.

  • Gupta, V. K., et al. (1990). Determination of bromine in organic compounds by high-performance liquid chromatography. Talanta.

  • European Medicines Agency. (2022). ICH guideline M10 on bioanalytical method validation and study sample analysis.

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  • PharmaGuru. (2025). Learn HPLC Method Development With Expert Tips, 4 Case Studies and 7 FAQs.

  • BenchChem. (2025). Chiral Separation of 2-Phenylpropanamide Enantiomers by High-Performance Liquid Chromatography (HPLC).

  • Shornikov, D., et al. (2023). Liquid Chromatography with Dual Mass Spectrometry Detection: An Approach to the Determination of Br-Containing Disinfection By-Products in Drinking Water. Molecules.

  • D'Amico, A., et al. (2023). Methyl carbamates of phosphatidylethanolamines and phosphatidylserines reveal bacterial contamination in mitochondrial lipid extracts of mouse embryonic fibroblasts. Scientific Reports.

  • Amanote Research. (2018). Fractionation of Chlorinated and Brominated Persistent Organic Pollutants in Several Food Samples by Pyrenyl-Silica Liquid Chromatography Prior to.

  • El-Behairy, M. F., et al. (2021). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules.

  • Lewis, C. P., & Waller, G. R. (1970). Mass Spectra of N-Substituted Ethyl Carbamates. Analytical Chemistry.

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).

  • Indian Journal of Pharmaceutical Education and Research. (2023). LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib.

  • MDPI. (2023). Chemicals from Brominated Flame Retardants: Analytical Methods, Occurrence, Transport and Risks.

  • Yan, G., et al. (2017). Chlorine and bromine isotope fractionation of halogenated organic pollutants on gas chromatography columns. Scientific Reports.

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Sources

Comparative

A Senior Application Scientist's Guide to Alternative Amine Protecting Groups for 2-(4-bromophenyl)propan-2-amine

In the synthesis of complex pharmaceutical intermediates, the strategic selection of protecting groups is paramount to achieving high yields and purity. The compound 2-(4-bromophenyl)propan-2-amine presents a unique chal...

Author: BenchChem Technical Support Team. Date: January 2026

In the synthesis of complex pharmaceutical intermediates, the strategic selection of protecting groups is paramount to achieving high yields and purity. The compound 2-(4-bromophenyl)propan-2-amine presents a unique challenge due to its sterically hindered neopentyl-like primary amine. While the tert-butoxycarbonyl (Boc) group is a common choice for amine protection, its application to such hindered systems can be sluggish and may require harsh conditions for removal, potentially compromising other sensitive functionalities. This guide provides an in-depth comparison of viable alternatives to the Boc group, supported by experimental data and detailed protocols, to aid researchers in navigating this synthetic challenge.

The core of this analysis revolves around the principles of orthogonality and stability. An ideal protecting group should be introduced efficiently, remain stable throughout subsequent synthetic transformations, and be removed under conditions that do not affect other parts of the molecule, such as the aryl bromide which is often a handle for cross-coupling reactions.[1][2]

Comparative Overview of Amine Protecting Groups

The selection of a suitable protecting group is dictated by the overall synthetic strategy.[3] The following table summarizes the key characteristics of the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Allyloxycarbonyl (Alloc) groups as alternatives to Boc for the protection of 2-(4-bromophenyl)propan-2-amine.

Characteristic Boc (tert-Butoxycarbonyl) Cbz (Carboxybenzyl) Fmoc (9-Fluorenylmethyloxycarbonyl) Alloc (Allyloxycarbonyl)
Structure (CH₃)₃C-O-(C=O)-Benzyl-O-(C=O)-Fluorenyl-CH₂-O-(C=O)-Allyl-O-(C=O)-
Lability Acid-Labile[4]Hydrogenolysis[5]Base-Labile[6]Palladium(0)-Catalyzed Cleavage[7][8]
Typical Deprotection Trifluoroacetic Acid (TFA); HCl in Dioxane[9]H₂, Pd/C; Transfer Hydrogenation[10]20-50% Piperidine in DMF[11]Pd(PPh₃)₄, Scavenger (e.g., Phenylsilane)[12][13]
Stability Stable to base and hydrogenolysis.[14]Stable to mild acid and base.[15]Stable to acid and hydrogenolysis.[12]Stable to acids and bases.[12]
Key Advantages Well-established, robust.Orthogonal to Boc and Fmoc; mild deprotection for many substrates.[5]Orthogonal to Boc and Cbz; mild deprotection.[16]Orthogonal to most other protecting groups; very mild deprotection.[7][8]
Potential Limitations Strong acid for cleavage can affect sensitive substrates.[3]Incompatible with reducible groups (e.g., alkynes, some aryl halides). Catalyst poisoning can be an issue.[17]Base-lability can be an issue with base-sensitive substrates.[18]Requires a palladium catalyst which must be removed; potential for allyl-transfer side reactions.[8][19]

In-Depth Analysis and Experimental Considerations

Carboxybenzyl (Cbz) Group

The Cbz group is a classic amine protecting group, valued for its stability under both acidic and basic conditions.[15] Its removal via catalytic hydrogenolysis is typically clean and efficient.[5]

Causality Behind Experimental Choices: For a substrate like 2-(4-bromophenyl)propan-2-amine, the primary concern with Cbz deprotection is the potential for hydrodebromination of the aryl bromide under standard hydrogenolysis conditions (H₂, Pd/C).[17] This side reaction would be detrimental to any subsequent cross-coupling strategies.

Alternative Deprotection Strategies: To circumvent this, transfer hydrogenation using reagents like ammonium formate or cyclohexene as the hydrogen source can sometimes offer better selectivity. More recently, non-reductive methods for Cbz cleavage have been developed. For instance, Lewis acids such as AlCl₃ in hexafluoroisopropanol (HFIP) have been shown to selectively deprotect N-Cbz groups in the presence of other reducible functionalities.[20][21] Another approach involves nucleophilic attack at the benzylic carbon with a thiol, a method that is compatible with aryl halides.[17]

Experimental Workflow: Cbz Protection and Deprotection

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection (Non-Reductive) Amine 2-(4-bromophenyl)propan-2-amine Reagents_P Cbz-Cl, Base (e.g., NaHCO₃) DCM/H₂O Amine->Reagents_P Cbz_Protected Cbz-protected amine Reagents_P->Cbz_Protected Reagents_D AlCl₃, HFIP or Thiol, Base Cbz_Protected->Reagents_D Deprotected_Amine Deprotected Amine Reagents_D->Deprotected_Amine

Caption: Cbz protection and non-reductive deprotection workflow.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is renowned for its base-lability, making it orthogonal to both acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups.[6] Deprotection is typically achieved with a solution of piperidine in DMF.[11]

Causality Behind Experimental Choices: The primary advantage of the Fmoc group is the mildness of its cleavage conditions.[22] For substrates with acid-sensitive functionalities or those incompatible with hydrogenation, Fmoc is an excellent choice. However, the steric hindrance around the amine in 2-(4-bromophenyl)propan-2-amine could potentially slow down the deprotection. In such cases, the addition of a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can accelerate the reaction.[23]

Self-Validating Protocol: The progress of Fmoc deprotection can be monitored by UV-Vis spectroscopy by detecting the dibenzofulvene-piperidine adduct, which has a strong absorbance. This allows for real-time tracking of the reaction to ensure completion.

Experimental Workflow: Fmoc Protection and Deprotection

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection Amine 2-(4-bromophenyl)propan-2-amine Reagents_P Fmoc-OSu, NaHCO₃ Dioxane/H₂O Amine->Reagents_P Fmoc_Protected Fmoc-protected amine Reagents_P->Fmoc_Protected Reagents_D 20% Piperidine in DMF (Optional: 2% DBU) Fmoc_Protected->Reagents_D Deprotected_Amine Deprotected Amine Reagents_D->Deprotected_Amine

Caption: Fmoc protection and base-labile deprotection workflow.

Allyloxycarbonyl (Alloc) Group

The Alloc group offers a unique deprotection strategy via palladium(0)-catalyzed allylic cleavage.[7] This makes it orthogonal to a wide array of other protecting groups.[8] The deprotection conditions are exceptionally mild and generally neutral, preserving most functional groups.[12]

Causality Behind Experimental Choices: The key to successful Alloc deprotection is the choice of an allyl scavenger. The palladium catalyst forms a π-allyl complex, and the scavenger is required to react with this complex, regenerating the Pd(0) catalyst and preventing re-allylation of the deprotected amine.[8][13] Phenylsilane is a highly effective scavenger, acting as a hydride donor.[13] The reaction is often performed with a catalyst like tetrakis(triphenylphosphine)palladium(0).

Trustworthiness of the Protocol: While palladium catalysts can sometimes be sensitive to air, recent studies have shown that Alloc deprotection can be carried out successfully under atmospheric conditions without the need for rigorous degassing, which enhances the practical applicability of this method.[24]

Experimental Workflow: Alloc Protection and Deprotection

Alloc_Workflow cluster_protection Alloc Protection cluster_deprotection Alloc Deprotection Amine 2-(4-bromophenyl)propan-2-amine Reagents_P Alloc-Cl, Pyridine THF Amine->Reagents_P Alloc_Protected Alloc-protected amine Reagents_P->Alloc_Protected Reagents_D Pd(PPh₃)₄, Phenylsilane DCM Alloc_Protected->Reagents_D Deprotected_Amine Deprotected Amine Reagents_D->Deprotected_Amine

Caption: Alloc protection and palladium-catalyzed deprotection.

Detailed Experimental Protocols

Protocol 1: Cbz Protection of 2-(4-bromophenyl)propan-2-amine
  • To a solution of 2-(4-bromophenyl)propan-2-amine (1.0 eq) in a 2:1 mixture of THF and water, add sodium bicarbonate (2.0 eq).[5]

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add benzyl chloroformate (Cbz-Cl, 1.5 eq) dropwise while maintaining the temperature at 0 °C.[5]

  • Allow the reaction to stir at 0 °C for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica gel column chromatography to yield the Cbz-protected amine.

Protocol 2: Fmoc Protection of 2-(4-bromophenyl)propan-2-amine
  • Dissolve 2-(4-bromophenyl)propan-2-amine (1.0 eq) in a mixture of dioxane and 10% aqueous sodium bicarbonate.[6]

  • Add a solution of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu, 1.05 eq) in dioxane.[11]

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Dilute the mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.

  • Acidify the aqueous layer to pH 2-3 with dilute HCl.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the Fmoc-protected amine.

Protocol 3: Alloc Deprotection of Alloc-protected 2-(4-bromophenyl)propan-2-amine
  • Dissolve the Alloc-protected amine (1.0 eq) in dichloromethane (DCM).

  • Add phenylsilane (3.0 eq) as the allyl scavenger.[13]

  • Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq) to the solution.[12]

  • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, the reaction mixture can be concentrated and purified directly by silica gel chromatography to isolate the deprotected amine.

Conclusion

For the protection of the sterically hindered amine in 2-(4-bromophenyl)propan-2-amine, the choice of protecting group should be guided by the downstream synthetic steps. While Boc remains a viable option, its removal requires strong acids. The Cbz group offers an alternative, but care must be taken to select a deprotection method, such as Lewis acid or thiol-mediated cleavage, that preserves the aryl bromide.[17][20] The Fmoc group provides a mild, base-labile option, which is orthogonal to both Boc and Cbz.[16] For maximum orthogonality and exceptionally mild deprotection conditions, the Alloc group stands out as a superior choice, provided that palladium catalysis is compatible with the overall synthetic scheme.[7][8] Each of these alternatives offers a strategic advantage over the standard Boc protection, enabling more flexible and efficient synthetic routes for complex molecules.

References

  • Total Synthesis. Alloc Protecting Group: Alloc Protection & Deprotection Mechanism. [Link]

  • Roos, E. C., et al. (1995). Palladium-Catalyzed Transprotection of Allyloxycarbonyl-Protected Amines: Efficient One-Pot Formation of Amides and Dipeptides. The Journal of Organic Chemistry, 60(6), 1733–1740. [Link]

  • Organic Chemistry Portal. Protective Groups. [Link]

  • Biotage. (2023). Room temperature allyl ester and alloc deprotections - what is the lifetime of palladium?. [Link]

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  • Scientific Update. (2023). To Deprotect and Serve. [Link]

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  • Albericio, F., et al. (2019). Amino Acid-Protecting Groups. Chemical Reviews, 104(4), 2265-2368. [Link]

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Validation

A Comparative Guide to Palladium Catalysts for High-Efficacy Cross-Coupling Reactions

For researchers, scientists, and professionals in drug development, the strategic selection of a catalyst is paramount to the success of synthetic campaigns. Palladium-catalyzed cross-coupling reactions, cornerstones of...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic selection of a catalyst is paramount to the success of synthetic campaigns. Palladium-catalyzed cross-coupling reactions, cornerstones of modern organic synthesis, have revolutionized the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are ubiquitous in pharmaceuticals and advanced materials.[1][2] This guide provides an in-depth, objective comparison of the efficacy of various palladium catalysts for three pivotal transformations: the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. The insights herein are grounded in experimental data to empower informed catalyst selection and protocol optimization.

The Lynchpin of Catalysis: Understanding the Palladium Pre-catalyst and Ligand Synergy

The efficacy of a palladium-catalyzed reaction is not solely dependent on the palladium source but is critically influenced by the ancillary ligand.[1] The ligand modulates the electronic and steric properties of the palladium center, thereby influencing the key steps of the catalytic cycle: oxidative addition, transmetalation (or olefin insertion), and reductive elimination. Modern catalysis has seen a shift from simple palladium salts to well-defined pre-catalysts, which are often air- and moisture-stable, ensuring greater reproducibility and activity.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, the palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, is a powerful tool for synthesizing biaryl and hetero-biaryl scaffolds.[3][4] The choice of catalyst is crucial, especially when dealing with challenging substrates like chloro- or bromopyridines.[3][5]

Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

The performance of a palladium catalyst in the Suzuki-Miyaura reaction is dictated by the ligand's ability to promote the oxidative addition and reductive elimination steps.[5] Below is a comparative overview of common catalyst systems.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Turnover Number (TON)Reference
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528[5]
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595[5]
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196[5]
Pd/C0.1K₂CO₃DMF/Water80-High-[6]

Analysis of Catalyst Performance:

  • Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic catalyst, but for less reactive substrates, more electron-rich and bulky phosphine ligands like SPhos are often necessary to achieve high yields and turnover numbers.[5]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes are highly active catalysts due to the strong σ-donating ability of the NHC ligand, which enhances catalytic activity.[5] This often allows for lower catalyst loadings and shorter reaction times, making them particularly effective for heteroaryl couplings.[5]

  • Palladacycles: These pre-activated catalyst systems exhibit high thermal stability and catalytic activity.[4]

  • Heterogeneous Catalysts (e.g., Pd/C): Palladium on carbon offers the advantage of easy separation and recycling.[6][7] While historically considered less active than homogeneous catalysts, recent advancements have produced highly active Pd/C catalysts.[7]

Experimental Protocol: Suzuki-Miyaura Coupling of 3-Bromopyridine with Phenylboronic Acid

This protocol is a generalized procedure based on common literature practices.[8]

  • Reaction Setup: To an oven-dried Schlenk tube, add 3-bromopyridine (1.0 mmol), phenylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • Solvent Addition: Add a degassed 3:1 mixture of toluene and water (4 mL).

  • Reaction: Heat the reaction mixture to 80 °C with vigorous stirring for 12 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Catalytic Cycle of the Suzuki-Miyaura Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-X Ar-Pd(II)(X)L2 Ar-Pd(II)(X)L2 Oxidative Addition->Ar-Pd(II)(X)L2 Transmetalation Transmetalation Ar-Pd(II)(X)L2->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Ar-Ar' Reductive Elimination->Pd(0)L2

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Olefin Functionalization

The Mizoroki-Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. The choice of ligand is critical in controlling regioselectivity and efficiency, particularly with electron-rich olefins.[9][10]

Comparative Performance of Palladium Catalysts in the Heck Reaction

The nature of the phosphine ligand significantly impacts both the neutral and cationic pathways of the Heck reaction.[11]

Catalyst SystemLigand TypeSubstrateBaseSolventTemp. (°C)Yield (%)Reference
Pd(OAc)₂ / PPh₃Monodentate PhosphineAryl BromideEt₃NDMF100Good[11]
Pd(OAc)₂ / BINAPBidentate PhosphineAryl TriflateProton SpongeDMF100High[11]
Pd/CLigandless4-BromoanisoleK₂CO₃Aqueous-High[7]
Pd NPs in CNTsHeterogeneousIodobenzeneK₂CO₃DMF120>95[12]

Analysis of Catalyst Performance:

  • Monodentate vs. Bidentate Phosphine Ligands: Monodentate phosphine ligands can lead to both neutral and cationic catalytic cycles, whereas bidentate phosphine ligands primarily favor a cationic mechanism.[11] The choice of ligand can influence the regioselectivity of the olefin insertion.[10]

  • Heterogeneous Catalysts: Supported palladium catalysts, including palladium on carbon (Pd/C) and palladium nanoparticles (NPs) confined within carbon nanotubes (CNTs), have shown excellent activity and reusability in Heck reactions.[7][12][13] The confinement of Pd NPs can lead to smaller particle sizes and modified redox properties, enhancing catalytic performance.[12]

Experimental Protocol: Heck Reaction of 4-Iodoanisole with Styrene

This protocol is representative of typical conditions for a Heck reaction.

  • Reaction Setup: In a sealed tube, combine 4-iodoanisole (1.0 mmol), styrene (1.2 mmol), and K₂CO₃ (1.5 mmol).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(OAc)₂, 1 mol%) and ligand (e.g., PPh₃, 2 mol%).

  • Solvent Addition: Add degassed DMF (5 mL).

  • Reaction: Heat the mixture to 120 °C for 12 hours.

  • Work-up: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the product by column chromatography.

Catalytic Cycle of the Heck Reaction

Heck_Reaction_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-X R-Pd(II)(X)L2 R-Pd(II)(X)L2 Oxidative Addition->R-Pd(II)(X)L2 Olefin Insertion Olefin Insertion R-Pd(II)(X)L2->Olefin Insertion H2C=CHR' R-CH2-CH(R')-Pd(II)(X)L2 R-CH2-CH(R')-Pd(II)(X)L2 Olefin Insertion->R-CH2-CH(R')-Pd(II)(X)L2 Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(R')-Pd(II)(X)L2->Beta-Hydride Elimination R-CH=CHR' [HPd(II)(X)L2] [HPd(II)(X)L2] Beta-Hydride Elimination->[HPd(II)(X)L2] Reductive Elimination Reductive Elimination [HPd(II)(X)L2]->Reductive Elimination Base Reductive Elimination->Pd(0)L2 -H-X

Caption: Catalytic cycle for the Mizoroki-Heck reaction.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a pivotal method for the synthesis of arylamines via the palladium-catalyzed coupling of amines with aryl halides.[1][14] The development of this reaction has progressed through several "generations" of catalysts, each offering improved reactivity and broader substrate scope.[1][14][15]

Generations of Buchwald-Hartwig Catalysts

The evolution of Buchwald-Hartwig catalysts has been driven by the design of increasingly sophisticated phosphine ligands.

  • First-Generation: Utilized simple, sterically hindered triarylphosphine ligands like P(o-tolyl)₃, effective for coupling secondary amines with aryl bromides.[14][15]

  • Second-Generation: The introduction of bidentate phosphine ligands such as BINAP and DPPF expanded the scope to include primary amines.[1][14] These ligands are thought to prevent the formation of inactive palladium dimers.[1]

  • Third and Fourth Generations: The development of bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) in combination with palladium pre-catalysts led to highly active and versatile systems.[1][16] These catalysts are effective for challenging substrates, including aryl chlorides.[1] Buchwald's group has developed a series of air- and moisture-stable pre-catalysts (G1-G4) that offer excellent reactivity and ease of handling.

Comparative Performance of Buchwald-Hartwig Catalyst Systems
Catalyst SystemLigandAryl HalideAmineBaseSolventTemp. (°C)Yield (%)Reference
Pd₂(dba)₃ / P(o-tolyl)₃1st GenAryl BromideSecondaryNaOt-BuToluene100Good[14][15]
Pd(OAc)₂ / BINAP2nd GenAryl BromidePrimaryNaOt-BuToluene100High[1][14]
XPhos Pd G23rd GenAryl ChloridePrimaryNaOt-BuToluene10095[1]
RuPhos Pd G33rd GenAryl ChloridePrimaryK₃PO₄t-AmylOH11098[1]
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chlorotoluene with Aniline

This protocol exemplifies the use of a third-generation Buchwald pre-catalyst.[1]

  • Reaction Setup: To a glovebox-dried vial, add XPhos Pd G2 (0.02 mmol), XPhos (0.02 mmol), and NaOt-Bu (1.4 mmol).

  • Reagent Addition: Add 4-chlorotoluene (1.0 mmol) and aniline (1.2 mmol).

  • Solvent Addition: Add anhydrous toluene (2 mL).

  • Reaction: Seal the vial and heat the mixture at 100 °C for 16 hours.

  • Work-up: Cool the reaction to room temperature, dilute with ether, and filter through a pad of celite. Concentrate the filtrate.

  • Purification: Purify the crude product by flash chromatography.

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Oxidative Addition Pd(0)L->Oxidative Addition Ar-X Ar-Pd(II)(X)L Ar-Pd(II)(X)L Oxidative Addition->Ar-Pd(II)(X)L Amine Coordination Amine Coordination Ar-Pd(II)(X)L->Amine Coordination HNR'R'' [Ar-Pd(II)(NHR'R'')L]X [Ar-Pd(II)(NHR'R'')L]X Amine Coordination->[Ar-Pd(II)(NHR'R'')L]X Deprotonation Deprotonation [Ar-Pd(II)(NHR'R'')L]X->Deprotonation Base Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L Deprotonation->Ar-Pd(II)(NR'R'')L -Base-H+ Reductive Elimination Reductive Elimination Ar-Pd(II)(NR'R'')L->Reductive Elimination Ar-NR'R'' Reductive Elimination->Pd(0)L

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Conclusion

The selection of an optimal palladium catalyst is a multifaceted decision that requires careful consideration of the specific cross-coupling reaction, the nature of the substrates, and the desired reaction conditions. While traditional catalysts like Pd(PPh₃)₄ remain useful for certain applications, the development of advanced catalyst systems featuring bulky, electron-rich phosphine ligands and N-heterocyclic carbenes has significantly expanded the scope and efficiency of palladium-catalyzed cross-coupling reactions. The emergence of highly active and recyclable heterogeneous catalysts further provides sustainable and industrially viable alternatives. By understanding the comparative efficacies and the underlying mechanistic principles outlined in this guide, researchers can make more strategic choices to accelerate their synthetic endeavors.

References

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  • Comparing the efficacy of different palladium catalysts for Suzuki coupling of chloropyrimidines. (2025). BenchChem.
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  • Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (n.d.).
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Comparative

A Senior Application Scientist's Guide to Quantitative Analysis of Reaction Impurities by GC-MS

For researchers, scientists, and professionals in drug development, the precise quantification of impurities is not merely a procedural step but a cornerstone of product safety and efficacy. Gas Chromatography-Mass Spect...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise quantification of impurities is not merely a procedural step but a cornerstone of product safety and efficacy. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful and indispensable tool for this purpose, offering unparalleled separation and identification capabilities for volatile and semi-volatile compounds.[1][2] This guide provides an in-depth comparison of the primary quantitative methodologies in GC-MS, grounded in scientific principles and practical, field-proven insights.

The narrative that follows is designed to move beyond a simple listing of protocols. It delves into the causality behind experimental choices, ensuring that each described method is presented as a self-validating system. Our discussion is anchored in authoritative sources and regulatory expectations, providing a robust framework for your analytical endeavors.

The Foundation: Why GC-MS for Impurity Quantification?

GC-MS combines the superior separation power of gas chromatography with the definitive identification capabilities of mass spectrometry.[1] The GC column separates complex mixtures into individual components based on their volatility and interaction with the stationary phase.[1] Subsequently, the mass spectrometer ionizes these components, separating the resulting ions by their mass-to-charge ratio (m/z) to generate a unique chemical fingerprint for each substance.[1] This synergy is crucial for the impurity profiling process—which includes detection, identification, and quantification—a mandatory step in pharmaceutical manufacturing rigorously monitored by regulatory bodies like the U.S. Food and Drug Administration (FDA) and guided by the International Council for Harmonisation (ICH).[3]

Choosing Your Quantitative Approach: A Comparative Analysis

The selection of a quantitative method is a critical decision that directly impacts the accuracy and reliability of your results. The three principal techniques employed in GC-MS for impurity analysis are the External Standard Method, the Internal Standard Method, and the Standard Addition Method.[4] Each possesses distinct advantages and is suited to different analytical scenarios.

The External Standard (ES) Method

The External Standard method is often the most straightforward approach to quantification.[5][6] It involves creating a calibration curve by analyzing a series of standard solutions containing known concentrations of the target impurity.[4][7] The instrument's response (typically peak area) is plotted against the concentration, and the concentration of the impurity in an unknown sample is determined by interpolating its response on this curve.[7][8]

When to Use It: This method is highly effective for routine analyses of a large number of samples with simple matrices.[5] Its simplicity and direct calculation make it an efficient choice when extensive sample preparation is not required.[5]

Causality Behind the Choice: The underlying assumption of the ES method is that there will be no significant variation in injection volume or instrument response between the standards and the samples.[7] It also assumes that the sample matrix does not interfere with the analyte signal.[8] Therefore, it is best suited for well-controlled analytical systems and samples with minimal matrix effects.

Limitations: The accuracy of the external standard method is susceptible to variations in injection volume and instrument drift.[5][7] Any inconsistencies in sample handling between the calibration standards and the unknown samples can introduce errors.

The Internal Standard (IS) Method

To overcome the limitations of the external standard method, the Internal Standard method introduces a reference compound—the internal standard—into all standards and samples at a constant concentration.[9] Quantification is then based on the ratio of the analyte's peak area to the internal standard's peak area.[7][9]

When to Use It: The IS method is the preferred approach when sample preparation involves multiple steps (e.g., extraction, derivatization), where losses of the analyte can occur.[9] It is also invaluable for mitigating the effects of variable injection volumes and instrument response fluctuations.[9] Regulatory agencies often favor or even require the use of stable isotope-labeled internal standards in certain analyses due to their ability to compensate for matrix effects.[5]

Causality Behind the Choice: The core principle is that the internal standard will be affected by sample preparation and analysis variations in the same manner as the analyte.[9] By using the response ratio, these variations are effectively canceled out, leading to more precise and accurate results.[9]

Criteria for a Good Internal Standard:

  • Chemical Similarity: It should be chemically similar to the analyte but not present in the original sample.[5]

  • Chromatographic Resolution: It must be well-separated from the analyte and any other components in the sample.[5]

  • Stability: The internal standard must be stable throughout the entire analytical procedure.[5]

  • Non-Interference: It should not react with the analyte or matrix components.[5]

Deuterated analogs of the target analytes are often ideal internal standards for GC-MS analysis as they exhibit nearly identical chemical and physical properties but are distinguishable by their mass.[9]

The Standard Addition Method

The Standard Addition method is a powerful technique for accurately determining analyte concentrations in complex samples where matrix effects are significant and cannot be easily matched with calibration standards.[10][11] This method involves adding known amounts of the analyte (spiking) directly to aliquots of the sample.[11][12] A calibration curve is then constructed by plotting the instrument response against the concentration of the added standard.[4] The unknown initial concentration is determined by extrapolating the linear regression line to the x-intercept.[4]

When to Use It: This method is particularly useful for analyzing samples with complex or unknown matrices, such as those encountered in environmental analysis or biological fluids.[11][12] It effectively compensates for matrix effects because the calibration is performed within the sample itself.[10][12]

Causality Behind the Choice: By adding the standard directly to the sample, the analyte and the standard are subjected to the same matrix interferences.[11] This allows for the correction of proportional errors caused by the sample matrix. The method essentially creates a calibration curve in the presence of the matrix, thereby negating its influence on the analytical signal.[8]

Limitations: The standard addition method is more labor-intensive than the external or internal standard methods as it requires the preparation and analysis of multiple spiked samples for each unknown sample.[8]

Comparative Summary of Quantitative Methods

MethodPrincipleAdvantagesDisadvantagesBest Suited For
External Standard Comparison of sample response to a calibration curve generated from external standards.[4]Simple, fast, and suitable for a large number of samples.[5]Prone to errors from injection volume variability and instrument drift; does not account for matrix effects.[5][7]Routine analysis of simple, well-characterized samples.
Internal Standard Addition of a constant amount of a reference compound to all standards and samples.[9]Corrects for variations in sample preparation, injection volume, and instrument response; improves precision and accuracy.[9]Requires a suitable internal standard that is well-resolved and chemically similar to the analyte.[5]Complex samples requiring extensive preparation; when high precision is critical.
Standard Addition Spiking the sample with known amounts of the analyte to create a calibration curve within the sample matrix.[12]Effectively compensates for matrix effects, leading to high accuracy in complex samples.[10][12]Labor-intensive, requiring multiple analyses for each unknown sample.[8]Analysis of samples with complex and unknown matrices.

Experimental Protocols and Workflows

Adherence to validated analytical procedures is a regulatory expectation to ensure the reliability of results.[13][14] The following sections provide detailed, step-by-step methodologies for each quantitative approach.

General Sample Preparation Considerations

Regardless of the chosen quantification method, proper sample preparation is paramount to obtaining reliable GC-MS data. Common techniques include:

  • Dilution: For liquid samples, dilution with a suitable volatile solvent (e.g., methanol, dichloromethane) is often necessary to bring the analyte concentration within the linear range of the instrument.[15]

  • Extraction: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate and concentrate analytes from complex matrices and remove interfering substances.[16]

  • Derivatization: For compounds with poor volatility or thermal stability, chemical derivatization can be employed to make them more amenable to GC analysis.[15]

  • Headspace Analysis: This technique is ideal for analyzing volatile impurities in solid or liquid samples without direct injection of the sample matrix, which helps to keep the instrument clean and reduce maintenance.[16][17]

Protocol 1: Quantitative Analysis using the External Standard Method

1. Preparation of Standard Solutions:

  • Prepare a stock solution of the target impurity at a known concentration in a suitable solvent.
  • Perform serial dilutions of the stock solution to create a series of at least five calibration standards spanning the expected concentration range of the impurity in the samples.

2. GC-MS Analysis:

  • Set up the GC-MS instrument with an appropriate column and analytical method (e.g., temperature program, carrier gas flow rate, MS scan parameters).
  • Inject a blank solvent to ensure the system is clean.
  • Inject each calibration standard in triplicate to establish the calibration curve and assess repeatability.
  • Inject the unknown sample(s) in triplicate.

3. Data Analysis:

  • Integrate the peak area of the target impurity in each chromatogram.
  • Construct a calibration curve by plotting the average peak area of the standards against their corresponding concentrations.
  • Perform a linear regression analysis on the calibration curve to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is typically desired.
  • Calculate the concentration of the impurity in the unknown sample by substituting its average peak area into the regression equation.

Workflow Diagram: External Standard Method

ExternalStandardWorkflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Prepare Impurity Stock Solution prep_cal Prepare Calibration Standards (≥5 levels) prep_stock->prep_cal inject_stds Inject Calibration Standards (triplicate) prep_cal->inject_stds prep_sample Prepare Unknown Sample inject_sample Inject Unknown Sample (triplicate) prep_sample->inject_sample inject_blank Inject Blank inject_blank->inject_stds inject_stds->inject_sample integrate Integrate Peak Areas inject_stds->integrate inject_sample->integrate build_curve Construct Calibration Curve (Area vs. Conc.) integrate->build_curve regress Linear Regression (y = mx + c, R²) build_curve->regress calculate Calculate Sample Concentration regress->calculate

Caption: Workflow for the External Standard quantification method.

Protocol 2: Quantitative Analysis using the Internal Standard Method

1. Selection and Preparation of Internal Standard:

  • Choose a suitable internal standard (IS) based on the criteria mentioned previously.
  • Prepare a stock solution of the IS at a known concentration.

2. Preparation of Standard and Sample Solutions:

  • Prepare a series of calibration standards as in the external standard method.
  • Add a constant, known amount of the IS stock solution to each calibration standard and each unknown sample.

3. GC-MS Analysis:

  • Follow the same GC-MS analysis procedure as for the external standard method, analyzing the blank, IS-spiked standards, and IS-spiked samples.

4. Data Analysis:

  • Integrate the peak areas of both the target impurity and the internal standard in each chromatogram.
  • Calculate the Response Factor (RF) for each calibration standard using the formula: RF = (Area_analyte / Conc_analyte) / (Area_IS / Conc_IS)
  • Alternatively, create a calibration curve by plotting the ratio of the analyte peak area to the IS peak area (Area_analyte / Area_IS) against the concentration of the analyte.
  • Perform a linear regression on this new calibration curve.
  • Calculate the concentration of the impurity in the unknown sample using the regression equation and the measured peak area ratio of the sample.

Workflow Diagram: Internal Standard Method

InternalStandardWorkflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_stock Prepare Impurity & IS Stock Solutions prep_cal Prepare Calibration Standards prep_stock->prep_cal prep_sample Prepare Unknown Sample prep_stock->prep_sample add_is_std Add Constant Amount of IS to Standards prep_cal->add_is_std add_is_sample Add Constant Amount of IS to Sample prep_sample->add_is_sample inject_stds Inject Spiked Standards (triplicate) add_is_std->inject_stds inject_sample Inject Spiked Sample (triplicate) add_is_sample->inject_sample inject_blank Inject Blank inject_blank->inject_stds inject_stds->inject_sample integrate Integrate Analyte & IS Peak Areas inject_stds->integrate inject_sample->integrate calc_ratio Calculate Area Ratio (Analyte/IS) integrate->calc_ratio build_curve Construct Calibration Curve (Area Ratio vs. Conc.) calc_ratio->build_curve regress Linear Regression build_curve->regress calculate Calculate Sample Concentration regress->calculate

Caption: Workflow for the Internal Standard quantification method.

Protocol 3: Quantitative Analysis using the Standard Addition Method

1. Preparation of Spiked Sample Solutions:

  • Take at least four equal aliquots of the unknown sample.
  • Leave one aliquot unspiked.
  • Add increasing, known amounts of the impurity standard to the remaining aliquots. This creates a series of samples with the original unknown concentration plus a known added concentration.
  • Dilute all aliquots to the same final volume.

2. GC-MS Analysis:

  • Analyze the unspiked and spiked sample aliquots using the established GC-MS method.

3. Data Analysis:

  • Integrate the peak area of the target impurity in each chromatogram.
  • Plot the measured peak area against the concentration of the added standard.
  • Perform a linear regression on the plotted data.
  • Determine the absolute value of the x-intercept of the regression line. This value corresponds to the original concentration of the impurity in the unspiked sample.[4]

Workflow Diagram: Standard Addition Method

StandardAdditionWorkflow cluster_prep Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep_aliquots Prepare Multiple Aliquots of Unknown Sample spike_samples Spike Aliquots with Increasing Known Amounts of Impurity Standard prep_aliquots->spike_samples inject_samples Inject Unspiked and Spiked Samples spike_samples->inject_samples integrate Integrate Peak Areas inject_samples->integrate build_curve Plot Area vs. Added Concentration integrate->build_curve regress Linear Regression build_curve->regress extrapolate Extrapolate to X-intercept to Find Original Conc. regress->extrapolate

Caption: Workflow for the Standard Addition quantification method.

Method Validation: The Trustworthiness Pillar

Every quantitative method must be validated to demonstrate its suitability for the intended purpose, a critical requirement of regulatory bodies like the FDA.[13][14] Key validation parameters, as outlined in ICH Q2(R2) guidelines, include:[18][19]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[19] For GC-MS, the unique mass spectrum provides a high degree of specificity.[19]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[20]

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[21]

  • Accuracy: The closeness of the test results to the true value.[20] It is often assessed using recovery studies by spiking a blank matrix with a known amount of the impurity.[19]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically expressed as the relative standard deviation (RSD).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[22][23]

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[23][24]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Conclusion: Synthesizing Expertise for Reliable Results

The quantitative analysis of reaction impurities by GC-MS is a multi-faceted discipline that demands a deep understanding of chromatographic principles, instrumental capabilities, and the regulatory landscape. The choice between external standard, internal standard, and standard addition methods is not arbitrary but a strategic decision based on the sample matrix, the required level of precision and accuracy, and the available resources.

By understanding the causality behind each method, implementing robust, self-validating protocols, and adhering to rigorous validation standards, researchers can ensure the integrity of their data. This guide serves as a framework to empower you, the scientist, to make informed decisions, generate trustworthy quantitative results, and ultimately, contribute to the development of safe and effective pharmaceutical products.

References

  • ProPharma. (2024, June 25). Analytical Method Validation: Mastering FDA Guidelines. Retrieved from [Link]

  • Medistri SA. (2024, August 12). GC/MS Identification of Impurities. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Organomation. (n.d.). Preparing Samples for GC-MS/MS Analysis. Retrieved from [Link]

  • ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015, July). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • SCION Instruments. (n.d.). Sample preparation GC-MS. Retrieved from [Link]

  • ECA Academy. (n.d.). FDA Guidance for Industry: Q2A Validation of Analytical Procedures. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • LCGC. (2024, January 1). From Detector to Decision, Part III: Fundamentals of Calibration in Gas Chromatography. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis results of GC. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Pharmaceutical Applications Compendium - PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Methods and Applications eBook: The Experts Guide to Pharmaceutical Impurity Analysis. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. Retrieved from [Link]

  • ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. Retrieved from [Link]

  • Publications Office of the European Union. (n.d.). Guidance Document on the Estimation of LOD and LOQ for Measurements in the Field of Contaminants in Feed and Food. Retrieved from [Link]

  • Labcompare. (2020, June 30). Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 12). 4.2: Quantitative and Qualitative GC and GC-MS. Retrieved from [Link]

  • LCGC. (2025, April 5). Fundamentals of Benchtop GC–MS Data Analysis and Terminology. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Impurities in Tests for Residual Solvents in Pharmaceuticals Using GC-MS. Retrieved from [Link]

  • Agilent Technologies. (n.d.). GC Applications Overview. Retrieved from [Link]

  • ResearchGate. (1994). (PDF) Limit of Detection (LOD)/Limit of Quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs. Retrieved from [Link]

  • uHPLCs. (n.d.). Chromatographic quantitative internal or external standard method, how to choose. Retrieved from [Link]

  • Crawford Scientific. (n.d.). Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them?. Retrieved from [Link]

  • Welch Materials, Inc. (2024, December 27). Understanding the Standard Addition Method in Quantitative Analysis. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Genotoxics / Impurities Analysis – Pharmaceuticals & Biopharmaceuticals. Retrieved from [Link]

  • Taylor & Francis Online. (2016, June 27). Development of Impurity Profiling Methods Using Modern Analytical Techniques. Retrieved from [Link]

  • AlpHa Measure. (2023, March 23). Standard Addition Procedure in Analytical Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Standard addition. Retrieved from [Link]

  • Separation Science. (n.d.). Framework for GC-MS Quantitative Analysis. Retrieved from [Link]

  • LCGC. (2021, May 1). Going Low: Understanding Limit of Detection in Gas Chromatography (GC). Retrieved from [Link]

  • Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals - Applications. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, August 19). 4.5.3: Data Analysis using Agilent Mass Hunter Quantitative Analysis. Retrieved from [Link]

  • CD Genomics. (n.d.). GC-MS/MS Data Analysis. Retrieved from [Link]

  • Agilent Technologies. (2020, November 21). Excellent, Reproducible Results for Difficult Samples. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Pharmaceuticals' Impurity - Regulations and Analysis for Carcinogenic Substances - No. 62. Retrieved from [Link]

  • Shimadzu Corporation. (n.d.). Solutions for Pharmaceutical Impurities. Retrieved from [Link]

  • European Medicines Agency. (n.d.). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]

  • International Council for Harmonisation. (1996, November 6). VALIDATION OF ANALYTICAL PROCEDURES: METHODOLOGY. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

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Validation

A Comparative Guide to the Validation of a GMP-Grade Synthetic Route for tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative for a Validated Synthetic Pathway In the landscape of pharmaceutical development, the journey from a promising molecule to a ma...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for a Validated Synthetic Pathway

In the landscape of pharmaceutical development, the journey from a promising molecule to a market-approved drug is paved with rigorous scientific validation and stringent regulatory oversight. Intermediates in active pharmaceutical ingredient (API) synthesis, such as tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, are critical components whose purity and consistency directly impact the quality, safety, and efficacy of the final drug product. The tert-butoxycarbonyl (Boc) protecting group is ubiquitous in modern organic synthesis, valued for its stability and ease of removal under specific acidic conditions, making this particular carbamate a potentially valuable building block.

This guide provides an in-depth comparison of two plausible synthetic routes for the GMP-grade production of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. As a senior application scientist, my focus extends beyond mere procedural description to an analysis of the underlying chemical logic, the practical implications for scalability under Good Manufacturing Practices (GMP), and the comprehensive analytical validation required to ensure unwavering quality. Every synthetic choice and analytical test is presented as part of a self-validating system, grounded in established chemical principles and regulatory expectations outlined by the International Council for Harmonisation (ICH).[1][2][3]

Comparative Analysis of Synthetic Routes

The synthesis of a tertiary carbamate presents unique challenges, primarily due to the steric hindrance around the quaternary carbon center. We will evaluate two distinct strategies originating from the common precursor, 2-(4-bromophenyl)propan-2-ol, which is readily synthesized via Grignard reaction from 4-bromoacetophenone or Friedel-Crafts acylation of bromobenzene followed by reduction and Grignard addition.

Route A: One-Pot Carbamation of a Tertiary Alcohol

This route leverages the direct conversion of a tertiary alcohol into a carbamate. The reaction proceeds by generating a stable tertiary carbocation in a strong acid, which is then trapped by isocyanic acid (formed in situ from sodium cyanate).[3][4][5] This method is particularly advantageous for sterically hindered alcohols where other carbamation methods may fail.

Reaction Scheme: 2-(4-bromophenyl)propan-2-ol + NaOCN + CF₃COOH → tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

The causality here is elegant: trifluoroacetic acid serves a dual purpose. It protonates the alcohol, facilitating its departure as water to form a stable benzylic, tertiary carbocation. Simultaneously, it protonates sodium cyanate to generate isocyanic acid, the nucleophile that traps the carbocation.[4] This one-pot approach is inherently efficient, minimizing unit operations, which is a significant advantage in a GMP environment.[6]

Route B: Two-Step Synthesis via Ritter Reaction and Boc-Protection

This classical two-step approach first involves the synthesis of the corresponding amine, followed by the introduction of the Boc protecting group.

Step 1: Ritter Reaction The Ritter reaction transforms the tertiary alcohol into an N-alkyl amide by reaction with a nitrile in the presence of a strong acid.[7][8][9] Subsequent hydrolysis of the amide yields the primary amine.

2-(4-bromophenyl)propan-2-ol + CH₃CN + H₂SO₄ → N-(2-(4-bromophenyl)propan-2-yl)acetamide → Hydrolysis → 2-(4-bromophenyl)propan-2-amine

Step 2: Boc-Protection The resulting amine is then reacted with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield the final carbamate product.[2][10][11] This is a robust and widely used method for protecting amines.

2-(4-bromophenyl)propan-2-amine + (Boc)₂O → tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

While reliable, this route involves two distinct chemical transformations, requiring isolation and purification of the amine intermediate. This increases the number of unit operations, potential for material loss, and overall production time compared to Route A.

Performance Comparison
ParameterRoute A: One-Pot CarbamationRoute B: Two-Step Ritter/BocRationale & GMP Implications
Number of Steps 12Fewer steps reduce processing time, cost, and potential for error, aligning with GMP principles of efficiency and control.[4]
Projected Yield Moderate to GoodGood (per step)Overall yield for Route B is multiplicative of two steps, potentially lowering the final output compared to an efficient one-pot process.
Atom Economy HigherLowerRoute A incorporates the majority of the cyanate atom into the product. Route B has byproducts from both the Ritter reaction and Boc protection.
Reagent Safety Trifluoroacetic acid (corrosive).Concentrated Sulfuric Acid (highly corrosive), Boc₂O (stable).Both routes use strong, corrosive acids requiring careful handling in a GMP facility. Reagent selection requires thorough safety assessment.
Scalability FavorableLess FavorableOne-pot reactions are generally easier to scale up. The need for isolation of an intermediate in Route B adds complexity to large-scale manufacturing.
Purification Direct crystallization may be possible.Requires two separate purification steps.Simplified purification reduces solvent usage and waste, which is both environmentally and economically beneficial.
Overall GMP Suitability Higher ModerateRoute A's efficiency, reduced number of operations, and higher atom economy make it a more attractive candidate for a validated GMP process.

Recommended GMP-Grade Synthetic Protocol: Route A

Based on the comparative analysis, Route A presents a more efficient and scalable pathway for GMP manufacturing. The following protocol is designed to be a self-validating system, with defined in-process controls (IPCs) to ensure consistency.

Diagram of Recommended Synthetic Workflow

Synthetic Workflow Workflow for Route A Synthesis cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Work-up & Isolation cluster_3 Purification & Final Product A Charge Reactor with: - 2-(4-bromophenyl)propan-2-ol - Sodium Cyanate - Benzene (Solvent) B Cool to 10°C A->B Charge Complete C Slowly add Trifluoroacetic Acid (TFA) (Maintain T < 40°C) B->C Temperature Reached D Stir at Room Temperature Overnight C->D Addition Complete E IPC 1: HPLC Analysis (Check for starting material consumption) D->E Stirring Period F Quench with Water E->F Reaction Complete (Pass IPC) G Phase Separation F->G H Wash Organic Layer: - 5% NaOH (aq) - Water G->H I Dry Organic Layer (e.g., MgSO₄) H->I J Filter and Concentrate under Vacuum I->J K Recrystallize from Hexane J->K Crude Product L Dry under Vacuum K->L M Final Product: tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate L->M

Caption: GMP-compliant workflow for the one-pot synthesis of the target carbamate.

Step-by-Step Methodology

This protocol must be executed in a controlled GMP environment by trained personnel.

  • Reactor Preparation: Ensure the reaction vessel is clean, dry, and inerted with nitrogen.

  • Charging: To a suitable reactor, charge 2-(4-bromophenyl)propan-2-ol (1.0 eq), sodium cyanate (2.0 eq), and a suitable inert solvent such as benzene or dichloromethane (approx. 8 mL per gram of alcohol).[5] Begin stirring to create a suspension.

    • Causality: Using an excess of sodium cyanate ensures the complete conversion of the carbocation intermediate. The inert solvent facilitates mixing and temperature control.

  • Acid Addition: Cool the suspension to approximately 10°C. Add trifluoroacetic acid (2.1 eq) dropwise via an addition funnel, ensuring the internal temperature does not exceed 40°C.

    • Causality: The reaction is exothermic. Slow, controlled addition of the acid is critical to prevent runaway reactions and the formation of undesired byproducts. This temperature control is a critical process parameter (CPP) under GMP.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir overnight (approx. 16 hours).

  • In-Process Control (IPC): Withdraw a sample from the reaction mixture. Analyze by HPLC to confirm the consumption of the starting alcohol is ≥99%.

    • Trustworthiness: This IPC provides a data-driven decision point to proceed with the work-up, ensuring batch-to-batch consistency.

  • Work-up: Carefully quench the reaction by adding water. Separate the organic layer. Wash the organic layer sequentially with a 5% aqueous sodium hydroxide solution (to remove excess TFA) and then with water until the aqueous layer is neutral.

    • Causality: The basic wash neutralizes the strong acid catalyst, preventing potential product degradation during solvent removal.

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Recrystallize the resulting crude solid from a suitable solvent system, such as hexane, to yield the pure product.

  • Drying: Dry the purified crystals in a vacuum oven at a controlled temperature (e.g., 40-50°C) until the residual solvent content meets predefined specifications.

Comprehensive Analytical Validation Protocol

Validation of the analytical methods used for release testing is a cornerstone of GMP.[6] The methods must be proven suitable for their intended purpose, as defined by the ICH Q2(R1) guideline.

Diagram of Analytical Validation Workflow

Analytical_Validation_Workflow Analytical Method Validation Workflow cluster_0 Method Development & Optimization cluster_1 Validation Protocol (ICH Q2) cluster_2 Execution & Reporting A Select Methods: HPLC, GC, NMR, MS, KF B Optimize Parameters: Column, Mobile Phase, Temp, etc. A->B C Specificity B->C Optimized Method D Linearity & Range I Execute Validation Experiments C->I E Accuracy (% Recovery) D->I F Precision (Repeatability & Intermediate Precision) E->I G Detection Limit (DL) & Quantitation Limit (QL) F->I H Robustness G->I H->I J Analyze Data vs. Acceptance Criteria I->J K Issue Validation Report J->K L Implement for Routine QC Release K->L

Caption: Logical flow for validating analytical methods according to ICH guidelines.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

This method is critical for quantifying the API and detecting any process-related impurities or degradation products.

  • Instrumentation: HPLC with a UV detector (e.g., DAD or VWD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of 0.1% trifluoroacetic acid in water (A) and 0.1% trifluoroacetic acid in acetonitrile (B).

  • Flow Rate: 1.0 mL/min.

  • Detection: 225 nm.

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 0.5 mg/mL).

Validation Parameters & Acceptance Criteria:

Validation ParameterExperimental ApproachAcceptance Criteria
Specificity Analyze blank, placebo, impurity standards, and stressed samples.Peak for the main analyte is pure and resolved from all other peaks (Resolution > 2.0).
Linearity Analyze at least five concentrations across the range (e.g., 50-150% of target).Correlation coefficient (r²) > 0.999.
Accuracy Spike a placebo with known amounts of API at three levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision (RSD%) - Repeatability: 6 replicate injections of the same sample.- Intermediate: Analysis on different days, by different analysts, on different instruments.- Repeatability: RSD ≤ 1.0%- Intermediate Precision: RSD ≤ 2.0%
Range Confirmed by data from linearity and accuracy studies.The range over which the method is precise, accurate, and linear.
Quantitation Limit (QL) Determined by signal-to-noise ratio (S/N ≈ 10) or standard deviation of the response.The lowest concentration that can be quantified with acceptable precision and accuracy.
Robustness Intentionally vary method parameters (e.g., flow rate ±10%, column temp ±5°C).No significant impact on results; system suitability parameters must pass.
Gas Chromatography (GC) for Residual Solvents
  • Purpose: To quantify residual solvents (e.g., benzene, hexane) from the synthesis and purification process according to ICH Q3C guidelines.

  • Instrumentation: GC with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: Suitable capillary column (e.g., DB-624).

  • Protocol: Develop a method to separate and quantify expected solvents. Validate for specificity, linearity, accuracy, and precision for each solvent.

Identity Confirmation
  • ¹H and ¹³C NMR: The spectrum of the synthesized material must match the structure of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, showing characteristic peaks for the aromatic, tert-butyl, and isopropyl protons and carbons.

  • Mass Spectrometry (MS): The observed mass (e.g., via ESI-MS) must correspond to the calculated molecular weight of the compound ([M+H]⁺ or [M+Na]⁺).

Water Content
  • Karl Fischer Titration: A standard method to accurately determine the water content in the final API, which is a critical quality attribute.

Conclusion

The selection and validation of a synthetic route for a pharmaceutical intermediate is a multi-faceted process that balances chemical feasibility with the stringent demands of GMP manufacturing. The one-pot carbamation of 2-(4-bromophenyl)propan-2-ol (Route A) emerges as the superior strategy due to its efficiency, scalability, and alignment with the principles of process simplification that are paramount in a regulated environment.

However, the synthesis itself is only one part of the equation. A comprehensive analytical validation program, as outlined here, provides the objective evidence that the process consistently yields a product of the required identity, strength, and purity. By integrating sound chemical principles with rigorous analytical science, this guide provides a robust framework for the development and validation of GMP-grade tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, ensuring it meets the high standards required for its use in the pharmaceutical industry.

References

  • European Medicines Agency. (2000). ICH Q7 Good manufacturing practice for active pharmaceutical ingredients - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. Q7A Good Manufacturing Practice Guidance for Active Pharmaceutical Ingredients. [Link]

  • Government of Canada. (2022). Good manufacturing practices guidelines for active pharmaceutical ingredients (GUI-0104). [Link]

  • Dalton Pharma Services. FDA's Guidelines for GMP Of API. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Organic Syntheses. Carbamic acid, tert-butyl ester. [Link]

  • Fisher Scientific. Amine Protection / Deprotection. [Link]

  • NROChemistry. Ritter Reaction. [Link]

  • Organic Syntheses. (2-Aminoethyl)carbamic acid tert-butyl ester. [Link]

  • Wikipedia. Ritter reaction. [Link]

  • Organic Chemistry Portal. Ritter Reaction. [Link]

  • Organic Reactions. The Ritter Reaction. [Link]

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Comparative

Comparative study of Boc deprotection methods using TFA vs HCl

<_-4.0-1> ## A Comparative Guide to Boc Deprotection: Navigating the Choice Between TFA and HCl In the landscape of organic synthesis, particularly in the assembly of peptides and complex pharmaceutical agents, the tert-...

Author: BenchChem Technical Support Team. Date: January 2026

<_-4.0-1> ## A Comparative Guide to Boc Deprotection: Navigating the Choice Between TFA and HCl

In the landscape of organic synthesis, particularly in the assembly of peptides and complex pharmaceutical agents, the tert-butoxycarbonyl (Boc) group stands as a paramount tool for amine protection.[1] Its reputation is built on a foundation of stability across a wide array of chemical environments, yet it can be readily cleaved under acidic conditions.[1] The choice of acid for this critical deprotection step, most commonly trifluoroacetic acid (TFA) or hydrochloric acid (HCl), is a decision that significantly impacts reaction efficiency, selectivity, and overall synthetic strategy.[2]

This guide offers a deep, comparative analysis of TFA- and HCl-mediated Boc deprotection methodologies. As a senior application scientist, my aim is to provide not just protocols, but the underlying chemical rationale, enabling researchers, scientists, and drug development professionals to make informed, substrate-specific decisions.

The Cornerstone of Amine Protection: The Boc Group

The Boc group's utility stems from its ability to be introduced under mild basic conditions and its resilience to nucleophiles and bases. This orthogonality is crucial in multi-step syntheses. The deprotection, however, relies on acid-catalyzed hydrolysis, a process that, while effective, requires careful consideration of the substrate's other functional groups.[1]

Mechanism of Acid-Catalyzed Boc Deprotection

The removal of the Boc group by a strong acid follows a well-established pathway. The process begins with the protonation of the carbamate's carbonyl oxygen.[3] This is followed by the cleavage of the tert-butyl-oxygen bond, which results in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[3][4] The carbamic acid is inherently unstable and rapidly undergoes decarboxylation to yield the free amine and carbon dioxide gas.[1][4] The liberated amine is then protonated by the excess acid in the reaction mixture, forming the corresponding salt (e.g., trifluoroacetate or hydrochloride).[4][5]

A critical aspect of this mechanism is the generation of the electrophilic tert-butyl cation.[6] This reactive species can lead to unwanted side reactions by alkylating nucleophilic residues within the substrate, such as the indole ring of tryptophan or the thioether of methionine.[6][7] The potential for these side reactions necessitates strategies to mitigate their occurrence, a key differentiator between various protocols.[6]

Boc_Deprotection_Mechanism BocNHR Boc-NHR ProtonatedBoc Boc-N+H2R| |O H BocNHR->ProtonatedBoc + H+X- CarbamicAcid [HOOC-NHR] ProtonatedBoc->CarbamicAcid - (CH3)3C+ tBu_cation (CH3)3C+ AmineSalt H3N+-R X- CarbamicAcid->AmineSalt - CO2 + H+ CO2 CO2 SideProducts Side Products tBu_cation->SideProducts Alkylation Decision_Workflow Start Start: Boc-Protected Substrate AcidLabileGroups Are other acid-labile groups present? Start->AcidLabileGroups HCl_Dioxane Use 4M HCl in Dioxane AcidLabileGroups->HCl_Dioxane Yes NucleophilicResidues Does the substrate contain nucleophilic residues (Trp, Met)? AcidLabileGroups->NucleophilicResidues No TFA_Scavengers Use TFA with Scavengers (TIS, H2O) NucleophilicResidues->TFA_Scavengers Yes FinalProductForm Is a crystalline solid desired for purification? NucleophilicResidues->FinalProductForm No FinalProductForm->HCl_Dioxane Yes TFA_Standard Use 20-50% TFA in DCM FinalProductForm->TFA_Standard No

Sources

Validation

A Senior Application Scientist’s Guide to Benchmarking Building Blocks in Drug Discovery Libraries

Introduction: The Strategic Imperative of Building Block Selection In the landscape of modern drug discovery, the starting points of our synthetic endeavors—the chemical building blocks—fundamentally define the boundarie...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Building Block Selection

In the landscape of modern drug discovery, the starting points of our synthetic endeavors—the chemical building blocks—fundamentally define the boundaries of the chemical space we can explore.[1][2] The selection of a building block library is not merely a procurement decision; it is a strategic choice that profoundly impacts the novelty, "drug-likeness," and ultimate success of a screening campaign. A library rich in diverse, high-quality, and synthetically tractable building blocks can accelerate the journey from hit-to-lead, while a poorly curated collection can lead to wasted resources, misleading structure-activity relationships (SAR), and dead-end compounds.[3]

This guide provides a comprehensive framework for benchmarking building block libraries against one another. We will move beyond simple catalog comparisons to establish a robust, data-driven methodology for evaluating library performance. This process is designed to empower researchers, scientists, and drug development professionals to make informed decisions, ensuring that the foundation of their discovery programs is built upon the most promising chemical matter. We will delve into the causality behind experimental choices, provide self-validating protocols, and ground our recommendations in authoritative standards.

To illustrate the overall process, the following workflow outlines the key stages of a comprehensive benchmarking study, from initial library selection to the final strategic decision.

Benchmarking_Workflow cluster_0 Phase 1: Planning & Design cluster_1 Phase 2: Experimental Execution cluster_2 Phase 3: Data Analysis & Interpretation cluster_3 Phase 4: Decision & Implementation A Define Project Goals (e.g., Hit Finding, Lead Opt.) B Select Candidate Building Block Libraries A->B C Choose Robust Test Reaction (e.g., Amide Coupling) B->C D Parallel Synthesis Array Generation C->D E High-Throughput Purification & QC Analysis (LC-MS) D->E F Assess Synthetic Tractability (Yield, Purity, Success Rate) E->F G Evaluate Physicochemical Properties (MW, cLogP, Fsp3) F->G H Analyze Chemical Space (Diversity, Novelty) G->H I Comparative Data Review (Using Scorecards/Tables) H->I J Strategic Library Selection & Procurement I->J

Caption: High-level workflow for benchmarking drug discovery building block libraries.

Part I: Defining the Benchmarking Framework - What to Measure and Why

A successful benchmarking program evaluates building block libraries across several key performance pillars. Each pillar addresses a critical question about the utility and quality of the library.

A. Synthetic Tractability

The Core Question: How reliably can these building blocks be converted into new products?

This is the most fundamental pillar. A building block is useless if it fails to react as expected under standard conditions. We measure this through a standardized parallel synthesis campaign.[4][5]

  • Key Metrics:

    • Reaction Success Rate (%): The percentage of reactions that produce the desired product, regardless of yield. This is a primary indicator of building block reliability.

    • Average Purity (%): The average purity of the final compounds in the library, typically determined by LC-MS. High purity is essential for accurate biological screening.[3]

    • Average Yield (%): The average reaction yield for successful reactions. While less critical than success rate for discovery libraries, it informs efficiency and cost.

B. Physicochemical Properties and "Drug-Likeness"

The Core Question: Do these building blocks produce compounds with favorable ADME/Tox properties?

The goal of drug discovery is not just to find active compounds, but to find compounds that can become safe and effective drugs. By analyzing the physicochemical properties of the virtual and synthesized libraries, we can predict their "drug-likeness".

  • Key Metrics:

    • Molecular Weight (MW): Adherence to ranges defined by principles like Lipinski's Rule of 5.[6]

    • Lipophilicity (cLogP): A measure of a compound's oil/water partition coefficient, critical for absorption and metabolism.[7]

    • Fraction of sp³ carbons (Fsp³): Higher Fsp³ is associated with increased clinical success, as it correlates with greater three-dimensionality and reduced toxicity.[7]

    • Topological Polar Surface Area (TPSA): An indicator of a molecule's ability to permeate cell membranes.

    • Ligand Efficiency (LE): A metric that relates the binding affinity of a ligand to its size (heavy atom count), helping to prioritize smaller, more efficient binders.[8]

C. Structural Diversity and Novelty

The Core Question: Does this library expand our access to new and underexplored chemical space?

A key goal of screening is to find novel scaffolds that can be patented and developed.[9] A library that provides access to unique chemical structures is therefore highly valuable. This is primarily assessed computationally.

  • Key Metrics:

    • Scaffold Diversity: The number of unique molecular scaffolds generated. A higher number indicates greater structural diversity.[10]

    • Tanimoto Similarity: A measure of structural similarity between molecules based on molecular fingerprints. A low average internal Tanimoto score suggests high diversity within a library.[11]

    • Novelty Score: Comparison against existing internal and public databases (like ChEMBL) to identify building blocks and scaffolds that are not already well-represented.[12][13]

Part II: Designing and Executing the Benchmarking Study

This section provides a practical, step-by-step guide to conducting a benchmarking study.

Step 1: Library and Reaction Selection
  • Select Candidate Libraries: Choose 2-4 building block libraries for comparison. These could be from different commercial vendors or include an internal "gold standard" library. Ensure the libraries are of the same class (e.g., primary amines, carboxylic acids) for a fair comparison.

  • Select a Robust Test Reaction: The choice of reaction is critical. It must be well-understood, high-yielding, and robust enough to tolerate a wide range of functional groups. The goal is to test the building block, not the reaction. Amide coupling is an industry standard for this purpose due to its reliability and broad substrate scope.[14]

Step 2: Experimental Workflow - Parallel Amide Coupling

This protocol describes the synthesis of a 96-compound library from a set of 96 diverse amine building blocks and a single, common carboxylic acid. This process is designed to be self-validating by including control reactions and rigorous QC.

Protocol_Workflow start Start prep Prepare Stock Solutions: - Amine Library (A1-H12) - Carboxylic Acid (common) - Coupling Reagent (HATU) - Base (DIPEA) start->prep dispense Dispense Reagents into 96-well Reaction Block prep->dispense react Incubate Reaction (Room Temp, 16h) dispense->react workup Perform Aqueous Workup or Solid-Phase Extraction react->workup analysis Analyze Crude Product via High-Throughput LC-MS workup->analysis purify High-Throughput Purification (if required) analysis->purify end End: Data Compilation purify->end

Caption: Detailed workflow for the parallel synthesis and analysis protocol.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 M stock solution of each of the 96 amine building blocks in a suitable solvent (e.g., DMF) in a 96-well plate.

    • Prepare a 0.2 M stock solution of a single, well-behaved carboxylic acid (e.g., 4-fluorobenzoic acid).

    • Prepare a 0.22 M stock solution of a coupling reagent (e.g., HATU).

    • Prepare a 0.4 M stock solution of a non-nucleophilic base (e.g., DIPEA).

    • Causality: Using stock solutions and automated liquid handlers ensures precise and reproducible dispensing, minimizing experimental error. HATU is chosen as a coupling reagent for its high efficiency and broad functional group tolerance.

  • Reaction Execution (in a 96-well reaction block):

    • To each well, add 100 µL of the corresponding amine stock solution (20 µmol).

    • Add 100 µL of the carboxylic acid stock solution to all wells (20 µmol).

    • Add 100 µL of the HATU stock solution to all wells (22 µmol, 1.1 eq).

    • Initiate the reaction by adding 100 µL of the DIPEA stock solution to all wells (40 µmol, 2.0 eq).

    • Seal the reaction block and allow it to shake at room temperature for 16 hours.

    • Trustworthiness: The slight excess of the coupling reagent ensures the reaction goes to completion. Running all reactions under identical conditions isolates the performance of the individual amine building blocks.

  • Workup and Analysis:

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the product using an appropriate solvent (e.g., ethyl acetate).

    • Evaporate the solvent.

    • Re-dissolve the crude product in a known volume of DMSO.

    • Analyze a small aliquot from each well using a high-throughput LC-MS system to determine product formation, purity (by UV area normalization), and yield (using a standard).

    • Self-Validation: The LC-MS analysis provides immediate, well-by-well feedback on the success and quality of each reaction, validating the performance of each building block.

Step 3: Computational Analysis Workflow
  • Data Curation: Generate a digital library of the building blocks and the virtual products in SDF or SMILES format.

  • Property Calculation: Use cheminformatics toolkits (e.g., RDKit) to calculate the key physicochemical properties (MW, cLogP, TPSA, Fsp³) for each virtual product.

  • Diversity Analysis:

    • Generate molecular fingerprints (e.g., Morgan fingerprints) for each product.

    • Calculate the pairwise Tanimoto similarity for all compounds within a library to determine the internal diversity.

    • Cluster the library based on scaffolds to quantify scaffold diversity.[15]

    • Compare fingerprints/scaffolds to external databases to assess novelty.

Part III: Interpreting the Results - A Comparative Case Study

After executing the experimental and computational workflows, the data must be aggregated and analyzed. The use of clear, comparative tables is essential for decision-making.

Case Study: We compare three hypothetical 1,000-member primary amine building block libraries: Vendor X, Vendor Y, and our Internal Collection.

Table 1: Synthetic Tractability Comparison
MetricVendor X LibraryVendor Y LibraryInternal Collection
Reaction Success Rate 92%81%95%
Average Purity (Crude) 88%91%85%
Average Yield 75%65%80%
  • Interpretation: The Internal Collection and Vendor X show superior reactivity and reliability (higher success rate and yield). Vendor Y's library, while providing compounds of high purity, suffers from a lower success rate, suggesting some building blocks may be less reactive or contain incompatible functional groups.

Table 2: Physicochemical Property Profile Comparison
MetricVendor X LibraryVendor Y LibraryInternal Collection
Avg. Molecular Weight 385 Da450 Da370 Da
Avg. cLogP 3.14.22.9
Avg. Fsp³ 0.450.320.48
% Compounds Violating Ro5 8%25%5%
  • Interpretation: Vendor Y's library trends towards larger, more lipophilic compounds with lower Fsp³ content, increasing the risk for downstream ADME issues. The Internal Collection and Vendor X produce compounds with more "lead-like" properties.[16]

Table 3: Chemical Space and Diversity Comparison
MetricVendor X LibraryVendor Y LibraryInternal Collection
Unique Scaffolds 150280145
Avg. Internal Similarity 0.750.620.78
% Novel Scaffolds 15%60%5%
  • Interpretation: Vendor Y's library offers significantly higher diversity and novelty, exploring new areas of chemical space.[17] Vendor X and the Internal Collection are less diverse and more focused on well-established chemical motifs.

Decision-Making Framework

The "best" library depends entirely on the project's goals. This decision can be visualized as a logical tree.

Decision_Tree q1 What is the primary project goal? hit_finding Hit Finding / Novel Scaffolds q1->hit_finding lead_opt Lead Optimization / SAR Expansion q1->lead_opt q_hit Is novelty & diversity the top priority? hit_finding->q_hit q_lead Is reliability & synthetic tractability the top priority? lead_opt->q_lead vendor_y Choose Vendor Y Library (High Diversity/Novelty) q_hit->vendor_y Yes vendor_x Choose Vendor X Library (Balanced Profile) q_hit->vendor_x No q_lead->vendor_x No internal Choose Internal Collection (Highest Reliability) q_lead->internal Yes ans_y Yes ans_n No

Caption: Decision tree for library selection based on project goals.

  • For a Hit-Finding Campaign: Where the goal is to discover entirely new chemical matter, Vendor Y would be the preferred choice despite its lower synthetic success rate. The high novelty and diversity provide the best chance of finding a unique starting point.

  • For a Lead Optimization Program: Where the goal is to rapidly synthesize analogs around a known scaffold, the Internal Collection or Vendor X would be superior. Their high synthetic tractability ensures that designed analogs can be made reliably and quickly, accelerating SAR cycles.[18]

Conclusion: Fostering a Culture of Continuous Improvement

Benchmarking building block libraries is not a one-time event but an ongoing process of quality control and strategic assessment. By implementing a rigorous, data-driven framework, drug discovery organizations can de-risk their projects, optimize the use of resources, and ultimately enhance their ability to explore new and fruitful areas of chemical space. The methodologies described here provide a blueprint for making objective, evidence-based decisions that strengthen the very foundation of the drug discovery pipeline.

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Comparative

A Researcher's Guide to Absolute Structure Confirmation: X-ray Crystallography and Its Alternatives

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a pivotal step. This three-dimensional arrangement of atoms defines a molecu...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a chiral molecule's absolute configuration is a pivotal step. This three-dimensional arrangement of atoms defines a molecule's interaction with other chiral entities, profoundly influencing its biological activity, efficacy, and safety profile.[1][2] While single-crystal X-ray crystallography has long been revered as the definitive method for this purpose, a suite of powerful spectroscopic techniques offers viable and often advantageous alternatives, particularly when crystalline samples are elusive.[3][4]

This guide provides an in-depth, objective comparison of X-ray crystallography with key spectroscopic methods for absolute structure confirmation. We will delve into the underlying principles, experimental workflows, and data interpretation, supported by comparative data to empower you in selecting the optimal strategy for your research endeavors.

The Gold Standard: X-ray Crystallography

Single-crystal X-ray crystallography stands as the most powerful technique for determining the precise three-dimensional structure of molecules.[5][6] Its ability to provide a complete and unambiguous assignment of the absolute configuration of all stereogenic centers within a molecule makes it an invaluable tool.[5][6]

The Principle of Anomalous Dispersion

The determination of absolute structure via X-ray crystallography hinges on the phenomenon of anomalous dispersion (also known as anomalous scattering).[7][8] When the wavelength of the incident X-rays is close to the absorption edge of an atom in the crystal, the scattering of those X-rays by that atom undergoes a phase shift.[8][9] This effect breaks Friedel's Law, which states that the intensities of diffraction spots from opposite sides of the crystal (known as Bijvoet pairs) should be equal.[8] The subtle differences in the intensities of these Bijvoet pairs contain the crucial information about the absolute configuration of the molecule.[7][8]

The atomic scattering factor, ƒ, is a complex number that describes how an atom scatters X-rays. It is composed of a normal scattering component (ƒ°) and anomalous scattering components (ƒ' and ƒ'').[7][8] The imaginary component, ƒ'', is responsible for the phase shift that leads to the breakdown of Friedel's Law.[8]

Experimental Workflow for Absolute Structure Determination

The process of determining the absolute structure of a chiral molecule using X-ray crystallography involves a meticulous series of steps. The success of the experiment is highly dependent on the quality of the single crystal.

Figure 1: A generalized workflow for absolute structure determination using single-crystal X-ray crystallography.

Detailed Experimental Protocol:
  • Crystal Growth: The first and often most challenging step is to grow a high-quality single crystal of the enantiomerically pure compound.[4][10] The ideal crystal should be well-formed, free of defects, and of a suitable size (typically 0.1-0.3 mm).[10] For molecules that are difficult to crystallize, co-crystallization with a suitable host molecule can be a successful strategy.[11]

  • Crystal Screening and Selection: The grown crystals are examined under a microscope to select the best candidate for diffraction analysis. The selected crystal is mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, and the diffracted X-rays are detected. To maximize the anomalous signal, the wavelength of the X-rays is often chosen to be near the absorption edge of a heavy atom present in the molecule.[8] Synchrotron radiation sources are particularly advantageous for this purpose as they provide a tunable, high-intensity X-ray beam.[12] A complete dataset of diffraction intensities is collected by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial crystal structure is then solved using direct methods or Patterson methods. This initial model is then refined against the experimental data to obtain the precise atomic coordinates, bond lengths, and bond angles.[13]

  • Absolute Structure Determination: The key to determining the absolute configuration lies in the analysis of the Bijvoet pairs. The Flack parameter and the Hooft parameter are two statistical parameters used to quantify the correctness of the determined absolute structure.[14]

    • Flack Parameter (x): This parameter is refined during the crystallographic analysis. A value close to 0 with a small standard uncertainty indicates that the assigned absolute configuration is correct. A value close to 1 suggests that the inverted structure is correct. A value around 0.5 may indicate a racemic twin.[14]

    • Hooft Parameter (y): This parameter is determined through a Bayesian statistical analysis of the Bijvoet pairs and provides a robust alternative to the Flack parameter, especially in cases with weak anomalous scattering.[15]

  • Validation and Reporting: The final refined structure is validated using various crystallographic checks. The determined absolute configuration, along with the Flack or Hooft parameter and its standard uncertainty, is then reported.

The Decisive Role of the Flack Parameter

The Flack parameter provides a clear and concise indicator of the absolute structure. The interpretation of this parameter is crucial for a confident assignment.

G start Refined Structure flack_value Flack Parameter (x) & Uncertainty (u) start->flack_value correct Absolute Structure is Correct flack_value->correct x ≈ 0 u is small invert Invert Structure flack_value->invert x ≈ 1 u is small racemic Racemic Twinning or Poor Data Quality flack_value->racemic x ≈ 0.5

Figure 2: Decision-making flowchart based on the Flack parameter for absolute structure determination.

Spectroscopic Alternatives: When Crystals Are Not an Option

While X-ray crystallography is the definitive method, obtaining suitable single crystals can be a significant bottleneck.[3][4] In such cases, several powerful spectroscopic techniques provide reliable alternatives for determining the absolute configuration of chiral molecules in solution.

Vibrational Circular Dichroism (VCD)

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[16][17] This technique is highly sensitive to the three-dimensional structure of a molecule and can be used to determine its absolute configuration.[16][17]

The process involves comparing the experimentally measured VCD spectrum with a theoretically calculated spectrum for a known enantiomer.[3][18] If the signs and relative intensities of the major bands in the experimental and calculated spectra match, the absolute configuration of the sample is assigned as that of the calculated enantiomer.[3]

Electronic Circular Dichroism (ECD)

ECD, also known as CD spectroscopy, measures the differential absorption of left and right circularly polarized ultraviolet-visible light.[19][20] This technique is particularly useful for molecules containing chromophores. The absolute configuration is determined by comparing the experimental ECD spectrum with spectra predicted by quantum mechanical calculations.[21][22]

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR is not inherently sensitive to chirality, the use of chiral derivatizing agents (CDAs) or chiral solvating agents (CSAs) can be employed to determine absolute configuration.[19][23] By reacting the chiral analyte with an enantiomerically pure CDA, a pair of diastereomers is formed which will exhibit distinct NMR spectra.[19] Analysis of the differences in chemical shifts (Δδ) between the diastereomers can allow for the assignment of the absolute configuration.[24][25]

Comparative Analysis of Methodologies

The choice of technique for absolute structure determination depends on various factors including the nature of the sample, the required level of certainty, and available resources.

FeatureSingle-Crystal X-ray CrystallographyVibrational Circular Dichroism (VCD)Electronic Circular Dichroism (ECD)NMR with Chiral Auxiliaries
Principle Anomalous dispersion of X-rays[7][8]Differential absorption of circularly polarized IR light[16][17]Differential absorption of circularly polarized UV-Vis light[19][20]Formation of diastereomers with distinct NMR spectra[19][23]
Sample Requirement High-quality single crystal[4][10]Solution or neat liquid[3]SolutionSolution
Sample State Solid stateSolutionSolutionSolution
Destructive? NoNo (sample is recoverable)No (sample is recoverable)Yes (derivatization)
Ambiguity Low (definitive)Low to moderate (requires accurate calculations)Low to moderate (requires accurate calculations)Moderate (model dependent)
Throughput LowModerate to highModerate to highModerate
Key Advantage Unambiguous 3D structureNo crystallization neededHigh sensitivity for chromophoric moleculesWidely available instrumentation
Key Limitation Requires single crystalsRequires computational analysisLimited to molecules with chromophoresIndirect method, potential for reaction artifacts

Conclusion

The determination of absolute structure is a critical aspect of chemical and pharmaceutical research. While X-ray crystallography remains the gold standard for its definitive and detailed structural insights, the challenges associated with crystallization have spurred the development and refinement of powerful spectroscopic alternatives. Vibrational Circular Dichroism, Electronic Circular Dichroism, and Nuclear Magnetic Resonance spectroscopy each offer unique advantages and provide reliable means of absolute configuration assignment, particularly for non-crystalline samples. A thorough understanding of the principles, strengths, and limitations of each technique, as presented in this guide, will enable researchers to make informed decisions and select the most appropriate method to confidently elucidate the absolute stereochemistry of their molecules of interest.

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Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate

This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (CAS No. 214973-83-8).

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed, step-by-step protocol for the proper disposal of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate (CAS No. 214973-83-8). As a brominated organic compound, this chemical requires careful handling and disposal as hazardous waste to ensure the safety of laboratory personnel and to maintain environmental compliance. The procedures outlined below are grounded in established safety protocols and regulatory standards, designed to provide clarity and confidence to researchers and drug development professionals.

Hazard Identification and Immediate Safety Precautions

Before beginning any disposal procedure, it is imperative to understand the potential hazards associated with tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate. While a specific, comprehensive toxicological profile for this exact compound is not widely published, data from structurally similar brominated carbamates indicates several potential hazards.

Based on available Safety Data Sheets (SDS) for analogous compounds, tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate should be handled as a substance that is:

  • Harmful if swallowed.[1]

  • A cause of skin irritation.[1][2]

  • A cause of serious eye irritation.[1][2]

  • Potentially a cause of respiratory irritation.[1][2]

Immediate Actions and Required Personal Protective Equipment (PPE):

All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of any dust or vapors.[1] The following PPE is mandatory:

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1 certified safety glasses with side shields or chemical splash goggles.Protects against accidental splashes and airborne particles that can cause serious eye irritation.[2][3]
Hand Protection Chemically resistant gloves (e.g., Nitrile rubber).Prevents direct skin contact, which can lead to irritation.[2][3]
Body Protection A standard laboratory coat.Protects skin and personal clothing from contamination.[2][3]
Respiratory Not required if handled in a fume hood.A fume hood provides adequate ventilation to keep airborne concentrations low.[2]

In the event of exposure, consult the first-aid measures outlined in the product-specific SDS. General first aid for similar compounds includes rinsing the affected area with copious amounts of water and seeking medical attention.[4]

Waste Classification: A Halogenated Hazardous Waste

tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate is a halogenated organic compound due to the presence of a carbon-bromine bond.[5][6] Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA), this classification has significant implications for disposal.[7][8]

Why this matters: Halogenated organic waste streams are managed differently and are often more costly to dispose of than non-halogenated streams.[9] This is because their incineration can produce acidic gases (such as hydrogen bromide) that require specialized scrubbers. Therefore, it is crucial to segregate this waste correctly.

Actionable Step: Classify all waste containing tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate as Hazardous Waste . Do not mix it with non-halogenated chemical waste.[9][10]

Step-by-Step Disposal Protocol

The following protocol provides a systematic approach to the safe collection, storage, and disposal of this compound.

Step 1: Waste Segregation

Proper segregation is the foundation of a safe and compliant laboratory waste management system.[7][10]

  • Solid Waste: All solid materials contaminated with tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate, such as weighing paper, contaminated gloves, and absorbent pads used for minor spills, must be collected in a dedicated solid hazardous waste container.[10][11]

  • Liquid Waste: Any solutions containing this compound should be collected in a separate, dedicated liquid hazardous waste container. Do not pour any amount down the drain.[2][12][13]

Step 2: Containerization

The choice of container is critical to prevent leaks and reactions.

  • Compatibility: Use containers made of chemically compatible materials, such as high-density polyethylene (HDPE) or glass. Ensure the container is in good condition, free from cracks or deterioration.[7][14]

  • Secure Closure: The container must have a secure, leak-proof screw cap.[7][14] Keep the container closed at all times except when adding waste.[12][14] This is a key requirement to prevent the release of vapors.

  • Headspace: Do not fill containers to the brim. Leave at least 10% headspace (about one inch) to allow for vapor expansion.[14]

Step 3: Labeling

Accurate labeling is a regulatory requirement and essential for safety.

  • Content Identification: Clearly label the container with the words "Hazardous Waste ".

  • Chemical Name: List the full chemical name: "tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate ".

  • Hazard Communication: Affix the appropriate GHS pictogram for "Irritant" (GHS07).[1]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must have a designated SAA.[14][15]

  • Location: The SAA must be at or near the point of generation and under the control of the laboratory personnel.[15]

  • Secondary Containment: Store waste containers in a secondary containment bin to catch any potential leaks.[7]

  • Segregation: Within the SAA, continue to store halogenated waste separately from non-halogenated waste and do not store with incompatible materials like strong oxidizing agents.[1][14]

  • Volume Limits: A maximum of 55 gallons of hazardous waste may be accumulated in an SAA.[15]

Step 5: Arranging for Final Disposal

Final disposal must be handled by a licensed professional.

  • Contact EHS: When the waste container is nearly full or has been in the SAA for close to one year, contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[15]

  • Disposal Method: Your EHS department will work with a licensed hazardous waste disposal company. The most common and environmentally sound method for this type of compound is high-temperature incineration at a permitted facility.[10]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large, evacuate the laboratory and contact your institution's EHS.

  • Ventilate: Ensure the chemical fume hood is operational to help ventilate the area.

  • Contain the Spill: For small spills, use an inert absorbent material like vermiculite, sand, or a commercial sorbent pad to contain the spill.[1] Do not use combustible materials like paper towels.

  • Collect Waste: Carefully sweep or scoop the absorbed material and place it into a designated hazardous waste container.[1][4]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Restock: Replenish your spill kit.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate.

G start Waste Generation (tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate) is_solid Is the waste solid or liquid? start->is_solid solid_waste Collect in 'Solid Halogenated Hazardous Waste' container is_solid->solid_waste Solid liquid_waste Collect in 'Liquid Halogenated Hazardous Waste' container is_solid->liquid_waste Liquid container_check Is container compatible, closed, and labeled correctly? solid_waste->container_check liquid_waste->container_check store_saa Store in designated Satellite Accumulation Area (SAA) container_check->store_saa Yes remediate Correct container and labeling issues container_check->remediate No check_full Is container full or approaching 1-year limit? store_saa->check_full check_full->store_saa No contact_ehs Contact EHS for waste pickup check_full->contact_ehs Yes end Proper Disposal via Licensed Vendor contact_ehs->end remediate->container_check

Caption: Decision workflow for the disposal of tert-Butyl 2-(4-bromophenyl)propan-2-ylcarbamate.

References

  • SCION Instruments. Good Laboratory Practices: Waste Disposal. [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. [Link]

  • University of Pennsylvania EHRS. Laboratory Chemical Waste Management Guidelines. [Link]

  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines. [Link]

  • Daniels Health. How to Ensure Safe Chemical Waste Disposal in Laboratories. [Link]

  • KISHIDA CHEMICAL CO., LTD. Safety Data Sheet for tert-Butyl N-[2-(3-bromophenyl)propan-2-yl]carbamate. [Link]

  • PubChem. 2-(4-bromophenyl)propan-2-yl N-tert-butylcarbamate. [Link]

  • Unknown. Halogenated Waste List. [Link]

  • PubChem. tert-butyl N-(1-hydroxypropan-2-yl)carbamate. [Link]

  • eCFR. Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. [Link]

  • U.S. EPA. Resource Conservation and Recovery Act (RCRA) Regulations. [Link]

  • Chemical-Suppliers.com. t-Butyl (2-(4-bromophenyl)propan-2-yl)carbamate. [Link]

  • U.S. EPA. Solvents in the Workplace - How to Determine if They Are Hazardous Waste. [Link]

  • Chem-Impex. tert-Butyl N-[2-(4-bromophenyl)ethyl]carbamate. [Link]

Sources

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